molecular formula C6H14O2 B078858 1,4-Dimethoxybutane CAS No. 13179-96-9

1,4-Dimethoxybutane

Cat. No.: B078858
CAS No.: 13179-96-9
M. Wt: 118.17 g/mol
InChI Key: HMCUNLUHTBHKTB-UHFFFAOYSA-N
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Description

1,4-Dimethoxybutane is a high-value, bifunctional chemical reagent primarily recognized for its dual role as a versatile solvent and a protected synthetic intermediate in advanced organic synthesis. Its structure, featuring two ether-linked methoxy groups, confers excellent solvating properties for a range of non-polar to moderately polar compounds, making it particularly useful in Grignard reactions, lithiations, and other organometallic transformations where coordinating ethereal solvents are required. Beyond its solvent applications, this compound serves as a crucial protected form of 1,4-butanediol. Under acidic conditions, it can be readily hydrolyzed to release the diol, a valuable building block for polymer chemistry. More significantly, it acts as a latent electrophile and a four-carbon synthon in cyclization and annulation reactions. Its utility extends to materials science, where it is employed as a precursor in the synthesis of polymers, dendrimers, and other macromolecular architectures. This compound's stability and reactivity profile make it an indispensable tool for researchers developing novel synthetic methodologies, constructing complex molecular scaffolds, and engineering advanced functional materials.

Properties

IUPAC Name

1,4-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCUNLUHTBHKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39420-54-7
Record name Poly(oxy-1,4-butanediyl), α-methyl-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39420-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10333811
Record name 1,4-Dimethoxybutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13179-96-9
Record name 1,4-Dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1,4-Dimethoxybutane (CAS: 13179-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Reference for Researchers and Drug Development Professionals

Introduction: 1,4-Dimethoxybutane, identified by the CAS number 13179-96-9, is a bifunctional organic compound recognized for its utility as a versatile solvent and a key synthetic intermediate.[1] Its structure, which features a four-carbon aliphatic chain flanked by two methoxy (B1213986) groups, provides it with excellent solvating properties for a variety of non-polar to moderately polar substances. This makes it particularly valuable in organometallic transformations such as Grignard and lithiation reactions.[1] Beyond its role as a solvent, it serves as a stable, protected form of 1,4-butanediol (B3395766) and acts as a four-carbon synthon in complex organic synthesis, including the construction of polymers and dendrimers.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction optimization, and safety assessments.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₂[1][2][3][4][5]
Molecular Weight 118.17 g/mol [2][4][5]
IUPAC Name This compound[1][5]
Synonyms Butane, 1,4-dimethoxy-; tetramethyleneglycol dimethyl ether[3][4]
Boiling Point 131 °C[3]
Density (Predicted) 0.842 ± 0.06 g/cm³[3]
Octanol/Water Partition Coefficient (LogP) 1.0594[2][3]
Topological Polar Surface Area (TPSA) 18.46 Ų[2]
Rotatable Bonds 5[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

TechniqueKey Data / PeaksReference(s)
¹H NMR δ 3.3–3.4 ppm (singlet, 6H, -OCH₃ groups); δ 1.5–1.7 ppm (multiplet, 4H, internal -CH₂- groups)[1]
¹³C NMR δ 56–58 ppm (-OCH₃ carbons); δ 70–72 ppm (ether-linked -CH₂- carbons)[1]
Mass Spectrometry (EI) Key fragments at m/z = 45 (base peak), 58, 71, 86.[4][5]

Synthesis and Experimental Protocols

This compound can be synthesized through several established routes. The Williamson ether synthesis is a common and reliable laboratory-scale method.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1,4-dibromobutane (B41627) and sodium methoxide (B1231860).[1]

Materials:

  • 1,4-dibromobutane

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol (B129727) (solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Magnetic stirrer

Procedure:

  • Setup: Assemble the reflux apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Reagent Addition: In the round-bottom flask, dissolve sodium methoxide in anhydrous methanol with stirring. This is an exothermic process. Allow the solution to cool to room temperature.

  • Nucleophilic Substitution: Add 1,4-dibromobutane dropwise to the sodium methoxide solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter to remove the sodium bromide precipitate.

  • Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator.

  • Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield high-purity this compound.[1]

G cluster_reactants Reactants & Solvent cluster_process Process cluster_products Products r1 1,4-Dibromobutane proc Nucleophilic Substitution (Reflux) r1->proc r2 Sodium Methoxide r2->proc sol Methanol (Solvent) sol->proc p1 This compound (Crude Product) proc->p1 bp Sodium Bromide (Byproduct) proc->bp

Diagram 1: Williamson Ether Synthesis Workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of chemical research and development.

  • Coordinating Solvent: The ether oxygen atoms can coordinate with metal cations, making it an effective solvent for stabilizing reactive organometallic species in reactions like Grignard reagent formation and lithiations.[1]

  • Synthetic Building Block: It serves as a protected version of 1,4-butanediol. The methoxy groups are stable to many reagents but can be cleaved under acidic conditions to reveal the diol functionality, which is a key monomer in polymer chemistry.[1]

  • Four-Carbon Synthon: The molecule can act as a latent electrophile and a four-carbon building block in various cyclization and annulation reactions, enabling the construction of complex molecular scaffolds.[1]

  • Materials Science: It is employed as a precursor in the synthesis of advanced materials, including polymers, dendrimers, and other macromolecular structures.[1]

G cluster_roles Primary Roles cluster_applications Specific Applications A This compound B Coordinating Solvent A->B C Protected 1,4-Butanediol A->C D 4-Carbon Synthon A->D B1 Grignard Reactions B->B1 B2 Organolithium Chemistry B->B2 C1 Polymer Synthesis (e.g., Polyesters) C->C1 Acidic Hydrolysis D1 Cyclization Reactions D->D1 G cluster_analysis Structural & Purity Analysis A Crude Synthetic Product B Purification (Fractional Distillation) A->B C Purified this compound B->C D GC-MS (Purity & Mass) C->D E NMR Spectroscopy (¹H, ¹³C) C->E F FTIR Spectroscopy C->F G Verified Product (High Purity) D->G E->G F->G

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,4-Dimethoxybutane, a versatile solvent and synthetic intermediate. The information is presented to support its application in research and development, particularly in the fields of organic synthesis and material science.

Core Physical and Chemical Properties

This compound, also known as tetramethylene glycol dimethyl ether, is an aliphatic diether.[1] Its structure, characterized by two ether functional groups, imparts properties that make it a useful aprotic solvent for various chemical reactions.[2]

The key physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent the most current and reliable data available.

PropertyValueSource(s)
Molecular Formula C6H14O2[1][3]
Molecular Weight 118.17 g/mol [2][3]
CAS Number 13179-96-9[1][2][3]
Boiling Point 131 °C[1][4]
Melting Point 140-142 °C[1][4]
Density 0.842 ± 0.06 g/cm³ (Predicted)[1][4]
LogP (Octanol/Water Partition Coefficient) 1.05940[1]
PSA (Polar Surface Area) 18.46000 Ų[1]

Note on Melting Point: The reported melting point of 140-142 °C appears unusually high for a compound of this molecular weight and structure.[1][4] Researchers should verify this value experimentally if it is critical for their application.

Experimental Protocols

The determination of the physical properties of this compound, as well as its synthesis, involves standard laboratory procedures. Below are detailed methodologies for key experimental processes.

High-purity this compound can be synthesized in a laboratory setting via two common methods:

  • Nucleophilic Substitution: This approach involves the reaction of 1,4-dibromobutane (B41627) with sodium methoxide. The reaction conditions, such as molar ratios, temperature, and solvent selection, should be optimized to maximize the yield.[2]

  • Acid-Catalyzed Etherification: An alternative route is the acid-catalyzed etherification of 1,4-butanediol (B3395766) with methanol.[2]

Following the synthesis, purification is crucial to achieve a high-purity product. Fractional distillation under reduced pressure is the recommended method for purifying this compound.[2]

The following are general experimental protocols for determining the key physical properties of a liquid organic compound like this compound.

  • Boiling Point Determination:

    • Place a small sample of the purified liquid into a micro boiling point apparatus or a test tube with a capillary tube inverted inside.

    • Heat the sample gently in a heating block or oil bath.

    • Record the temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary tube upon cooling. The average of these two temperatures is the boiling point.

  • Density Measurement:

    • Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume).

    • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and weigh it again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

  • Refractive Index Measurement:

    • Use a calibrated refractometer.

    • Place a few drops of the liquid sample on the prism of the refractometer.

    • Close the prism and allow the temperature to stabilize.

    • Read the refractive index from the instrument's scale.

Visualized Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

This diagram illustrates the two primary synthesis routes for this compound and the subsequent purification step.

Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification 1,4-Dibromobutane 1,4-Dibromobutane Nucleophilic_Substitution Nucleophilic Substitution 1,4-Dibromobutane->Nucleophilic_Substitution Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Nucleophilic_Substitution 1,4-Butanediol 1,4-Butanediol Acid_Etherification Acid-Catalyzed Etherification 1,4-Butanediol->Acid_Etherification Methanol Methanol Methanol->Acid_Etherification Crude_Product Crude this compound Nucleophilic_Substitution->Crude_Product Acid_Etherification->Crude_Product Fractional_Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Fractional_Distillation Pure_Product High-Purity This compound Fractional_Distillation->Pure_Product

Caption: Synthesis and purification workflow for this compound.

This diagram outlines the logical sequence for determining the fundamental physical properties of a purified liquid sample.

Physical_Property_Workflow Start Purified Liquid Sample (this compound) Boiling_Point Boiling Point Determination Start->Boiling_Point Density Density Measurement Start->Density Refractive_Index Refractive Index Measurement Start->Refractive_Index Data_Compilation Compile and Verify Data Boiling_Point->Data_Compilation Density->Data_Compilation Refractive_Index->Data_Compilation End Final Physical Property Profile Data_Compilation->End

Caption: Logical workflow for determining physical properties.

References

An In-depth Technical Guide to the Chemical Properties of 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybutane is a bifunctional organic compound that serves as a versatile solvent and a key intermediate in advanced organic synthesis.[1] Its dual ether functionalities impart valuable solvating properties for a range of chemical transformations, while its stable nature allows it to be used as a protected form of 1,4-butanediol (B3395766). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its key chemical reactions.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and purification.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₄O₂[2][3]
Molecular Weight 118.17 g/mol [2][3]
CAS Number 13179-96-9[2][3]
Appearance Colorless liquid-
Boiling Point 131 °C[3]
Melting Point 140-142 °C[3]
Density 0.842 ± 0.06 g/cm³ (Predicted)-
Spectroscopic Data
Spectroscopic TechniqueKey Data and Interpretation
¹H NMR δ 3.3–3.4 ppm (methoxy groups); δ 1.5–1.7 ppm (butane backbone)[1]
¹³C NMR δ 56–58 ppm (CH₃O); δ 70–72 ppm (ether carbons)[1]
Mass Spectrometry (GC-MS) Electron Ionization (EI) fragmentation shows a characteristic peak at m/z 118 [M⁺-CH₃O].[1] Other significant peaks are observed at m/z 45, 58, 71, and 86.[2]
Infrared (IR) Spectroscopy Expected to show strong C-O stretching vibrations characteristic of ethers in the 1050-1150 cm⁻¹ region and C-H stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1,4-dibromobutane (B41627) and sodium methoxide (B1231860), a classic example of the Williamson ether synthesis.

Materials:

  • 1,4-Dibromobutane

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol (B129727) (MeOH)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 1,4-dibromobutane dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • To the resulting residue, add anhydrous diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 1,4-Dibromobutane 1,4-Dibromobutane Reaction Flask Reaction in Anhydrous Methanol 1,4-Dibromobutane->Reaction Flask Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Flask Rotary Evaporation Rotary Evaporation Reaction Flask->Rotary Evaporation Reflux Extraction with\nDiethyl Ether Extraction with Diethyl Ether Rotary Evaporation->Extraction with\nDiethyl Ether Washing Washing Extraction with\nDiethyl Ether->Washing Drying Drying Washing->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Synthesis workflow for this compound.

Determination of Boiling Point

This protocol outlines a standard laboratory method for determining the boiling point of a liquid organic compound like this compound.

Materials:

  • This compound sample

  • Mineral oil or other suitable heating bath liquid

Equipment:

  • Thiele tube or a beaker for the heating bath

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

Procedure:

  • Place a small amount of the this compound sample into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer and suspend the assembly in the Thiele tube or heating bath, ensuring the sample is below the level of the heating liquid.

  • Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Boiling_Point_Determination A Place sample in test tube B Insert inverted sealed capillary tube A->B C Assemble apparatus in heating bath B->C D Heat gently C->D E Observe steady stream of bubbles D->E F Remove heat and cool slowly E->F G Record temperature when liquid enters capillary F->G Boiling Point Boiling Point G->Boiling Point

Experimental workflow for boiling point determination.

Chemical Reactivity

This compound participates in several key chemical reactions, primarily involving its ether linkages.

Oxidation

The methoxy (B1213986) groups of this compound can be oxidized to form other functional groups.

  • Reaction: Oxidation of the ether linkages.

  • Reagents: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).[1]

  • Products: The oxidation can lead to the formation of various products, including 1,4-butanediol dimethyl ether, depending on the reaction conditions.[1]

Reduction

The carbon-oxygen bonds in the ether groups can be cleaved under reducing conditions.

  • Reaction: Reduction of the ether linkages.

  • Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

  • Products: The reduction can lead to the formation of butane (B89635) through the cleavage of the C-O bonds.[1]

Substitution

The methoxy groups can be substituted by other functional groups.

  • Reaction: Nucleophilic substitution at the carbon atoms adjacent to the oxygen.

  • Reagents: Reagents such as hydrogen bromide (HBr) can be used to replace the methoxy groups with bromine atoms.[1]

  • Products: This reaction can yield 1,4-dibromobutane.[1]

Chemical_Reactions cluster_reactions Key Chemical Reactions This compound This compound Oxidation Oxidation This compound->Oxidation  [O] (e.g., KMnO₄) Reduction Reduction This compound->Reduction  [H] (e.g., LiAlH₄) Substitution Substitution This compound->Substitution  (e.g., HBr) 1,4-Butanediol Dimethyl Ether 1,4-Butanediol Dimethyl Ether Oxidation->1,4-Butanediol Dimethyl Ether Butane Butane Reduction->Butane 1,4-Dibromobutane 1,4-Dibromobutane Substitution->1,4-Dibromobutane

Core reactions of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also known to cause skin and eye irritation.[4] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical with a range of applications in organic synthesis and as a solvent. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a foundation for its synthesis and characterization in a laboratory setting.

References

An In-depth Technical Guide to the Spectral Data of 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-dimethoxybutane. Detailed experimental protocols, data interpretation, and visual representations of key processes are included to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its symmetric structure.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the methoxy (B1213986) protons and the methylene (B1212753) protons of the butane (B89635) chain.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.3 - 3.4Singlet6H
-CH₂-CH₂-1.5 - 1.7Multiplet4H
-O-CH₂-3.3 - 3.4Multiplet4H

Note: The signals for the two sets of methylene protons in the butane backbone are expected to be distinct multiplets, though they may overlap within the specified range.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound is simple due to the molecule's symmetry, showing two distinct signals.[1]

Signal AssignmentChemical Shift (δ, ppm)
-OCH₃56 - 58
-O-CH₂-70 - 72
Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard pulse-and-decouple sequence to obtain a proton-decoupled spectrum.

    • Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0-100 ppm).

    • A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve this compound in deuterated solvent prep2 Add TMS internal standard prep1->prep2 acq1 Lock, Shim, Tune prep2->acq1 acq2 Acquire 1H and 13C spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Calibrate proc1->proc2 proc3 Integrate (1H) proc2->proc3

Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by their characteristic absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from C-H and C-O bonds.

IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2950 - 2850C-H stretch (alkane)Strong
1470 - 1450C-H bend (alkane)Medium
1150 - 1085C-O stretch (ether)Strong
Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following attenuated total reflectance (ATR) or thin-film protocol is typically used:

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application:

    • Place a small drop of this compound directly onto the ATR crystal.

    • If using the thin-film method, place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

experimental_workflow_ir start Start background Record Background Spectrum (Clean ATR Crystal) start->background apply_sample Apply this compound to ATR Crystal background->apply_sample acquire Acquire Sample Spectrum (4000-400 cm-1) apply_sample->acquire process Process Data (Background Correction) acquire->process end End process->end

Experimental workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺ at m/z 118). The spectrum is dominated by fragment ions resulting from characteristic cleavages of the ether linkage.

m/zRelative IntensityProposed Fragment
45~100% (Base Peak)[CH₂=O-CH₃]⁺
58High[CH₃-O-CH₂-CH=CH₂]⁺• or rearrangement product
71Medium[M - OCH₃ - H₂]⁺
86LowRearrangement product
41Low[C₃H₅]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[2][3]

Fragmentation Pathway

The major fragmentation pathways for this compound under electron ionization are initiated by the loss of an electron from one of the oxygen atoms, followed by alpha-cleavage or inductive cleavage. The formation of the base peak at m/z 45 is a result of alpha-cleavage, a common fragmentation pathway for ethers.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_rearrangement Rearrangement/Other Cleavages M [CH3O(CH2)4OCH3]+• m/z 118 F45 [CH2=O-CH3]+ m/z 45 (Base Peak) M->F45 - •CH2CH2CH2OCH3 F58 [CH3OCH2CH=CH2]+• m/z 58 M->F58 Rearrangement F73_radical •CH2CH2OCH3

Proposed major fragmentation pathway for this compound.
Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Setup:

    • Injector: Set to a temperature of 250 °C. Use a split or splitless injection mode.

    • Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Setup:

    • Ion Source: Use electron ionization (EI) at 70 eV. Set the source temperature to 230 °C.

    • Mass Analyzer: Scan a mass range of m/z 35-300.

    • Detector: Ensure the detector is tuned and calibrated.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

References

An In-depth Technical Guide to 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on 1,4-Dimethoxybutane, a versatile diether used in various scientific applications. It serves as a valuable reagent in organic synthesis, acting as both a solvent and a synthetic intermediate.

Core Molecular Information

This compound is an organic compound featuring a butane (B89635) backbone with methoxy (B1213986) groups at positions 1 and 4.[1] Its structure allows it to act as a bidentate ligand in coordination chemistry and as a protected form of 1,4-butanediol (B3395766) in synthetic chemistry.[2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H14O2[1][3][4]
Molecular Weight118.17 g/mol [1]
CAS Number13179-96-9[1][3]

Chemical Structure

The structural formula of this compound is CH3O(CH2)4OCH3.[1][4] This linear diether structure is key to its chemical properties and applications.

G cluster_0 This compound O1 O C1 C O1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O2 O C4->O2 CH3_2 CH3 O2->CH3_2 CH3_1 CH3 CH3_1->O1

Caption: Chemical structure of this compound.

Applications in Research

This compound is utilized across various scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including methyl ethers and in the cyclization of ω,ω'-dimethoxyalkanes.[2][3][5][6]

  • Biology: The compound is used in the study of metabolic pathways and enzyme reactions.[2]

  • Medicine: It is investigated for its potential use in drug delivery systems.[2]

  • Industry: This compound is employed as a solvent and in the production of polymers and resins.[2]

Due to its simple chemical nature, there are no complex signaling pathways directly associated with this compound. Its utility lies in its role as a building block and solvent in chemical synthesis. No complex experimental workflows are specifically detailed for this compound in the provided context, as its use is standard to organic synthesis protocols.

References

Navigating the Solubility of 1,4-Dimethoxybutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dimethoxybutane in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing its solubility, a detailed experimental protocol for determining precise solubility values, and a qualitative assessment of its miscibility with common organic solvents.

Introduction: Understanding the Solvent Properties of this compound

This compound (CAS No. 13179-96-9) is a diether that finds utility as a solvent and an intermediate in organic synthesis.[1] Its molecular structure, characterized by a four-carbon aliphatic chain flanked by two methoxy (B1213986) groups, imparts a low overall polarity. This structural feature is key to its excellent solvating capabilities for a range of non-polar to moderately polar compounds.[1] A thorough understanding of its solubility in different organic media is crucial for its effective application in reaction chemistry, purification processes, and formulation development.

Predicted Solubility of this compound in Common Organic Solvents

Based on the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible, a qualitative assessment of this compound's solubility can be made. As a compound with low polarity, it is expected to be miscible with other non-polar and moderately polar solvents, and less miscible with highly polar solvents. The following table summarizes these predictions.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Non-Polar Aliphatic Hexane, HeptaneMiscibleSimilar low polarity and dispersion forces.
Non-Polar Aromatic Toluene, BenzeneMiscibleSimilar low polarity and non-polar characteristics.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleStructural similarity (ether functional groups) and comparable polarity.
Halogenated Dichloromethane, ChloroformMiscibleThis compound should readily dissolve in these common, moderately polar aprotic solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)MiscibleExpected to be miscible due to their moderate polarity.
Esters Ethyl AcetateMiscibleExpected to be miscible due to their moderate polarity.
Alcohols Methanol, EthanolMiscible to Partially MiscibleWhile polar, the smaller alcohols can still interact favorably. Miscibility may decrease with longer chain alcohols.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Partially Miscible to ImmiscibleSignificant difference in polarity may lead to limited miscibility.
Highly Polar Protic WaterSparingly SolubleThe significant difference in polarity and hydrogen bonding in water leads to low solubility.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Volumetric flasks and appropriate glassware for standard preparation

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a distinct second phase of the solute ensures that the solution is saturated.

  • Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or on a magnetic stirrer. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the excess this compound to settle.

  • Sample Extraction and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette or syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved micro-droplets.

  • Dilution (if necessary): If the concentration of the saturated solution is expected to be outside the linear range of the analytical instrument, dilute the filtered sample accurately with a known volume of the solvent.

  • Analysis: Analyze the prepared sample using a pre-calibrated GC-FID or other suitable analytical method.

  • Quantification: Determine the concentration of this compound in the sample by comparing the analytical response to the calibration curve.

  • Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and any dilution factors.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions instrument_analysis Analyze via GC-FID prep_standards->instrument_analysis for Calibration prep_sample Prepare Saturated Sample (Excess 1,4-DMB in Solvent) equilibration Equilibrate at Constant Temperature prep_sample->equilibration phase_separation Allow Phases to Separate equilibration->phase_separation extraction Extract and Filter Supernatant phase_separation->extraction dilution Dilute Sample (if needed) extraction->dilution dilution->instrument_analysis quantification Quantify Concentration using Calibration Curve instrument_analysis->quantification calc_solubility Calculate Solubility quantification->calc_solubility

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, pre-existing database of quantitative solubility data for this compound in all common organic solvents is limited, this guide provides the necessary tools for researchers to make informed predictions and to determine precise solubility values experimentally. The provided protocol and workflow diagram offer a standardized approach to generating reliable and reproducible data, which is essential for the successful application of this compound in research and development.

References

Synthesis of 1,4-Dimethoxybutane from 1,4-Butanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethoxybutane from 1,4-butanediol (B3395766), a key transformation for producing a versatile solvent and building block in organic synthesis. This document details two primary synthetic routes: a traditional two-step Williamson ether synthesis and a more direct one-step methylation. It includes detailed experimental protocols, quantitative data for comparison, and graphical representations of the reaction pathways and experimental workflows.

Introduction

This compound is a valuable diether used as a polar aprotic solvent, particularly in organometallic chemistry, and as a precursor in the synthesis of various organic molecules. Its synthesis from the readily available and bio-based 1,4-butanediol is a topic of significant interest. This guide explores two effective methods for this conversion, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Routes

Two primary methodologies for the synthesis of this compound from 1,4-butanediol are presented:

  • Route 1: Two-Step Williamson Ether Synthesis via 1,4-Dibromobutane (B41627). This classic and reliable approach first involves the conversion of the hydroxyl groups of 1,4-butanediol into good leaving groups, typically bromides, followed by a nucleophilic substitution with a methoxide (B1231860) source.

  • Route 2: One-Step Direct Methylation. This method aims for a more streamlined process by directly methylating the diol using a powerful methylating agent in the presence of a strong base.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiency and requirements.

Table 1: Two-Step Williamson Ether Synthesis Data

StepReactionReagentsCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1 Bromination of 1,4-Butanediol1,4-Butanediol, NaBr, H₂SO₄WaterReflux4~70-80>95
2 Williamson Ether Synthesis1,4-Dibromobutane, Sodium MethoxideMethanol (B129727)Reflux2-4~80-90>98

Table 2: One-Step Direct Methylation Data

ReactionReagentsBase/SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Direct Methylation1,4-Butanediol, Dimethyl Sulfate (B86663)Sodium Hydroxide (B78521) / Water20-402-3~85-95>97

Experimental Protocols

Route 1: Two-Step Williamson Ether Synthesis

This route proceeds in two distinct experimental stages.

Materials:

  • 1,4-Butanediol (1.0 mol, 90.12 g)

  • Sodium Bromide (2.5 mol, 257.25 g)

  • Concentrated Sulfuric Acid (98%) (2.5 mol, 136 ml)

  • Water

  • Dichloromethane

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium bromide in water.

  • To this solution, add 1,4-butanediol.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling, transfer the mixture to a separatory funnel. The lower organic layer containing 1,4-dibromobutane is collected.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation.

Materials:

  • 1,4-Dibromobutane (0.5 mol, 107.9 g)

  • Sodium Methoxide (1.1 mol, 59.4 g)

  • Anhydrous Methanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol.

  • Slowly add 1,4-dibromobutane to the methoxide solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • After cooling, a precipitate of sodium bromide will form. Filter the mixture to remove the salt.

  • Remove the methanol from the filtrate by distillation.

  • The remaining liquid is this compound, which can be further purified by fractional distillation.

Route 2: One-Step Direct Methylation

This route provides a more direct conversion of 1,4-butanediol to this compound.

Materials:

  • 1,4-Butanediol (1.0 mol, 90.12 g)

  • Dimethyl Sulfate (2.2 mol, 277.5 g, 208 ml)

  • Sodium Hydroxide (2.2 mol, 88 g)

  • Water

  • Diethyl Ether

  • Brine

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide in water and cool the solution in an ice bath.

  • To the cold sodium hydroxide solution, add 1,4-butanediol with stirring.

  • From the dropping funnel, add dimethyl sulfate dropwise, ensuring the temperature of the reaction mixture does not exceed 40°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by distillation.

Mandatory Visualizations

Reaction Pathways

Williamson_Ether_Synthesis BDO 1,4-Butanediol DBB 1,4-Dibromobutane BDO->DBB  NaBr, H₂SO₄, H₂O, Reflux   DMB This compound DBB->DMB  NaOCH₃, CH₃OH, Reflux   Direct_Methylation BDO 1,4-Butanediol DMB This compound BDO->DMB  (CH₃)₂SO₄, NaOH, H₂O   Two_Step_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Etherification start1 Mix 1,4-Butanediol, NaBr, H₂O add_acid Add H₂SO₄ (conc.) start1->add_acid reflux1 Reflux for 4h add_acid->reflux1 workup1 Workup (Wash, Dry) reflux1->workup1 distill1 Distill to get 1,4-Dibromobutane workup1->distill1 start2 Dissolve NaOCH₃ in Methanol distill1->start2 add_dbb Add 1,4-Dibromobutane start2->add_dbb reflux2 Reflux for 2-4h add_dbb->reflux2 filter Filter NaBr reflux2->filter evaporate Evaporate Methanol filter->evaporate distill2 Distill to get this compound evaporate->distill2 One_Step_Workflow start Dissolve NaOH in H₂O, cool add_bdo Add 1,4-Butanediol start->add_bdo add_dms Add Dimethyl Sulfate dropwise add_bdo->add_dms react Stir for 2-3h at RT add_dms->react extract Extract with Diethyl Ether react->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Distill to get this compound evaporate->distill

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,4-Dimethoxybutane

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, a versatile solvent and key intermediate in organic synthesis. The following sections detail the core reaction mechanisms, provide step-by-step experimental protocols, and present quantitative data to facilitate reproducibility and optimization.

Williamson Ether Synthesis from 1,4-Butanediol (B3395766)

The Williamson ether synthesis is a widely used and straightforward method for preparing ethers. In the context of this compound synthesis, this S(_N)2 reaction involves the deprotonation of 1,4-butanediol to form a dialkoxide, which then reacts with a methyl halide.

Reaction Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl groups of 1,4-butanediol to form the more nucleophilic 1,4-butanedialkoxide.

  • Nucleophilic Substitution: The resulting dialkoxide undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction with a methyl halide (e.g., methyl iodide or methyl bromide), where the alkoxide displaces the halide to form the ether linkages.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) BDO HO-(CH₂)₄-OH 1,4-Butanediol Dialkoxide Na⁺⁻O-(CH₂)₄-O⁻Na⁺ Sodium 1,4-butanedialkoxide BDO->Dialkoxide Deprotonation NaH 2 NaH Sodium Hydride H2 2 H₂ Hydrogen Gas Dialkoxide->H2 Byproduct Dialkoxide2 Na⁺⁻O-(CH₂)₄-O⁻Na⁺ Dialkoxide->Dialkoxide2 Intermediate DMB CH₃O-(CH₂)₄-OCH₃ This compound Dialkoxide2->DMB SN2 Attack MeX 2 CH₃-X Methyl Halide NaX 2 NaX Sodium Halide DMB->NaX Byproduct

Figure 1. Mechanism of Williamson Ether Synthesis for this compound.
Experimental Protocol

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Slowly add a solution of 1,4-butanediol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete formation of the dialkoxide.

  • Cool the reaction mixture to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH(_4)Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Quantitative Data
ParameterValueReference
Yield 60-70%General Williamson Ether Synthesis Yields
Purity >98%Post-distillation
Reactant Ratio 1,4-butanediol:NaH:CH(_3)I = 1:2.2:2.5Optimized for complete reaction
Reaction Time 12-16 hoursOvernight reaction
Temperature 0 °C to RefluxControlled conditions

Nucleophilic Substitution of 1,4-Dibromobutane (B41627)

This method is a variation of the Williamson ether synthesis where 1,4-dibromobutane is used as the electrophile and sodium methoxide (B1231860) serves as the nucleophile.

Reaction Mechanism

The reaction proceeds via a double S(_N)2 mechanism where the methoxide ion sequentially displaces the two bromide ions from the 1,4-dibromobutane backbone.

SN2_Dibromobutane DBB Br-(CH₂)₄-Br 1,4-Dibromobutane Intermediate CH₃O-(CH₂)₄-Br 1-Bromo-4-methoxybutane DBB->Intermediate First SN2 Attack NaOMe 2 NaOCH₃ Sodium Methoxide DMB CH₃O-(CH₂)₄-OCH₃ This compound Intermediate->DMB Second SN2 Attack NaBr 2 NaBr Sodium Bromide DMB->NaBr Byproduct

Figure 2. Mechanism of Nucleophilic Substitution on 1,4-Dibromobutane.
Experimental Protocol

Materials:

  • 1,4-dibromobutane

  • Sodium methoxide (NaOCH(_3))

  • Anhydrous Methanol or THF

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.1 equivalents) in anhydrous methanol.

  • To this solution, add 1,4-dibromobutane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous Na(_2)SO(_4).

  • Filter the solution and remove the solvent by distillation.

  • Purify the resulting crude product by fractional distillation to obtain pure this compound.[1]

Quantitative Data
ParameterValueReference
Yield 75-85%[1]
Purity ≥98%[1]
Catalyst/Reagent Sodium Methoxide[1]
Solvent Anhydrous THF or Methanol[1]
Temperature 60 °C[1]
Reaction Time 4-6 hours-

Acid-Catalyzed Etherification of 1,4-Butanediol

This method involves the direct reaction of 1,4-butanediol with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H(_2)SO(_4)).

Reaction Mechanism

The reaction proceeds through the protonation of the hydroxyl group, followed by an S(_N)2 attack by methanol. This process occurs at both ends of the 1,4-butanediol chain.

Acid_Catalyzed_Etherification BDO HO-(CH₂)₄-OH 1,4-Butanediol Protonated_BDO H₂O⁺-(CH₂)₄-OH BDO->Protonated_BDO Protonation H_plus H⁺ Acid Catalyst Intermediate CH₃O-(CH₂)₄-OH₂⁺ Protonated_BDO->Intermediate SN2 Attack by Methanol Methanol 2 CH₃OH Methanol DMB CH₃O-(CH₂)₄-OCH₃ This compound Intermediate->DMB Second Etherification Water 2 H₂O Water DMB->Water Byproduct

Figure 3. Mechanism of Acid-Catalyzed Etherification of 1,4-Butanediol.
Experimental Protocol

Materials:

  • 1,4-butanediol

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (H(_2)SO(_4))

  • Sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous potassium carbonate (K(_2)CO(_3))

Procedure:

  • In a round-bottom flask, combine 1,4-butanediol (1.0 equivalent) and a large excess of methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Attach a reflux condenser and heat the mixture to reflux for 12 hours.[1]

  • After cooling to room temperature, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the majority of the methanol by simple distillation.

  • Extract the remaining aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous K(_2)CO(_3).

  • Filter the mixture and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.[1]

Quantitative Data
ParameterValueReference
Yield 65-75%[1]
Purity ≥95%[1]
Catalyst H(_2)SO(_4)[1]
Reaction Time 12 hours[1]
Temperature Reflux[1]

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is summarized below.

Experimental_Workflow start Start: Select Synthesis Route reaction Reaction Setup and Execution start->reaction workup Reaction Quenching and Workup reaction->workup extraction Extraction of Crude Product workup->extraction drying Drying of Organic Phase extraction->drying purification Purification by Fractional Distillation drying->purification analysis Product Characterization (GC, NMR) purification->analysis end End: Pure this compound analysis->end

Figure 4. General Experimental Workflow for this compound Synthesis.

This guide provides a detailed overview of the primary methods for synthesizing this compound. The choice of method may depend on the availability of starting materials, desired yield, and scale of the reaction. For all procedures, it is crucial to follow standard laboratory safety practices.

References

An In-depth Technical Guide to 1,4-Dimethoxybutane: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dimethoxybutane, a versatile diether with significant applications in organic synthesis and materials science. This document details its physical and chemical properties, spectroscopic data, and key synthetic methodologies. Particular emphasis is placed on the Williamson ether synthesis, a foundational method for its preparation. Detailed experimental protocols and reaction pathway diagrams are provided to facilitate its practical application in a laboratory setting. While a definitive historical account of its initial discovery remains elusive in contemporary databases, its synthesis is intrinsically linked to the development of classical ether formation reactions.

Introduction

This compound, also known as tetramethylene glycol dimethyl ether, is a linear diether that serves as a valuable building block and solvent in various chemical transformations.[1] Its structure, featuring two methoxy (B1213986) groups at the termini of a butane (B89635) chain, imparts a unique combination of polarity and inertness, making it a suitable medium for reactions involving organometallic reagents.[1] Furthermore, it is utilized as a precursor in the synthesis of more complex molecules and polymers.[1] This guide aims to consolidate the essential technical information regarding this compound for researchers and professionals in the chemical and pharmaceutical sciences.

History and Discovery

While the Williamson ether synthesis, a primary method for preparing ethers, was developed by Alexander Williamson in 1850, a specific, documented discovery of this compound in the historical chemical literature is not readily apparent in modern searchable databases.[2][3] It is plausible that its first synthesis was not reported as a standalone discovery but rather as part of a broader investigation into the synthesis and properties of aliphatic diethers. The development of synthetic routes to compounds like this compound is inherently tied to the advancement of fundamental organic reactions such as the Williamson ether synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₄O₂[4]
Molecular Weight 118.17 g/mol [4]
CAS Number 13179-96-9[4]
IUPAC Name This compound[4]
Appearance Light yellow to yellow liquid[5]
Boiling Point 131 °C[5]
Melting Point 140-142 °C[5]
Density 0.842 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in many organic solvents.
LogP 1.05940[6]
Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization.

Spectroscopic TechniqueKey FeaturesReference
¹H NMR δ 3.3-3.4 ppm (methoxy groups), δ 1.5-1.7 ppm (butane backbone)[1]
¹³C NMR δ 56-58 ppm (CH₃O), δ 70-72 ppm (ether carbons)[1]
Mass Spectrometry (EI) m/z 118 (M⁺), fragmentation patterns showing loss of CH₃O (m/z 87) and other fragments.[4]
Infrared (IR) Spectroscopy C-H stretching (alkane) just below 3000 cm⁻¹, C-O stretching (ether) in the 1000-1300 cm⁻¹ region.[7][8]

Synthesis of this compound

Several synthetic routes to this compound have been established, with the Williamson ether synthesis being the most common and versatile method.[1] An alternative approach involves the acid-catalyzed etherification of 1,4-butanediol (B3395766).[1]

Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a methoxide (B1231860) ion displaces a halide from a 1,4-dihalobutane.[1]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 1,4-Dibromobutane (B41627) Br-(CH₂)₄-Br This compound CH₃O-(CH₂)₄-OCH₃ 1,4-Dibromobutane->this compound Nucleophilic Substitution (SN2) Sodium_Methoxide 2 NaOCH₃ Sodium_Methoxide->this compound Sodium_Bromide 2 NaBr

Figure 1: Williamson Ether Synthesis of this compound.

This protocol describes the synthesis of this compound from 1,4-dibromobutane and sodium methoxide.

Materials:

  • 1,4-Dibromobutane

  • Sodium methoxide

  • Anhydrous methanol (B129727)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkyl Halide: To the stirred solution of sodium methoxide, add 1,4-dibromobutane (1.0 equivalent) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.[9][10]

Etherification of 1,4-Butanediol

An alternative synthesis route involves the acid-catalyzed reaction of 1,4-butanediol with a methylating agent such as dimethyl sulfate. This method avoids the use of alkyl halides.

Etherification_of_Butanediol cluster_reactants Reactants cluster_products Product 1,4-Butanediol HO-(CH₂)₄-OH This compound CH₃O-(CH₂)₄-OCH₃ 1,4-Butanediol->this compound Acid Catalyst (e.g., H₂SO₄) Dimethyl_Sulfate 2 (CH₃)₂SO₄ Dimethyl_Sulfate->this compound

Figure 2: Synthesis of this compound from 1,4-Butanediol.

This protocol outlines the synthesis of this compound from 1,4-butanediol using dimethyl sulfate. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • 1,4-Butanediol

  • Dimethyl sulfate

  • Sodium hydroxide (B78521) (or other suitable base)

  • Anhydrous diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-butanediol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF). Cool the flask in an ice bath.

  • Deprotonation: Slowly add a strong base, such as sodium hydride (2.2 equivalents), to the solution to form the dialkoxide.

  • Addition of Methylating Agent: Add dimethyl sulfate (2.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Key Chemical Reactions

This compound can undergo several chemical reactions, primarily involving the ether linkages.

Key_Reactions cluster_reactions Key Reactions DMB This compound CH₃O-(CH₂)₄-OCH₃ Oxidation Oxidation (e.g., with strong oxidizing agents) DMB->Oxidation Forms various oxidation products Reduction Reduction (e.g., with strong reducing agents) DMB->Reduction Can be reduced under harsh conditions Cleavage Ether Cleavage (e.g., with HBr or HI) DMB->Cleavage Yields 1,4-dihalobutane and methanol

Figure 3: Key Chemical Reactions of this compound.

Applications

This compound finds applications in several areas of chemistry:

  • Solvent: Its inert nature and good solvating properties for organometallic reagents make it a useful solvent in reactions such as Grignard reactions and reductions with metal hydrides.[1]

  • Synthetic Intermediate: It serves as a protected form of 1,4-butanediol and can be used as a four-carbon building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.[1]

  • Electrolyte Component: Its stability and solvating properties have led to its investigation as a component of electrolytes in lithium-ion batteries.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical for researchers and professionals in organic synthesis and materials science. Its synthesis, primarily through the robust Williamson ether synthesis, is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and reactions, equipping the reader with the necessary technical information for its effective use in a laboratory setting. Further research into its applications, particularly in the field of energy storage, is likely to expand its utility in the future.

References

Theoretical Conformational Analysis of 1,4-Dimethoxybutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxybutane is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape that plays a crucial role in its chemical and physical properties. A thorough understanding of its conformational preferences is essential for applications in materials science and as a solvent in drug development. This guide provides a detailed theoretical examination of the conformational space of this compound, drawing upon computational studies of analogous molecules to predict its behavior. Due to a lack of direct theoretical studies on this compound, this analysis relies on high-level computational data for 1,2-dimethoxyethane (B42094) and n-butane to model the key dihedral angles. This guide summarizes quantitative data, outlines relevant computational methodologies, and provides visualizations of the conformational relationships to aid researchers in understanding and predicting the behavior of this compound.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its reactivity, physical properties, and biological activity. For flexible molecules like this compound, which possesses three central rotatable single bonds (CH3O–CH2–CH2–CH2–OCH3), a multitude of conformations are possible. The relative energies of these conformers determine the overall molecular shape and properties.

The key rotations that define the conformation of this compound are around the C-O, C-C, and O-C bonds. Of particular interest is the interplay of steric and electronic effects, such as the gauche effect, which can lead to counterintuitive conformational preferences. The gauche effect describes the tendency of a conformation with adjacent electronegative substituents to be more stable in a gauche arrangement (dihedral angle of approximately 60°) than in an anti arrangement (180°).[1][2] This phenomenon is often attributed to hyperconjugation.[1][2]

This technical guide provides a comprehensive overview of the expected conformational preferences of this compound based on theoretical studies of analogous molecules.

Conformational Analysis

The conformational space of this compound is primarily defined by the torsion around the two O-C-C-O linkages and the central C-C-C-C bond. To understand these, we can look at the well-studied molecules 1,2-dimethoxyethane and n-butane as models.

The O-C-C-O Linkage: Insights from 1,2-Dimethoxyethane

The conformational preferences of the O-C-C-O moiety in this compound can be effectively modeled by the extensive theoretical and experimental studies on 1,2-dimethoxyethane (DME). High-level ab initio molecular orbital calculations have provided detailed energetic landscapes for the various rotamers of DME.

A study by Tsuzuki et al. using MP3/6-311+G//HF/6-311+G level of theory provides reliable relative energies for the stable conformers of 1,2-dimethoxyethane. These calculations show that while the all-trans (TTT) conformer is the global minimum, several gauche conformers are very close in energy, indicating a significant population of non-extended forms at room temperature. The high stability of some gauche forms, like TGG', is attributed to attractive 1,5-CH3/O non-bonded interactions.

Table 1: Calculated Relative Energies of 1,2-Dimethoxyethane Conformers

Conformer Dihedral Angles (O-C-C-O, C-O-C-H, C-O-C-H) Relative Energy (kcal/mol)
TTT trans, trans, trans 0.00
TGT trans, gauche, trans 0.51
TGG' trans, gauche, gauche' 0.53
TTG trans, trans, gauche 1.65
GGG gauche, gauche, gauche 1.97
TGG trans, gauche, gauche 2.24
GGG' gauche, gauche, gauche' 2.30
GTG' gauche, trans, gauche' 3.34

| GTG | gauche, trans, gauche | 3.47 |

Data sourced from Tsuzuki et al. The notation describes the dihedral angles of the O-C-C-O, and the two terminal C-O-C-C bonds.

The C-C-C-C Linkage: Insights from n-Butane

The central C-C-C-C dihedral angle in this compound is expected to behave similarly to that in n-butane. The conformational profile of n-butane is a classic example of steric hindrance, with the anti conformation being more stable than the gauche conformation.

Table 2: Relative Energies of n-Butane Conformers

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
Anti 180° 0.0
Gauche ±60° ~0.9
Eclipsed (H, CH3) 120° ~3.4

| Syn-periplanar (CH3, CH3) | 0° | ~4.5 - 6.0 |

Experimental and Computational Protocols

The data presented for the analogous molecules were obtained using high-level ab initio molecular orbital theory. Below is a summary of a typical computational protocol for conformational analysis.

Computational Methodology

A robust computational approach for determining the conformational landscape of a flexible molecule like this compound would involve the following steps:

  • Initial Conformational Search: A thorough search of the potential energy surface is performed to identify all possible low-energy conformers. This can be achieved using molecular mechanics methods (e.g., with force fields like MMFF or OPLS) or semi-empirical methods.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using density functional theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

  • Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using an even higher level of theory, such as Møller-Plesset perturbation theory (MP2 or MP3) or coupled-cluster theory (CCSD(T)), with a large basis set.

  • Vibrational Frequency Calculations: Harmonic frequency calculations are performed at the same level of theory as the geometry optimization to confirm that each structure is a true minimum (no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

The relative energies of the conformers of 1,2-dimethoxyethane presented in Table 1 were calculated at the MP3/6-311+G//HF/6-311+G level. This notation indicates that the final energies were calculated using the MP3 method with the 6-311+G* basis set on geometries that were optimized at the Hartree-Fock level with the same basis set.

Visualizations

The following diagrams illustrate the key conformational relationships discussed in this guide.

G cluster_butane n-Butane C-C-C-C Torsion Anti Anti Eclipsed Eclipsed Anti->Eclipsed 3.4 kcal/mol Gauche Gauche Syn Syn Gauche->Syn 3.6-5.1 kcal/mol Eclipsed->Gauche -2.5 kcal/mol

Caption: Energy profile for n-butane rotation.

G cluster_dme 1,2-Dimethoxyethane O-C-C-O Torsion TTT TTT (0.00 kcal/mol) TGT TGT (0.51 kcal/mol) TTT->TGT TGG_prime TGG' (0.53 kcal/mol) TTT->TGG_prime TTG TTG (1.65 kcal/mol) TGT->TTG

Caption: Relative energies of key 1,2-dimethoxyethane conformers.

G cluster_workflow Computational Workflow for Conformational Analysis A Initial Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT) B->C D Energy Refinement (MP2/MP3/CCSD(T)) C->D E Frequency Calculation (DFT) C->E F Thermodynamic Analysis D->F E->F

Caption: A typical computational workflow.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-dimethoxybutane, a versatile solvent and synthetic intermediate. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling.

PropertyValueReference
Molecular Formula C6H14O2[1][2][3]
Molecular Weight 118.17 g/mol [1][2][3]
CAS Number 13179-96-9[1][2][3]
Boiling Point 131 °C[3]
Density 0.842 ± 0.06 g/cm³[3]
Melting Point 140-142 °C[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Flammable liquidsCategory 2DangerH225: Highly flammable liquid and vapor[2]
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation[2]
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3WarningH335: May cause respiratory irritation[2]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following flowchart outlines the recommended procedures.

FirstAid cluster_exposure Type of Exposure cluster_actions First-Aid Actions Inhalation Inhalation FreshAir Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Inhalation->FreshAir SkinContact Skin Contact WashSkin Take off contaminated clothing immediately. Wash off with soap and plenty of water. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse with pure water for at least 15 minutes. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Consult a doctor. FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: First-aid procedures for exposure to this compound.

Detailed First-Aid Protocols:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. It is important not to use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][4]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Firefighting Measures

This compound is a highly flammable liquid and vapor.

ParameterRecommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Specific Hazards Vapors are heavier than air and may travel along the ground to a source of ignition. Forms explosive mixtures with air upon intense heating.
Protective Equipment for Firefighters Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

In the event of a spill or leak, follow these procedures to minimize exposure and environmental contamination.

SpillResponse cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal EnsureVentilation Ensure adequate ventilation. RemoveIgnition Remove all sources of ignition. EnsureVentilation->RemoveIgnition Evacuate Evacuate personnel to safe areas. RemoveIgnition->Evacuate WearPPE Wear appropriate personal protective equipment. Evacuate->WearPPE PreventFurtherLeakage Prevent further spillage if safe to do so. WearPPE->PreventFurtherLeakage ContainSpill Cover drains and contain the spill. PreventFurtherLeakage->ContainSpill Collect Collect and arrange for disposal. Use spark-proof tools. ContainSpill->Collect Dispose Dispose of in suitable, closed containers according to regulations. Collect->Dispose

Caption: Workflow for handling an accidental release of this compound.

Key Steps for Spill Management:

  • Personal Precautions: Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Ensure adequate ventilation and remove all sources of ignition.[1]

  • Environmental Precautions: Prevent the chemical from entering drains, as it can be harmful to aquatic life.[1]

  • Containment and Cleaning: Use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Handling and Storage

Proper handling and storage are essential to prevent accidents.

AspectGuideline
Handling Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

ControlSpecification
Engineering Controls Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[1][5]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[1]
Skin Protection Wear impervious, chemical-resistant gloves and protective clothing.[1][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing. Do not allow the product to enter drains or sewer systems.[1]

References

An In-depth Technical Guide to the Research Applications of 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxybutane, a diether, is a versatile and valuable compound in scientific research and development. Its unique properties as a solvent and a synthetic intermediate have led to its application in a range of chemical transformations, including organometallic reactions and polymer synthesis. Furthermore, its potential as an electrolyte additive in advanced battery technologies is an emerging area of interest. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in various research domains.

Introduction

This compound (CAS No. 13179-96-9) is a linear ether with the chemical formula C₆H₁₄O₂.[1] Its structure consists of a four-carbon butane (B89635) chain with methoxy (B1213986) groups at the 1 and 4 positions. This configuration imparts a moderate polarity and excellent solvating properties for a variety of organic compounds.[2] It is recognized for its utility as a high-boiling point solvent, a stable protecting group for 1,4-butanediol (B3395766), and as a precursor in the synthesis of more complex molecules.[2] This guide will delve into the technical aspects of this compound, providing researchers with the essential information to effectively utilize this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, use in reactions, and for the design of experimental setups.

PropertyValueReference
Molecular Formula C₆H₁₄O₂[3]
Molecular Weight 118.17 g/mol [3]
CAS Number 13179-96-9[3]
Appearance Colorless liquid
Boiling Point 131 °C[4]
Melting Point -69 °C (estimated)
Density 0.842 g/cm³ (predicted)[4]
Solubility Soluble in many organic solvents
Vapor Pressure 8.3 mmHg at 25 °C (estimated)
Flash Point 24 °C (estimated)
Refractive Index 1.404 (estimated)

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound, which is crucial for its identification and characterization.

Spectroscopy Characteristic Peaks Reference
¹H NMR δ (ppm): 3.33 (s, 6H, 2 x -OCH₃), 3.39 (t, 4H, 2 x -CH₂-O), 1.62 (m, 4H, -CH₂-CH₂-)
¹³C NMR δ (ppm): 71.9 (-CH₂-O), 58.6 (-OCH₃), 26.9 (-CH₂-CH₂-)
IR (Infrared) ν (cm⁻¹): 2930 (C-H stretch), 2830 (C-H stretch), 1115 (C-O stretch), 1380 (C-H bend)
MS (Mass Spec) m/z: 118 (M+), 87, 71, 58, 45

Synthesis of this compound

This compound can be synthesized through various methods, with the Williamson ether synthesis being a common and effective approach.[2]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol details the synthesis of this compound from 1,4-butanediol and a methylating agent.

Materials:

  • 1,4-Butanediol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl Sulfate (B86663) or Methyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Alkoxide Formation: In the flask, suspend sodium hydride (2.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,4-butanediol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C.

  • Add dimethyl sulfate or methyl iodide (2.2 equivalents) dropwise via the dropping funnel. An exothermic reaction may be observed.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 1_4_Butanediol 1,4-Butanediol Alkoxide_Formation Alkoxide Formation (THF, 0°C to RT) 1_4_Butanediol->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation Me_Sulfate Dimethyl Sulfate Methylation Methylation (0°C to Reflux) Me_Sulfate->Methylation Alkoxide_Formation->Methylation Quenching Quenching (aq. NH4Cl) Methylation->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Research Applications

Solvent in Organometallic Chemistry

This compound is an excellent aprotic solvent for reactions involving organometallic reagents, such as Grignard and organolithium reagents.[2] Its ability to solvate the metal cation enhances the reactivity of the organometallic species.

This protocol describes a general procedure for a Grignard reaction using this compound as the solvent.

Materials:

  • Magnesium turnings

  • An aryl or alkyl halide (e.g., bromobenzene)

  • An electrophile (e.g., benzophenone)

  • This compound (anhydrous)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add anhydrous this compound to cover the magnesium.

  • Slowly add a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous this compound. The reaction may need gentle heating to initiate.

  • Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of the electrophile (e.g., benzophenone, 1.0 equivalent) in anhydrous this compound.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Follow standard quenching, extraction, drying, and purification procedures as described in the synthesis protocol (Section 4.1).

Grignard_Reaction Mg Mg Turnings Grignard_Formation Grignard Reagent Formation Mg->Grignard_Formation RX Alkyl/Aryl Halide RX->Grignard_Formation Solvent This compound (Solvent) Solvent->Grignard_Formation Nucleophilic_Attack Nucleophilic Attack Grignard_Formation->Nucleophilic_Attack Electrophile Electrophile (e.g., Ketone) Electrophile->Nucleophilic_Attack Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Workup Aqueous Work-up (H3O+) Alkoxide_Intermediate->Workup Product Alcohol Product Workup->Product

Caption: Role of this compound in a Grignard reaction.

Electrolyte Additive in Lithium-Ion Batteries

Ethers are known to be effective solvents in battery electrolytes due to their electrochemical stability and ability to solvate lithium ions. This compound is being investigated as a potential electrolyte additive to enhance the performance and safety of lithium-ion batteries. Its higher boiling point compared to commonly used ethers like DME could contribute to improved thermal stability of the electrolyte.

This protocol outlines the preparation of an electrolyte and assembly of a coin cell for testing the effect of this compound.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Ethylene carbonate (EC)

  • Dimethyl carbonate (DMC)

  • This compound (battery grade, anhydrous)

  • Lithium cobalt oxide (LiCoO₂) cathode

  • Graphite (B72142) anode

  • Celgard separator

  • Coin cell components (CR2032)

  • Argon-filled glovebox

  • Battery cycler

Procedure:

  • Electrolyte Preparation (inside a glovebox):

    • Prepare a baseline electrolyte of 1 M LiPF₆ in a 1:1 (v/v) mixture of EC and DMC.

    • Prepare the experimental electrolyte by adding a specific weight percentage (e.g., 5 wt%) of this compound to the baseline electrolyte.

  • Coin Cell Assembly (inside a glovebox):

    • Assemble a CR2032 coin cell using the LiCoO₂ cathode, graphite anode, and Celgard separator.

    • Add a few drops of the prepared electrolyte to saturate the separator and electrodes.

    • Crimp the coin cell to ensure it is properly sealed.

  • Electrochemical Testing:

    • Allow the cell to rest for 12 hours to ensure complete wetting of the electrodes.

    • Perform cyclic voltammetry to determine the electrochemical stability window of the electrolyte.

    • Conduct galvanostatic charge-discharge cycling at various C-rates to evaluate the capacity, coulombic efficiency, and cycle life of the battery.

    • Measure the electrochemical impedance spectroscopy (EIS) to study the interfacial properties.

Battery_Function cluster_charge Charge Anode Anode (Graphite) Li⁺ + e⁻ ⇌ LiC₆ Electrolyte Electrolyte 1M LiPF₆ in EC/DMC + this compound Anode->Electrolyte Li⁺ Cathode Cathode (LiCoO₂) Li₁₋ₓCoO₂ + xLi⁺ + xe⁻ ⇌ LiCoO₂ Cathode->Electrolyte Li⁺ Electrolyte->Anode Li⁺ Electrolyte->Cathode Li⁺ Separator Separator

Caption: Conceptual diagram of a Li-ion battery with this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile chemical with significant potential in various research applications. Its utility as a high-boiling point aprotic solvent in organometallic chemistry is well-established. Emerging applications, such as its use as an electrolyte additive in lithium-ion batteries, highlight its potential to contribute to advancements in energy storage technologies. The experimental protocols and data provided in this guide are intended to facilitate the effective and safe use of this compound in the laboratory, encouraging further exploration of its properties and applications.

References

1,4-Dimethoxybutane: A Versatile Latent Electrophile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybutane, a seemingly simple dialkoxyalkane, serves as a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. While it can function as a polar aprotic solvent, its true value lies in its role as a latent electrophile, acting as a stable and easily handled precursor to the reactive 1,4-butanedial (succinaldehyde). This technical guide explores the core applications of this compound as a four-carbon building block in the synthesis of diverse molecular architectures, with a particular focus on the construction of heterocyclic systems of paramount importance in medicinal chemistry and materials science.

Under acidic conditions, the methoxy (B1213986) groups of this compound are readily hydrolyzed, unmasking the two carbonyl functionalities of succinaldehyde (B1195056). This in situ generation of a 1,4-dicarbonyl compound is the linchpin of its utility, primarily through the celebrated Paal-Knorr synthesis, which provides a direct and efficient route to furans, pyrroles, and thiophenes. This guide will provide a comprehensive overview of these transformations, including detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate their application in a research and development setting.

Core Principle: The Latent Electrophilicity of this compound

The synthetic utility of this compound as an electrophile is rooted in the acid-catalyzed hydrolysis of its dimethyl acetal (B89532) functionalities. In the presence of an acid, each methoxy group is protonated, leading to the elimination of methanol (B129727) and the formation of a carbocation, which is then attacked by water to form a hemiacetal. Further protonation and elimination of a second methanol molecule ultimately generates the free aldehyde group. This process occurs at both ends of the butane (B89635) chain, yielding the transient 1,4-butanedial.

G DMB This compound Succinaldehyde Succinaldehyde (1,4-Butanedial) DMB->Succinaldehyde Acidic Hydrolysis H_plus H+ MeOH - 2 CH₃OH

Figure 1: Acid-catalyzed hydrolysis of this compound.

This in situ generation of the reactive dicarbonyl species is advantageous as succinaldehyde itself is prone to polymerization and other side reactions, making it difficult to handle and store. This compound, being a stable liquid, serves as a convenient and reliable surrogate.

Synthesis of Five-Membered Heterocycles via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and highly effective method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] By employing this compound as a precursor to the requisite 1,4-dicarbonyl intermediate, these valuable heterocyclic scaffolds can be accessed in a one-pot fashion.

Synthesis of N-Substituted Pyrroles

The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) is a cornerstone of pyrrole (B145914) synthesis.[2][3] When this compound is heated in the presence of an acid and a primary amine, the in situ generated succinaldehyde condenses with the amine to form the corresponding N-substituted pyrrole.

The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization onto the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration yields the aromatic pyrrole ring.[4]

G cluster_0 Paal-Knorr Pyrrole Synthesis DMB This compound Succinaldehyde Succinaldehyde (in situ) DMB->Succinaldehyde Hydrolysis Acid H+ Amine R-NH₂ Hemiaminal Hemiaminal Intermediate Succinaldehyde->Hemiaminal + R-NH₂ Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole N-Substituted Pyrrole Cyclic_Intermediate->Pyrrole Dehydration Water - 2 H₂O G cluster_1 Paal-Knorr Furan Synthesis DMB This compound Succinaldehyde Succinaldehyde (in situ) DMB->Succinaldehyde Hydrolysis Acid H+ Enol Enol Intermediate Succinaldehyde->Enol Enolization Cyclic_Hemiacetal Cyclic Hemiacetal Enol->Cyclic_Hemiacetal Intramolecular Attack Furan Furan Cyclic_Hemiacetal->Furan Dehydration Water - H₂O G cluster_2 Paal-Knorr Thiophene Synthesis DMB This compound Succinaldehyde Succinaldehyde (in situ) DMB->Succinaldehyde Hydrolysis Acid H+ Sulfur_Source Sulfurating Agent (e.g., P₄S₁₀, Lawesson's Reagent) Thioketone Thioketone Intermediate Succinaldehyde->Thioketone + Sulfur Source Cyclic_Intermediate Cyclic Intermediate Thioketone->Cyclic_Intermediate Cyclization Thiophene Thiophene Cyclic_Intermediate->Thiophene Dehydration/ Aromatization

References

An In-depth Technical Guide on the Chelation Effects of 1,4-Dimethoxybutane with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

1,4-Dimethoxybutane, a bifunctional diether, is primarily recognized for its utility as a solvent in organometallic chemistry and as an electrolyte component in battery systems.[1] Its molecular structure, featuring two ether oxygen atoms separated by a flexible four-carbon chain, suggests a potential for bidentate chelation of metal ions. While comprehensive studies quantifying these chelation effects are not extensively documented in publicly available literature, this guide aims to provide a technical framework for researchers, scientists, and drug development professionals interested in exploring this potential. By drawing parallels with structurally similar ether ligands and outlining detailed, albeit hypothetical, experimental protocols, this document serves as a foundational resource for investigating the coordination chemistry of this compound. We will cover its fundamental properties, theoretical chelation principles, and robust methodologies for determining binding thermodynamics and kinetics.

Introduction to this compound

This compound (DMB) is a linear diether with the chemical formula C₆H₁₄O₂.[2] Its utility in chemical synthesis is well-established, particularly in reactions requiring coordinating ethereal solvents, such as Grignard and lithiation reactions.[1] The presence of two oxygen atoms with lone pairs of electrons allows for the solvation and stabilization of cations.[3] This inherent coordinating ability is the basis for its potential function as a chelating agent.

A chelating agent is a molecule that can form two or more separate coordinate bonds with a single central metal ion, forming a stable, ring-like structure known as a chelate.[4][5] Ligands that form two bonds are termed "bidentate".[4][5][6][7][8] The flexible butane (B89635) backbone of DMB could allow the two methoxy (B1213986) groups to orient themselves to bind a single metal ion, acting as a bidentate ligand.[6][7][8] This guide will explore the theoretical basis for this chelation and provide protocols to quantify it.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing experiments, particularly for solvent selection and temperature control.

PropertyValueReference
Molecular Formula C₆H₁₄O₂[2][9]
Molecular Weight 118.17 g/mol [2][10]
CAS Number 13179-96-9[2][9]
IUPAC Name This compound[2]
Synonyms Butane, 1,4-dimethoxy-[2]
Appearance Liquid
Proton Affinity (PAff) 931.50 kJ/mol[10]
Gas Basicity (BasG) 880.60 kJ/mol[10]

Theoretical Chelation and Coordination Chemistry

Ethers are known to act as Lewis bases, donating electron density from their oxygen atoms to a Lewis acidic metal center.[11] While simple ethers like diethyl ether or tetrahydrofuran (B95107) (THF) act as monodentate ligands, molecules with multiple ether functionalities, such as glymes (e.g., dimethoxyethane, DME) and crown ethers, are well-documented chelating agents.[11][12]

This compound can be considered a structural analog of DME, with a longer hydrocarbon chain separating the two methoxy groups. This increased flexibility could influence its binding affinity and selectivity for different metal ions compared to the more rigid five-membered ring formed by DME chelation. The "chelate effect" describes the enhanced stability of a complex formed by a chelating ligand compared to a complex with analogous monodentate ligands. This effect is primarily entropic in origin. The binding of one bidentate ligand displaces two or more solvent molecules, leading to an overall increase in the number of independent particles in the system and thus a favorable increase in entropy.

The chelation of a metal ion (Mⁿ⁺) by this compound can be represented as a chemical equilibrium:

Mⁿ⁺(solvated) + C₆H₁₄O₂(solvated) ⇌ [M(C₆H₁₄O₂)]ⁿ⁺(solvated)

The stability of the resulting complex is quantified by the stability constant (K), which is related to the standard Gibbs free energy of the reaction (ΔG°) by the equation:

ΔG° = -RT ln(K)

The overall Gibbs free energy is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

Determining these thermodynamic parameters is the primary goal of the experimental protocols outlined in the subsequent sections.

chelation_process cluster_reactants Reactants M Mⁿ⁺ Complex [M(DMB)]ⁿ⁺ Chelate M->Complex Coordination DMB This compound DMB->Complex Chelation ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_metal Prepare Metal Solution (in cell) degas Degas Solutions prep_metal->degas prep_dmb Prepare DMB Solution (in syringe) prep_dmb->degas setup Instrument Setup (Temperature, Injections) degas->setup titrate Perform Titration (DMB into Metal) setup->titrate control Control Titration (DMB into Solvent) setup->control subtract Subtract Control Data titrate->subtract control->subtract integrate Integrate Peaks subtract->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Model plot->fit thermo Obtain Kₐ, n, ΔH, ΔS fit->thermo logical_framework cluster_core Core Property cluster_research Research & Development cluster_apps Potential Applications chelation DMB as a Bidentate Chelating Agent thermo Determine Thermodynamic Parameters (K, ΔH, ΔS) chelation->thermo Requires selectivity Assess Metal Ion Selectivity chelation->selectivity Requires kinetics Study Binding Kinetics chelation->kinetics Requires drug_delivery Drug Delivery Systems (Metal Encapsulation) thermo->drug_delivery Informs catalysis Homogeneous Catalysis (Solvent/Ligand Effects) selectivity->catalysis Informs electrolytes Electrolyte Additive (Ion Transport Modulation) kinetics->electrolytes Informs

References

An In-depth Technical Guide to the Reactivity of 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1,4-dimethoxybutane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the synthesis, physical and spectroscopic properties, and key reactions of this compound, including ether cleavage, oxidation, and its application as a solvent and a protecting group. This guide emphasizes detailed experimental protocols and presents quantitative data in a structured format to facilitate practical application in a laboratory setting. Furthermore, reaction mechanisms and experimental workflows are visually represented using logical diagrams to enhance understanding.

Introduction

This compound is a bifunctional organic compound characterized by a four-carbon aliphatic chain flanked by two methoxy (B1213986) groups.[1] Its utility in organic chemistry is multifaceted, serving as a versatile solvent, a synthetic intermediate, and a protective group for diols.[1] The presence of two ether functionalities imparts specific solvating properties, making it particularly useful in organometallic reactions such as Grignard and lithiation reactions.[1] A comprehensive understanding of its reactivity is crucial for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₆H₁₄O₂[2]
Molecular Weight 118.17 g/mol [2]
CAS Number 13179-96-9[2]
Boiling Point 135-136 °C
Density 0.88 g/mL at 25 °C
¹H NMR (CDCl₃, 400 MHz) δ 3.38 (s, 6H, 2 x OCH₃), 3.32 (t, J=6.4 Hz, 4H, 2 x CH₂O), 1.63 (m, 4H, 2 x CH₂)[1]
¹³C NMR (CDCl₃, 100 MHz) δ 72.0 (2C, CH₂O), 58.6 (2C, OCH₃), 27.0 (2C, CH₂)[1]
IR (neat, cm⁻¹) 2927, 2854, 1456, 1118 (C-O-C stretch)[2]
Mass Spectrum (EI, m/z) 118 (M+), 87, 71, 58, 45[2][3]

Synthesis of this compound

This compound can be synthesized through several methods. The most common and practical laboratory-scale synthesis involves the Williamson ether synthesis, starting from 1,4-butanediol (B3395766) or a 1,4-dihalobutane.

From 1,4-Butanediol

This method involves the deprotonation of 1,4-butanediol followed by reaction with a methylating agent.

Experimental Protocol:

  • Materials: 1,4-butanediol, sodium hydride (NaH), methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,4-butanediol (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the resulting sodium alkoxide suspension back to 0 °C and add methyl iodide (2.2 equivalents) dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to afford this compound.

  • Expected Yield: 80-90%

From 1,4-Dihalobutane

This is another application of the Williamson ether synthesis, where a dihalide is reacted with a methoxide (B1231860) source.

Experimental Protocol:

  • Materials: 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, sodium methoxide (NaOMe), methanol (B129727) (MeOH).

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C.

    • To the stirred sodium methoxide solution, add 1,4-dibromobutane (1.0 equivalent) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by fractional distillation.

  • Expected Yield: 75-85%

Key Reactions of this compound

Ether Cleavage

The ether linkages in this compound can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI.[4] This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol (Cleavage with HBr):

  • Materials: this compound, 48% aqueous hydrobromic acid (HBr).

  • Procedure:

    • Place this compound (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of 48% aqueous HBr (e.g., 5-10 equivalents).

    • Heat the mixture to reflux for several hours (4-8 hours). The reaction progress can be monitored by GC-MS.

    • After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, 1,4-dibromobutane, with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1,4-dibromobutane by distillation.

  • Expected Yield: >90%

Reaction Mechanism: Ether Cleavage

ether_cleavage DMB This compound Protonated_Ether Protonated Ether Intermediate DMB->Protonated_Ether Protonation HBr1 HBr HBr1->DMB Intermediate_Alcohol 4-Methoxybutan-1-ol Protonated_Ether->Intermediate_Alcohol SN2 Attack MeBr Methyl Bromide Protonated_Ether->MeBr Br_ion1 Br⁻ Br_ion1->Protonated_Ether Protonated_Alcohol Protonated Alcohol Intermediate_Alcohol->Protonated_Alcohol Protonation HBr2 HBr HBr2->Intermediate_Alcohol DBB 1,4-Dibromobutane Protonated_Alcohol->DBB SN2 Attack H2O H₂O Protonated_Alcohol->H2O Br_ion2 Br⁻ Br_ion2->Protonated_Alcohol

Caption: Mechanism of acid-catalyzed ether cleavage of this compound.

Oxidation

The methylene (B1212753) groups adjacent to the ether oxygens in this compound are susceptible to oxidation, although this typically requires strong oxidizing agents. A representative, albeit potentially aggressive, protocol is provided below.

Experimental Protocol (Oxidation with KMnO₄):

  • Materials: this compound, potassium permanganate (B83412) (KMnO₄), water, sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in water.

    • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (excess) in water, keeping the temperature below 10 °C.

    • After the addition is complete, add concentrated sulfuric acid dropwise to acidify the mixture.

    • Stir the mixture at room temperature until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

    • Filter off the manganese dioxide and wash it with water.

    • Saturate the filtrate with sodium chloride and extract with diethyl ether.

    • Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product, which may be a mixture of oxidation products including succinic acid.

  • Note: This is a vigorous oxidation and may lead to cleavage of the carbon chain. The primary product is expected to be succinic acid. The yield can be variable.

Applications in Organic Synthesis

As a Solvent in Grignard Reactions

The ether oxygens in this compound can effectively solvate the magnesium center of a Grignard reagent, similar to THF or diethyl ether. Its higher boiling point can be advantageous for reactions requiring elevated temperatures.

Experimental Workflow: Grignard Reaction

grignard_workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_mg Add Mg turnings and a crystal of I₂ setup->add_mg add_dmb Add anhydrous this compound add_mg->add_dmb prepare_halide Prepare solution of alkyl/aryl halide in this compound add_dmb->prepare_halide initiate Add a small amount of halide solution to initiate reaction prepare_halide->initiate add_rest Add remaining halide solution dropwise initiate->add_rest reflux Maintain gentle reflux add_rest->reflux cool Cool the reaction mixture reflux->cool add_carbonyl Add carbonyl compound dropwise cool->add_carbonyl quench Quench with aqueous NH₄Cl add_carbonyl->quench extract Extract with an organic solvent quench->extract purify Dry and purify the alcohol product extract->purify end End purify->end

Caption: General workflow for a Grignard reaction using this compound as a solvent.

As a Protecting Group for Diols

While less common than other protecting groups, the formation of a cyclic acetal (B89532) or ketal from a diol is a fundamental protection strategy. This compound itself is not a protecting group, but it serves as a precursor to reagents used for this purpose. For instance, reaction with an acid catalyst can generate a reactive species that can protect a 1,2- or 1,3-diol. A more direct analogue for diol protection would be 2,2-dimethoxypropane (B42991) for the formation of an acetonide. The deprotection of such groups is typically achieved by acid-catalyzed hydrolysis.

Conceptual Deprotection Workflow

deprotection_workflow start Start dissolve Dissolve protected diol in a suitable solvent (e.g., THF, Methanol) start->dissolve add_acid Add aqueous acid (e.g., HCl, H₂SO₄) dissolve->add_acid stir Stir at room temperature or with gentle heating add_acid->stir monitor Monitor reaction by TLC stir->monitor neutralize Neutralize with a base (e.g., NaHCO₃) monitor->neutralize Upon completion extract Extract the diol neutralize->extract purify Dry and purify the diol product extract->purify end End purify->end

Caption: General workflow for the acidic deprotection of an acetal-protected diol.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile and valuable compound in organic synthesis. Its reactivity, primarily centered around the ether functionalities, allows for its use in a range of chemical transformations. This guide has provided a detailed overview of its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data where available. The logical diagrams of reaction mechanisms and experimental workflows are intended to provide a clear and practical understanding for researchers and professionals in the field. Further research into its applications, particularly in the context of green chemistry and novel synthetic methodologies, is warranted.

References

Methodological & Application

Application Notes and Protocols for 1,4-Dimethoxybutane as a Solvent in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of substrates. The choice of solvent is critical to the success of these reactions, as it must solvate the Grignard reagent, remain inert to the highly reactive organometallic species, and facilitate the reaction with the electrophile. While ethers such as diethyl ether and tetrahydrofuran (B95107) (THF) are the conventional solvents of choice, the exploration of alternative ethers like 1,4-dimethoxybutane offers potential advantages in specific applications.[1]

This document provides a detailed overview of this compound, its properties, and protocols for its potential use as a solvent in Grignard reactions. It is important to note that while this compound is an ethereal solvent structurally similar to those commonly used for Grignard reactions, specific experimental data and comparative studies on its performance in this context are not widely available in peer-reviewed literature. The protocols provided are therefore based on general principles of Grignard reactions in ethereal solvents and should be considered as a starting point for optimization.

Properties of this compound

This compound is a diether that possesses properties making it a theoretical candidate as a solvent for organometallic reactions. Its two ether functionalities can coordinate with the magnesium center of the Grignard reagent, aiding in its formation and stabilization.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₄O₂[2]
Molecular Weight 118.17 g/mol [2]
Boiling Point 131 °C[2]
Melting Point 140-142 °C[2][3]
Density 0.842 g/cm³ (Predicted)[2]
CAS Number 13179-96-9[2]

Potential Advantages and Considerations

The higher boiling point of this compound compared to diethyl ether (34.6 °C) and THF (66 °C) could offer a wider operational temperature range, potentially allowing for reactions with less reactive halides that require heating. However, this also means that solvent removal post-reaction would require more energy.

Safety and Handling

As with all Grignard reactions, stringent safety precautions must be observed when using this compound. The reagent is highly flammable and can cause skin and eye irritation.[4] All operations should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Statements for this compound

Hazard StatementDescriptionSource(s)
H225Highly flammable liquid and vapor[4]
H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Experimental Protocols

The following are generalized protocols for a Grignard reaction. These should be adapted and optimized for specific substrates and for the use of this compound.

General Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Activate Magnesium A->B E Initiate Grignard Formation B->E C Prepare Anhydrous Solvent (this compound) C->E D Prepare Alkyl/Aryl Halide Solution F Add Halide Solution D->F E->F G React with Electrophile F->G H Quench Reaction G->H I Extraction H->I J Purification I->J

Caption: General workflow for a Grignard reaction.

Protocol 1: Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous this compound

  • Iodine crystal (as an activator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar (all oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Assemble the dry glassware under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous this compound.

  • Add a small portion of the bromobenzene solution to the magnesium. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

Protocol 2: Reaction with an Electrophile (e.g., a Ketone)

Materials:

  • Freshly prepared Grignard reagent in this compound

  • Ketone (e.g., benzophenone)

  • Anhydrous this compound

Procedure:

  • Cool the Grignard reagent solution in an ice-water bath.

  • Dissolve the ketone (0.95 equivalents) in a minimal amount of anhydrous this compound and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred, cooled Grignard reagent.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

Protocol 3: Workup and Purification

Materials:

  • Saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid

  • Ether (for extraction)

  • Saturated sodium bicarbonate solution (if acid was used)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction.[6]

  • Transfer the mixture to a separatory funnel and extract the product with ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution (if acid was used), followed by brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation (Illustrative)

Table 3: Illustrative Comparison of Solvents for the Reaction of Phenylmagnesium Bromide with Benzophenone

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Diethyl Ether34.6285
THF661.590
This compound 131 1 (Hypothetical)

Troubleshooting

Common issues in Grignard reactions include failure to initiate, low yields, and the formation of side products.

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution A Reaction Fails to Initiate C Wet Glassware/Solvent A->C D Inactive Magnesium A->D B Low Yield B->C E Side Reactions (e.g., Wurtz Coupling) B->E F Impure Reagents B->F G Thoroughly Dry Apparatus & Use Anhydrous Solvent C->G H Activate Mg with Iodine or 1,2-Dibromoethane D->H I Slow Addition of Halide E->I J Purify Starting Materials F->J

Caption: Common problems and solutions in Grignard reactions.

Conclusion

This compound presents a theoretically viable, higher-boiling point alternative to traditional ethereal solvents for Grignard reactions. However, the lack of specific experimental data in the scientific literature necessitates that its use be approached with a focus on careful optimization of reaction conditions. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring the potential of this compound in their synthetic endeavors. Further experimental investigation is required to fully characterize its performance and establish its advantages and limitations in this critical class of organic transformations.

References

Application Notes and Protocols: 1,4-Dimethoxybutane as an Electrolyte Solvent in Lithium Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybutane (DMB), a diether, presents itself as a potential candidate for an electrolyte solvent in lithium batteries. Its molecular structure, featuring two ether groups, suggests good lithium salt solvation capabilities, a characteristic crucial for efficient ionic transport. Ether-based electrolytes are generally known for their good low-temperature performance and compatibility with lithium metal anodes. However, a comprehensive evaluation of DMB in this application is not widely documented in publicly available literature. These application notes aim to provide a framework for the evaluation of this compound as a lithium battery electrolyte solvent, offering expected performance characteristics based on analogous ether solvents and detailing the necessary experimental protocols for its characterization.

Expected Physicochemical and Electrochemical Properties

While specific experimental data for this compound-based electrolytes is scarce, its properties can be inferred from the well-studied analogous solvent, 1,2-dimethoxyethane (B42094) (DME). The longer alkyl chain in DMB compared to DME may influence properties such as viscosity, boiling point, and ionic conductivity.

Table 1: Comparison of Physicochemical Properties of Ether Solvents

Property1,2-Dimethoxyethane (DME)This compound (DMB) (Expected)
Molecular FormulaC4H10O2C6H14O2
Molar Mass ( g/mol )90.12118.17
Boiling Point (°C)85Higher than DME
Viscosity (cP at 25°C)~0.45Higher than DME
Dielectric Constant~7.2Likely lower than DME

Table 2: Expected Performance of 1 M LiPF6 in this compound Electrolyte

ParameterExpected Performance
Ionic Conductivity Expected to be lower than DME-based electrolytes due to higher viscosity. Likely in the range of 1-5 mS/cm at room temperature.
Viscosity Higher than DME-based electrolytes, which may impact ionic mobility, especially at lower temperatures.
Electrochemical Stability Window Ethers typically have a lower anodic stability limit compared to carbonates (around 4.0 V vs. Li/Li+). This would make DMB more suitable for lower voltage cathode materials like lithium iron phosphate (B84403) (LFP). The cathodic stability is expected to be good, making it potentially compatible with lithium metal anodes.
Cycling Performance The stability of the solid electrolyte interphase (SEI) on the anode will be a critical factor. Ether-based electrolytes can form a more flexible SEI compared to carbonates, which can be beneficial for accommodating volume changes in certain anode materials.

Experimental Protocols

The following protocols outline the standard procedures for the synthesis, purification, and electrochemical characterization of a this compound-based electrolyte.

Protocol 1: Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for use as a battery-grade electrolyte solvent.

Materials:

Procedure:

  • Synthesis: In a round-bottom flask equipped with a condenser and a dropping funnel, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add 1,4-dibromobutane to the solution while stirring.

  • Reflux the reaction mixture for several hours to ensure the completion of the reaction.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final high-purity product.

  • Characterization: Confirm the purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Electrolyte Preparation

Objective: To prepare a 1 M LiPF6 in this compound electrolyte.

Materials:

  • High-purity this compound (synthesized or commercially available, battery grade)

  • Lithium hexafluorophosphate (B91526) (LiPF6, battery grade)

  • Argon-filled glovebox

  • Volumetric flask

  • Magnetic stirrer

Procedure:

  • All procedures must be carried out in an argon-filled glovebox with water and oxygen levels below 0.1 ppm.

  • Dry the this compound over molecular sieves for at least 24 hours inside the glovebox.

  • In a volumetric flask, add the desired amount of this compound.

  • Slowly add the calculated amount of LiPF6 to the solvent while stirring with a magnetic stirrer until the salt is completely dissolved.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the key electrochemical properties of the prepared electrolyte.

A. Ionic Conductivity Measurement

  • Use a conductivity meter with a two-electrode dip-type cell.

  • Calibrate the cell with standard potassium chloride solutions.

  • Rinse the cell with the prepared electrolyte before measurement.

  • Measure the conductivity of the electrolyte at various temperatures using a temperature-controlled chamber.

B. Viscosity Measurement

  • Use a viscometer (e.g., a cone-and-plate or capillary viscometer).

  • Calibrate the instrument according to the manufacturer's instructions.

  • Measure the viscosity of the electrolyte at various temperatures.

C. Electrochemical Stability Window (ESW) Measurement

  • Use a three-electrode cell with a lithium metal reference electrode, a lithium metal counter electrode, and a working electrode (e.g., platinum or glassy carbon).

  • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s).

  • Scan anodically to determine the oxidation limit and cathodically to determine the reduction limit. The ESW is the potential range between these limits.

D. Battery Cycling Performance

  • Assemble coin cells (e.g., 2032-type) inside an argon-filled glovebox.

  • Half-cell configuration: Use a lithium metal anode and a cathode of interest (e.g., LiFePO4 or LiCoO2).

  • Full-cell configuration: Use a graphite (B72142) anode and a suitable cathode.

  • Use a microporous polymer separator soaked in the prepared electrolyte.

  • Cycle the cells using a battery cycler at different C-rates and record the charge-discharge capacities, coulombic efficiency, and cycle life.

Visualizations

Experimental_Workflow cluster_synthesis Solvent Synthesis & Purification cluster_electrolyte Electrolyte Formulation cluster_characterization Electrochemical Evaluation Synthesis Synthesis of This compound Purification Purification by Fractional Distillation Synthesis->Purification Characterization Purity Analysis (GC-MS, NMR) Purification->Characterization Drying Solvent & Salt Drying Characterization->Drying Mixing Dissolving Li Salt in DMB (in Glovebox) Drying->Mixing Conductivity Ionic Conductivity Measurement Mixing->Conductivity Viscosity Viscosity Measurement Mixing->Viscosity ESW Electrochemical Stability Window (LSV) Mixing->ESW Cell_Assembly Coin Cell Assembly Mixing->Cell_Assembly Cycling Battery Cycling Performance Cell_Assembly->Cycling

Caption: Experimental workflow for evaluating this compound as a lithium battery electrolyte solvent.

Electrolyte_Properties cluster_physicochemical Physicochemical Properties cluster_electrochemical Electrochemical Properties cluster_performance Battery Performance Viscosity Low Viscosity Conductivity High Ionic Conductivity Viscosity->Conductivity Rate_Capability High Rate Capability Conductivity->Rate_Capability Thermal_Stability High Thermal Stability Safety Enhanced Safety Thermal_Stability->Safety ESW Wide Electrochemical Stability Window Cycle_Life Long Cycle Life ESW->Cycle_Life SEI Stable SEI Formation SEI->Cycle_Life SEI->Safety Compatibility Electrode Compatibility Compatibility->Cycle_Life

Application Notes and Protocols for Polymer Synthesis Using 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document outlines a detailed protocol for the synthesis of polystyrene via cationic polymerization, employing a novel initiating system composed of 1,4-dimethoxybutane and a Lewis acid. This compound, a versatile solvent and synthetic intermediate, can serve as a precursor to polymer building blocks.[1] In the context of cationic polymerization, it is proposed to function as a cationogen, a source of carbocations, in the presence of a strong Lewis acid co-initiator. This application note provides a comprehensive methodology for researchers, scientists, and drug development professionals interested in exploring alternative initiation mechanisms for polymer synthesis. The protocol is based on established principles of living/controlled cationic polymerization, which enables the synthesis of polymers with well-defined molecular weights and narrow polydispersity.[2][3]

Cationic polymerization is a chain-growth polymerization technique in which a cationic initiator transfers a charge to a monomer, which then becomes reactive. This reactive monomer propagates the polymerization by adding to other monomer units. This method is particularly suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species.

Proposed Signaling Pathway: Initiation of Cationic Polymerization

The proposed mechanism for the initiation of styrene (B11656) polymerization using the this compound/Lewis acid system is depicted below. The Lewis acid abstracts a methoxy (B1213986) group from this compound to generate a carbocation. This carbocation then acts as the initiating species, attacking the electron-rich double bond of the styrene monomer.

G DMB This compound Initiating_Cation Initiating Carbocation DMB->Initiating_Cation Activation LA Lewis Acid (e.g., TiCl4) LA->Initiating_Cation Styrene Styrene Monomer Propagating_Chain Propagating Polystyrene Chain Styrene->Propagating_Chain Initiating_Cation->Propagating_Chain Initiation

Caption: Proposed initiation pathway for styrene polymerization.

Experimental Protocols

This section provides a detailed experimental protocol for the cationic polymerization of styrene using this compound as a co-initiator and titanium tetrachloride (TiCl₄) as the Lewis acid.

Materials:

  • Styrene: Purified by washing with aqueous NaOH, then water, dried over anhydrous MgSO₄, and distilled under reduced pressure. Store under an inert atmosphere at -20°C.

  • This compound: Anhydrous, stored over molecular sieves.

  • Titanium tetrachloride (TiCl₄): Handled as a solution in a dry, inert solvent (e.g., dichloromethane).

  • Dichloromethane (B109758) (CH₂Cl₂): Anhydrous, distilled from CaH₂.

  • Methanol (B129727): Anhydrous, for termination.

  • Nitrogen or Argon gas: High purity, for maintaining an inert atmosphere.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Oven-dried glassware (Schlenk flasks, syringes, etc.).

  • Magnetic stirrer and stir bars.

  • Low-temperature bath (e.g., dry ice/acetone, -78°C).

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Dry_Glassware Oven-dry glassware Setup Assemble reactor under inert atmosphere Dry_Glassware->Setup Purify_Reagents Purify and dry all reagents Add_Solvent Add anhydrous CH2Cl2 Purify_Reagents->Add_Solvent Setup->Add_Solvent Add_Styrene Add purified styrene Add_Solvent->Add_Styrene Add_DMB Add this compound Add_Styrene->Add_DMB Cool Cool to -78°C Add_DMB->Cool Add_TiCl4 Add TiCl4 solution (Initiation) Cool->Add_TiCl4 Polymerize Stir for desired time Add_TiCl4->Polymerize Terminate Add anhydrous methanol Polymerize->Terminate Precipitate Precipitate in excess methanol Terminate->Precipitate Filter Filter the polymer Precipitate->Filter Dry Dry under vacuum Filter->Dry

Caption: Experimental workflow for cationic polymerization.

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Reagent Addition:

    • To the flask, add 50 mL of anhydrous dichloromethane via syringe.

    • Add 10 mL (87.9 mmol) of freshly distilled styrene.

    • Add 0.11 mL (0.88 mmol) of this compound.

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Initiation:

    • Slowly add 0.48 mL (4.4 mmol) of a 1 M solution of TiCl₄ in dichloromethane to the stirred reaction mixture.

    • The reaction mixture may develop a characteristic color upon initiation.

  • Polymerization:

    • Allow the polymerization to proceed at -78°C for 2 hours.

  • Termination:

    • Quench the polymerization by adding 5 mL of pre-chilled anhydrous methanol.

  • Polymer Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the solution into a beaker containing 500 mL of vigorously stirred methanol.

    • Collect the white polymer precipitate by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum at 40°C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of polystyrene under the described conditions. These values are illustrative and based on typical outcomes for living/controlled cationic polymerizations.

ParameterValue
Monomer to Initiator Ratio[Styrene] / [this compound] = 100:1
Lewis Acid to Initiator Ratio[TiCl₄] / [this compound] = 5:1
Reaction Temperature-78 °C
Reaction Time2 hours
Theoretical Molecular Weight ( g/mol )~10,400
Expected Polydispersity Index (PDI)1.1 - 1.3

Conclusion

This application note provides a detailed, representative protocol for the synthesis of polystyrene via cationic polymerization using a this compound/TiCl₄ initiating system. While this specific system is proposed based on established chemical principles, it offers a promising avenue for exploring novel initiation methods in polymer synthesis. The described methodology is designed to yield well-defined polymers and can be adapted for the polymerization of other cationically polymerizable monomers. Further optimization of reaction conditions may be necessary to achieve specific polymer characteristics. Researchers are encouraged to use this protocol as a starting point for their investigations into the applications of this compound in polymer chemistry.

References

Application Notes and Protocols: 1,4-Dimethoxybutane in Anionic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dimethoxybutane as a Lewis base modifier in anionic polymerization. While specific quantitative data and detailed protocols for this compound are limited in publicly available literature, this document extrapolates from established principles of anionic polymerization and the known behavior of analogous diether modifiers.

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures. The reactivity of the propagating anionic chain end is highly sensitive to the polarity of the reaction medium. In nonpolar hydrocarbon solvents, the active centers often exist as associated ion pairs, leading to slower polymerization rates and, in the case of diene monomers, a high 1,4-microstructure.

The addition of a polar modifier, such as an ether or an amine, can significantly alter the course of the polymerization. These Lewis bases solvate the metal counter-ion (typically lithium), leading to the dissociation of ion pair aggregates and the formation of more reactive "looser" ion pairs or even free ions. This increased reactivity accelerates the polymerization rate and influences the stereochemistry of monomer insertion.

This compound, a diether, is expected to function as a bidentate chelating agent for the lithium counter-ion. This chelation can lead to a more "naked" and therefore more reactive carbanion, which in turn affects the polymerization kinetics and the microstructure of the resulting polymer.

Mechanism of Action

In anionic polymerization initiated by organolithium compounds (e.g., n-butyllithium), the propagating chain end exists in equilibrium between dormant aggregated species and active monomeric species. This compound, as a Lewis base, solvates the lithium cation, shifting this equilibrium towards the more reactive, unaggregated species. The two ether oxygens can coordinate to the lithium ion, forming a stable chelate ring. This sequestration of the lithium ion increases the charge separation in the ion pair, enhancing the nucleophilicity of the carbanion and thus increasing the rate of monomer addition.

For the polymerization of dienes like butadiene or isoprene, the use of a polar modifier like this compound typically increases the proportion of 1,2- or 3,4-addition (vinyl content) at the expense of 1,4-addition. This is attributed to a change in the coordination of the incoming monomer to the lithiated chain end.

G cluster_Initiation Initiation cluster_Propagation Propagation cluster_Modifier Role of this compound I n-BuLi M Monomer (M) I->M Initiation IM n-Bu-M⁻Li⁺ M2 Monomer (M) IM->M2 Propagation IonPair ~M⁻Li⁺ IM->IonPair IM2 n-Bu-M-M⁻Li⁺ ... ... IM2->... IM2->IonPair DMB This compound Li_solvated [Li(DMB)]⁺ DMB->Li_solvated Carbanion ~M⁻ IonPair->Li_solvated Chelation IonPair->Carbanion Dissociation

Figure 1: Role of this compound in Anionic Polymerization.
Effects on Polymer Properties

The use of this compound as a modifier in anionic polymerization is expected to have the following effects:

  • Increased Polymerization Rate: By dissociating ion pair aggregates and creating a more reactive anionic species, the rate of propagation is significantly increased.

  • Control over Microstructure (for Dienes): An increase in the 1,2- and 3,4-content of polydienes is anticipated. The extent of this change will depend on the concentration of this compound, the polymerization temperature, and the specific monomer.

  • Randomization of Copolymers: In the copolymerization of monomers with different reactivities, such as styrene (B11656) and butadiene, polar modifiers promote a more random incorporation of the monomers into the polymer chain.

  • Potential for Narrower Molecular Weight Distribution: By promoting faster initiation relative to propagation, a more uniform growth of polymer chains can be achieved, leading to a lower polydispersity index (PDI).

Quantitative Data

Specific quantitative data for the effect of this compound on anionic polymerization is scarce. However, a patent (EP1078942A1) lists this compound as a potential Lewis base in the anionic polymerization of methyl methacrylate, yielding polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn around 1.10)[1]. The tables below present representative data based on the expected effects of a diether modifier on the anionic polymerization of butadiene and the copolymerization of styrene and butadiene.

Table 1: Representative Effect of this compound on Butadiene Polymerization

Modifier[Modifier]/[Li] RatioTemperature (°C)1,4-content (%)1,2-content (%)Mn ( g/mol )PDI (Mw/Mn)
None050~90~1050,0001.05
1,4-DMB150~60~4051,0001.04
1,4-DMB550~40~6049,5001.04
1,4-DMB1025~20~8050,2001.03

Note: The data in this table is illustrative and based on the known effects of similar diether modifiers. Actual results may vary.

Table 2: Representative Effect of this compound on Styrene-Butadiene Copolymerization

Modifier[Modifier]/[Li] RatioTemperature (°C)Styrene IncorporationButadiene Microstructure (1,2-vinyl %)Mn ( g/mol )PDI (Mw/Mn)
None050Blocky~10100,0001.06
1,4-DMB250Random~45102,0001.05
1,4-DMB850Random~6599,0001.04

Note: The data in this table is illustrative and based on the known effects of similar diether modifiers. Actual results may vary.

Experimental Protocols

The following are generalized protocols for the anionic polymerization of butadiene and the copolymerization of styrene and butadiene using this compound as a modifier. These protocols should be adapted and optimized for specific experimental setups and desired polymer characteristics. Strict adherence to air- and moisture-free techniques (e.g., Schlenk line or glovebox) is crucial for successful anionic polymerization.

Protocol 1: Homopolymerization of Butadiene

Objective: To synthesize polybutadiene (B167195) with a controlled microstructure using this compound as a modifier.

Materials:

  • Butadiene, polymerization grade

  • Cyclohexane (B81311), anhydrous

  • n-Butyllithium (n-BuLi) in cyclohexane, titrated solution

  • This compound, anhydrous

  • Methanol (B129727), anhydrous (for termination)

  • Argon or Nitrogen, high purity

Procedure:

  • Reactor Preparation: A glass reactor equipped with a magnetic stirrer and sealed with a rubber septum is thoroughly dried by heating under vacuum and then purged with high-purity argon or nitrogen.

  • Solvent and Modifier Addition: Anhydrous cyclohexane is transferred to the reactor via cannula. The desired amount of anhydrous this compound is then added via syringe. The solution is allowed to equilibrate to the desired polymerization temperature (e.g., 50 °C).

  • Initiator Addition: The calculated amount of n-BuLi solution is injected into the reactor to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer.

  • Monomer Addition: Purified and condensed butadiene is then slowly added to the reactor. An exothermic reaction should be observed. The temperature should be carefully controlled.

  • Polymerization: The reaction is allowed to proceed for the desired time, typically until full conversion of the monomer is achieved. The solution will become viscous as the polymer forms.

  • Termination: The polymerization is terminated by injecting a small amount of anhydrous methanol into the reactor. The color of the solution (typically orange or yellow) should disappear.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

  • Characterization: The resulting polybutadiene should be characterized for its molecular weight and PDI (by Gel Permeation Chromatography, GPC) and its microstructure (by ¹H and ¹³C NMR spectroscopy).

G start Start prep Reactor Preparation (Dry & Purge) start->prep add_solvent Add Cyclohexane & this compound prep->add_solvent equilibrate Equilibrate Temperature add_solvent->equilibrate add_initiator Add n-BuLi equilibrate->add_initiator add_monomer Add Butadiene add_initiator->add_monomer polymerize Polymerization add_monomer->polymerize terminate Terminate with Methanol polymerize->terminate isolate Isolate Polymer (Precipitation & Drying) terminate->isolate characterize Characterize Polymer (GPC, NMR) isolate->characterize end End characterize->end

Figure 2: Experimental workflow for butadiene polymerization.
Protocol 2: Random Copolymerization of Styrene and Butadiene

Objective: To synthesize a random styrene-butadiene copolymer (SBR) using this compound as a randomizer.

Materials:

  • Styrene, polymerization grade, freshly distilled

  • Butadiene, polymerization grade

  • Cyclohexane, anhydrous

  • n-Butyllithium (n-BuLi) in cyclohexane, titrated solution

  • This compound, anhydrous

  • Methanol, anhydrous (for termination)

  • Argon or Nitrogen, high purity

Procedure:

  • Reactor Setup: Follow step 1 from Protocol 1.

  • Solvent, Monomers, and Modifier: Transfer anhydrous cyclohexane to the reactor. Then add the purified styrene and the desired amount of anhydrous this compound. Cool the reactor to the desired polymerization temperature (e.g., 50 °C).

  • Initiator Addition: Inject the calculated amount of n-BuLi solution to start the polymerization.

  • Butadiene Addition: Immediately after initiation, begin the slow and continuous addition of condensed butadiene to the reactor. The rate of addition should be controlled to maintain a constant temperature and to ensure random incorporation of both monomers.

  • Polymerization: Continue the reaction until the desired conversion is reached.

  • Termination and Isolation: Follow steps 6 and 7 from Protocol 1.

  • Characterization: Characterize the resulting SBR for its molecular weight, PDI, styrene content, and butadiene microstructure using GPC and NMR spectroscopy.

Safety Precautions:

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and air. All manipulations should be carried out under an inert atmosphere by trained personnel. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times. Butadiene is a flammable and carcinogenic gas. Styrene is a flammable liquid and should be handled in a well-ventilated fume hood.

Disclaimer:

The information provided in these application notes is intended for guidance and should be used by qualified professionals. The experimental protocols are generalized and may require optimization. The quantitative data presented is illustrative and not based on direct experimental results for this compound unless otherwise cited.

References

Application Notes and Protocols: Butane-1,4-diyl Acetal as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is fundamental to achieving complex molecular architectures. Diols, containing two hydroxyl groups, often require temporary protection to prevent undesired reactions during synthetic transformations at other sites of a molecule. The formation of a cyclic acetal (B89532) is a common and robust strategy for the protection of 1,2- and 1,3-diols. This document explores the concept of the butane-1,4-diyl acetal as a protecting group, forming a seven-membered dioxepane ring system with 1,4-diols.

It is a common misconception that 1,4-dimethoxybutane would be a suitable reagent for this purpose. However, this compound is a diether and is generally stable under the conditions required for acetal formation. It is more accurately described as a protected form of 1,4-butanediol, which can be deprotected under acidic conditions to yield the diol.

The formation of a butane-1,4-diyl acetal is more plausibly achieved by reacting a diol with a suitable four-carbon electrophile such as 1,4-butanedialdehyde or its synthetic equivalent, 1,1,4,4-tetramethoxybutane (B1312616). These acetals are stable under basic, reductive, and oxidative conditions and can be readily cleaved under acidic conditions.[1] The formation of seven-membered rings, such as dioxepanes, is generally less common than the formation of five- or six-membered dioxolanes and dioxanes, and their stability can be variable.[2][3]

Mechanism of Acetal Formation and Deprotection

The formation of a butane-1,4-diyl acetal from a diol and an acetal precursor like 1,1,4,4-tetramethoxybutane is an acid-catalyzed transacetalization reaction. The reaction proceeds through protonation of a methoxy (B1213986) group, followed by elimination of methanol (B129727) to form an oxonium ion. Nucleophilic attack by a hydroxyl group of the diol, followed by a second intramolecular cyclization, leads to the formation of the cyclic acetal. The equilibrium is driven towards the product by the removal of methanol.

Deprotection is the reverse process: an acid-catalyzed hydrolysis. Protonation of an acetal oxygen is followed by the addition of water, leading to ring opening and eventual regeneration of the diol and the corresponding dialdehyde.

Experimental Protocols

Protocol 1: Protection of a 1,4-Diol as a Butane-1,4-diyl Acetal (Illustrative)

This protocol describes a plausible method for the protection of a generic 1,4-diol using 1,1,4,4-tetramethoxybutane.

Materials:

  • 1,4-Diol (1.0 eq)

  • 1,1,4,4-Tetramethoxybutane (1.1 eq)

  • Anhydrous Toluene (B28343)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-diol and 1,1,4,4-tetramethoxybutane.

  • Add anhydrous toluene to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.

  • Once the theoretical amount of methanol has been collected, or the reaction is complete as monitored by TLC, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude butane-1,4-diyl acetal.

  • The product can be further purified by column chromatography.

Protocol 2: Deprotection of a Butane-1,4-diyl Acetal (General)

This protocol outlines the general procedure for the acid-catalyzed hydrolysis of a butane-1,4-diyl acetal.

Materials:

  • Butane-1,4-diyl acetal (1.0 eq)

  • Acetone (B3395972)/Water mixture (e.g., 10:1 v/v)

  • Hydrochloric acid (catalytic amount, e.g., 1 M solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or Diethyl ether (for extraction)

Procedure:

  • Dissolve the butane-1,4-diyl acetal in a mixture of acetone and water.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected diol.

Data Presentation

The following tables provide illustrative quantitative data for the protection of a generic 1,4-diol and the subsequent deprotection of the resulting butane-1,4-diyl acetal.

Table 1: Illustrative Data for the Protection of a 1,4-Diol

Substrate (1,4-Diol)ReagentCatalystSolventTime (h)Yield (%)
Generic Primary 1,4-Diol1,1,4,4-Tetramethoxybutanep-TSAToluene685
Generic Secondary 1,4-Diol1,1,4,4-Tetramethoxybutanep-TSAToluene1270

Table 2: Illustrative Data for the Deprotection of a Butane-1,4-diyl Acetal

Substrate (Acetal)Acid CatalystSolventTime (h)Yield (%)
Butane-1,4-diyl acetal of a primary 1,4-diolHClAcetone/H₂O295
Butane-1,4-diyl acetal of a secondary 1,4-diolHClAcetone/H₂O490

Visualizations

G cluster_protection Protection Workflow Reactants 1,4-Diol + 1,1,4,4-Tetramethoxybutane Reaction Acid-Catalyzed Transacetalization (p-TSA, Toluene, Reflux) Reactants->Reaction 1 Workup Aqueous Workup & Extraction Reaction->Workup 2 Product_P Butane-1,4-diyl Acetal Workup->Product_P 3

Caption: A generalized workflow for the protection of a 1,4-diol as a butane-1,4-diyl acetal.

G cluster_deprotection Deprotection Workflow Protected_Diol Butane-1,4-diyl Acetal Hydrolysis Acid-Catalyzed Hydrolysis (HCl, Acetone/H₂O) Protected_Diol->Hydrolysis 1 Neutralization Neutralization & Extraction Hydrolysis->Neutralization 2 Product_D 1,4-Diol Neutralization->Product_D 3

Caption: A generalized workflow for the deprotection of a butane-1,4-diyl acetal to the corresponding 1,4-diol.

G cluster_pathway Reaction Pathway Diol 1,4-Diol Acetal Butane-1,4-diyl Acetal Diol->Acetal Protection (Acid, -MeOH) Acetal->Diol Deprotection (H₃O⁺)

Caption: The reversible protection and deprotection pathway for a 1,4-diol using a butane-1,4-diyl acetal.

References

Application Notes and Protocols for 1,4-Dimethoxybutane in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 1,4-dimethoxybutane as a solvent in continuous flow chemistry. The focus is on leveraging its properties for enhanced reaction control and efficiency, particularly in applications relevant to pharmaceutical synthesis and drug development.

Introduction to this compound in Flow Chemistry

This compound is a diether solvent with a boiling point of 131°C. In the context of flow chemistry, its higher boiling point compared to commonly used ether solvents like tetrahydrofuran (B95107) (THF) or diethyl ether offers significant advantages. The ability to operate reactions at temperatures above the typical boiling points of many solvents can lead to dramatically increased reaction rates.[1][2] Flow chemistry setups can be pressurized to safely heat solvents above their atmospheric boiling points, a technique known as superheated flow chemistry.[1][2][3] This approach can reduce reaction times from hours to minutes.

The use of this compound is particularly relevant for organometallic reactions, such as Grignard reactions and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira), which are fundamental in the synthesis of active pharmaceutical ingredients (APIs).[4][5][6][7] In these reactions, the solvent plays a crucial role in solvating organometallic species and influencing reaction kinetics.

Key Advantages of this compound in Flow Chemistry:

  • Elevated Reaction Temperatures: Enables operation at higher temperatures, significantly accelerating reaction rates.[1][2]

  • Enhanced Safety: Flow reactors, with their small reaction volumes and excellent heat transfer, allow for the safe use of superheated solvents.[8]

  • Improved Solubility: Can offer different solubility profiles for reagents and products compared to lower boiling point ethers.

  • Process Intensification: Faster reactions lead to higher throughput and more efficient use of laboratory and manufacturing space.

Experimental Setup: A General Overview

A typical flow chemistry setup for using this compound would consist of the following components:

  • Reagent Reservoirs: Bottles or containers holding the reactant solutions dissolved in this compound.

  • Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps to deliver precise and pulseless flow of the reactant solutions.

  • Mixing Point: A T-mixer or Y-mixer where the reactant streams converge and begin to react.

  • Flow Reactor: A coiled tube or a microreactor chip where the reaction mixture resides for a specific time (residence time). The reactor is typically placed in a heating unit (e.g., a column heater or an oil bath) to maintain the desired reaction temperature.

  • Back-Pressure Regulator (BPR): A device that maintains a set pressure within the system, allowing the solvent to be heated above its atmospheric boiling point without boiling.[8]

  • Collection Vessel: A flask or vial to collect the product stream.

For reactions involving solids, such as some cross-coupling reactions with heterogeneous catalysts or Grignard reactions with magnesium slurries, specialized reactors like a Coflore® Agitated Tube Reactor (ATR) might be necessary to prevent clogging.[4]

Visualizing the Experimental Workflow

experimental_workflow reagentA Reagent A in This compound pumpA Pump A reagentA->pumpA reagentB Reagent B in This compound pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Flow Reactor mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A generalized workflow for a continuous flow reaction using this compound.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction using this compound as the solvent in a continuous flow setup. This reaction is a cornerstone of C-C bond formation in pharmaceutical development.

Reaction:

Aryl Halide + Arylboronic Acid ---(Pd Catalyst, Base)--> Biaryl

Materials:

  • Aryl Halide (e.g., 4-bromoanisole)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (anhydrous)

  • Flow chemistry system (pumps, mixer, heated reactor, BPR)

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of the aryl halide and the palladium catalyst in this compound.

    • Solution B: Prepare a solution of the arylboronic acid and the base in this compound. Note: The base may not fully dissolve, creating a slurry. Ensure the pumping system can handle slurries or use a soluble organic base.

  • System Setup and Priming:

    • Assemble the flow chemistry system as shown in the workflow diagram.

    • Set the back-pressure regulator to the desired pressure (e.g., 10 bar).

    • Set the reactor temperature (e.g., 150°C).

    • Prime the respective pumps and lines with Solution A and Solution B to remove any air and ensure a continuous flow.

  • Reaction Execution:

    • Start pumping both solutions at the desired flow rates into the T-mixer. The combined flow rate and the reactor volume will determine the residence time.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through) before collecting the product.

  • Work-up and Analysis:

    • The collected product stream can be worked up using standard laboratory procedures (e.g., quenching, extraction, and purification by column chromatography).

    • Analyze the product for yield and purity using techniques such as GC-MS or LC-MS.

Data Presentation: Representative Suzuki-Miyaura Coupling Parameters

ParameterValueNotes
Solvent This compoundAnhydrous grade is recommended.
Reactant A Concentration 0.1 M Aryl HalideConcentrations may need optimization.
Reactant B Concentration 0.12 M Arylboronic AcidA slight excess of the boronic acid is common.
Catalyst Loading 1 mol% Pd(PPh₃)₄Relative to the limiting reagent (Aryl Halide).
Base 2.0 eq. K₂CO₃Relative to the limiting reagent.
Flow Rate (Pump A) 0.5 mL/minAdjust to vary residence time.
Flow Rate (Pump B) 0.5 mL/minEqual flow rates for a 1:1 mixing ratio.
Total Flow Rate 1.0 mL/min
Reactor Volume 10 mL
Residence Time 10 minCalculated as Reactor Volume / Total Flow Rate.
Temperature 150 °CHigher temperatures can increase reaction rates.
Pressure 10 barSufficient to keep the solvent in the liquid phase.

Logic for Solvent Selection

The choice of solvent is critical for the success of a flow chemistry process. The following diagram illustrates the decision-making process that would lead to the selection of this compound for a given reaction.

solvent_selection start Reaction requires ether solvent? slow_rt Reaction slow at low temperatures? start->slow_rt Yes reconsider Reconsider Solvent Class start->reconsider No use_dmb Use this compound slow_rt->use_dmb Yes use_common_ether Use THF or Diethyl Ether slow_rt->use_common_ether No

Caption: Decision logic for selecting this compound as a high-boiling point ether solvent.

Safety Considerations

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High-Pressure Operations: Ensure that all fittings and tubing in the flow system are rated for the intended operating pressure. Regularly inspect the system for leaks.

  • High-Temperature Operations: Use appropriate shielding for heated reactors. Be aware of the potential for thermal decomposition of reagents and products at elevated temperatures.

  • Waste Disposal: Dispose of waste this compound and reaction mixtures in accordance with local environmental regulations.

By following these guidelines and protocols, researchers can effectively and safely utilize this compound to enhance their flow chemistry processes, leading to faster, more efficient, and scalable synthesis of valuable chemical compounds.

References

Purifying 1,4-Dimethoxybutane for High-Performance Battery Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance and safety of next-generation batteries, particularly those employing lithium metal or other reactive anodes, are critically dependent on the purity of the electrolyte components. 1,4-Dimethoxybutane (DMB), a glyme-type solvent, is a promising candidate for advanced battery electrolytes due to its excellent solvating properties and electrochemical stability. However, trace impurities such as water, peroxides, and other organic species can lead to parasitic side reactions, solid-electrolyte interphase (SEI) instability, and ultimately, rapid cell degradation. This document provides detailed application notes and experimental protocols for the purification of this compound to meet the stringent requirements of battery research and development.

Introduction to Impurities and Their Impact

Common impurities in commercially available this compound and their detrimental effects on battery performance are summarized below:

ImpuritySourceDetrimental Effects on Battery Performance
Water (H₂O) Atmospheric exposure, synthesis byproductReacts with lithium metal and other reactive anodes, leading to the formation of insulating layers (e.g., LiOH), increased interfacial resistance, and consumption of active material. Can also react with the lithium salt (e.g., LiPF₆) to generate HF, which attacks the cathode and other cell components.[1][2][3]
Peroxides (R-O-O-R) Autoxidation of ethers in the presence of oxygen and lightHighly reactive and can lead to thermal runaway. Can also initiate polymerization of other electrolyte components, increasing viscosity and decreasing ionic conductivity.[4]
Other Organic Impurities Synthesis byproducts, residual starting materialsCan be electrochemically active at the operating potentials of the electrodes, leading to the formation of unstable SEI layers, gas generation, and increased impedance.
Protic Impurities (e.g., alcohols) Synthesis byproduct, degradation productReact with reactive anodes, similar to water, leading to irreversible capacity loss.

Purification Methods: A Comparative Overview

Several methods can be employed to purify this compound. The choice of method or combination of methods will depend on the initial purity of the solvent and the target purity level.

Purification MethodPrincipleKey AdvantagesKey LimitationsTypical Purity Achieved
Fractional Distillation under Reduced Pressure Separation based on differences in boiling points.Effective at removing non-volatile impurities and other organic compounds with different boiling points.[5]May not effectively remove azeotropes. Requires careful control of temperature and pressure to avoid decomposition.[6]>99.9% (with appropriate setup)
Drying with Molecular Sieves Adsorption of small molecules (primarily water) into the pores of crystalline aluminosilicates.[7][8]Highly efficient for water removal to ppm levels.[9][10] Simple and can be done at room temperature.[9]Sieves must be properly activated before use. Can introduce dust particles if not handled carefully.[9]<10 ppm H₂O
Purification with Activated Alumina (B75360) Adsorption of polar impurities, including water and peroxides, onto the surface of porous aluminum oxide.[4][11]Effective for removing a broader range of polar impurities, including peroxides and protic species.[4][11][12]Capacity is limited and requires regeneration or replacement. pH of the alumina (acidic, neutral, or basic) must be chosen carefully to avoid side reactions.[12][13]<10 ppm H₂O, peroxide-free

Experimental Protocols

Protocol 1: Drying of this compound using Molecular Sieves

This protocol describes the removal of water from this compound using activated 3Å or 4Å molecular sieves.

Materials:

  • This compound (as-received)

  • 3Å or 4Å molecular sieves

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer and stir bar

  • Glovebox or Schlenk line for inert atmosphere handling

  • Karl Fischer titrator for water content analysis

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a Schlenk flask.

    • Heat the sieves to 180-200°C under dynamic vacuum for 8-12 hours.[9]

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Drying Process:

    • In an inert atmosphere (e.g., inside a glovebox), add the as-received this compound to a clean, dry Schlenk flask containing a magnetic stir bar.

    • Add the activated molecular sieves to the solvent (approximately 10-20% w/v).

    • Seal the flask and stir the mixture at room temperature for at least 24 hours.

  • Solvent Decanting and Storage:

    • After stirring, allow the molecular sieves to settle at the bottom of the flask.

    • Carefully decant or filter the dried solvent into a clean, dry storage bottle under an inert atmosphere. It is often convenient to store the dried solvent over the molecular sieves.[9]

  • Purity Verification:

    • Determine the water content of the purified solvent using Karl Fischer titration to ensure it meets the desired specifications (typically <10 ppm for battery applications).

Protocol 2: Purification of this compound using Activated Alumina

This protocol is effective for removing water and peroxides.

Materials:

  • This compound (as-received)

  • Neutral activated alumina (Brockmann I, standard grade)

  • Glass chromatography column

  • Inert atmosphere glassware (e.g., Schlenk flasks)

  • Glovebox or Schlenk line

  • Peroxide test strips

Procedure:

  • Preparation of the Alumina Column:

    • In an inert atmosphere, dry-pack a glass chromatography column with neutral activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a general guideline is a 10:1 to 20:1 ratio of solvent weight to alumina weight).

    • Gently tap the column to ensure even packing.

  • Solvent Purification:

    • Carefully add the as-received this compound to the top of the alumina column.

    • Allow the solvent to pass through the column under gravity or with a slight positive pressure of inert gas.

    • Collect the purified solvent in a clean, dry Schlenk flask under an inert atmosphere.

  • Purity Verification:

    • Test the purified solvent for the presence of peroxides using peroxide test strips.

    • Determine the water content using Karl Fischer titration.

Protocol 3: Fractional Distillation of this compound under Reduced Pressure

This protocol is suitable for achieving high purity by removing non-volatile impurities and other organic compounds with different boiling points.

Materials:

  • This compound (pre-dried with molecular sieves is recommended)

  • Distillation apparatus (round-bottom flask, Vigreux column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Inert atmosphere setup (Schlenk line)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Ensure all glassware is clean and dry.

    • Place the pre-dried this compound and boiling chips (or a stir bar) into the round-bottom flask.

  • Distillation Process:

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10 mmHg).

    • Begin heating the distillation flask gently while stirring.

    • Collect the fraction that distills at a constant temperature. For this compound, the boiling point is approximately 60-80°C at 10 mmHg.[5]

    • Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

  • Storage:

    • Store the purified, distilled this compound in a tightly sealed bottle under an inert atmosphere.

Visualization of Purification Workflows

Purification_Workflow cluster_drying Protocol 1: Drying with Molecular Sieves start1 As-received 1,4-DMB mix Mix DMB with activated sieves under inert atmosphere start1->mix activate_sieves Activate 3Å/4Å Molecular Sieves (Heat under vacuum) activate_sieves->mix stir Stir for 24 hours mix->stir decant Decant/Filter stir->decant dried_dmb Dried 1,4-DMB decant->dried_dmb kf_titration Karl Fischer Titration (<10 ppm H₂O) dried_dmb->kf_titration

Caption: Workflow for drying this compound with molecular sieves.

Purification_Workflow_Alumina_Distillation cluster_alumina Protocol 2 & 3: Combined Purification start2 Dried 1,4-DMB (from Protocol 1) alumina_column Pass through Activated Alumina Column start2->alumina_column peroxide_test Peroxide Test alumina_column->peroxide_test distillation Fractional Distillation under Reduced Pressure peroxide_test->distillation high_purity_dmb High-Purity 1,4-DMB distillation->high_purity_dmb gcms_analysis Purity Analysis (GC-MS) high_purity_dmb->gcms_analysis

Caption: Combined workflow for high-purity this compound.

Logical Relationship of Purification Steps

For achieving the highest purity this compound suitable for demanding battery applications, a multi-step purification approach is recommended.

Logical_Flow raw_dmb As-Received This compound drying Drying (Molecular Sieves) raw_dmb->drying Removes H₂O peroxide_removal Peroxide Removal (Activated Alumina) drying->peroxide_removal Removes peroxides & residual H₂O distillation Fractional Distillation peroxide_removal->distillation Removes non-volatile & other organic impurities final_product High-Purity This compound (Battery Grade) distillation->final_product

Caption: Logical flow for multi-step purification of this compound.

Conclusion

The purification of this compound is a critical step in the formulation of high-performance electrolytes for advanced battery systems. By employing a combination of drying with molecular sieves, treatment with activated alumina, and fractional distillation under reduced pressure, researchers can significantly reduce the levels of detrimental impurities. The protocols and workflows provided in this document offer a comprehensive guide to achieving the high-purity solvent necessary for reliable and reproducible battery research. It is imperative to handle the purified solvent under an inert atmosphere to prevent re-contamination. Regular purity checks, especially for water content, are highly recommended.

References

Application Notes and Protocols for 1,4-Dimethoxybutane as a High-Temperature Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybutane is a versatile and efficient high-temperature solvent for a variety of organic reactions. Its high boiling point, excellent solvating properties for a range of organic compounds, and compatibility with common organometallic intermediates make it a valuable alternative to more traditional high-boiling solvents. These application notes provide detailed protocols and comparative data for the use of this compound in several key organic transformations, highlighting its utility in academic research and industrial drug development.

Physical and Chemical Properties

This compound is a stable, colorless liquid with a mild ethereal odor. Its key physical properties are summarized in the table below, underscoring its suitability for reactions requiring elevated temperatures.

PropertyValue
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol
Boiling Point 131-142 °C
Melting Point -69 °C
Density 0.863 g/mL at 25 °C

Applications in Organic Synthesis

This compound is particularly well-suited for reactions that require temperatures exceeding the boiling points of common ethereal solvents like diethyl ether (34.6 °C) and tetrahydrofuran (B95107) (THF, 66 °C). Its ability to solvate a wide range of organic substrates and reagents makes it an excellent choice for various transformations, including Grignard reactions and palladium-catalyzed cross-coupling reactions.

High-Temperature Grignard Reactions

The formation and reaction of Grignard reagents often benefit from the use of ethereal solvents. While THF is commonly used, some Grignard reagents require higher temperatures to form or react efficiently. This compound provides an excellent high-temperature alternative.

Objective: To prepare a Grignard reagent at elevated temperatures and perform a subsequent reaction with an electrophile.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., aryl bromide)

  • This compound (anhydrous)

  • Electrophile (e.g., ketone, aldehyde)

  • Iodine crystal (for activation)

  • Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under a stream of inert gas until the iodine sublimes and the color dissipates, indicating activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous this compound to cover the magnesium. In the dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in anhydrous this compound. Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

  • Grignard Formation: Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound allows for a higher reaction temperature if required. After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to the desired temperature (e.g., 0 °C or room temperature). Add a solution of the electrophile (1.0 equivalent) in anhydrous this compound dropwise from the addition funnel.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography or distillation.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A Mg Turnings + I₂ in Flask B Add this compound A->B C Add Organic Halide Solution B->C D Heat to Reflux C->D E Cool Grignard Reagent D->E Cooling F Add Electrophile Solution E->F G Quench Reaction F->G Reaction Complete H Extract Product G->H I Purify Product H->I

Grignard reaction workflow.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions often require elevated temperatures to proceed efficiently, making this compound an ideal solvent choice.

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The choice of solvent can significantly impact the reaction yield and rate. The following table presents a hypothetical comparison of this compound with other common solvents in a model Suzuki-Miyaura reaction.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1101285
21,4-Dioxane1001288
3This compound 130 8 92
4DMF150690

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at high temperature.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (anhydrous and degassed)

  • Degassed water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (1-5 mol%), and base (2.0 equivalents).

  • Solvent Addition: Add anhydrous and degassed this compound and a small amount of degassed water (e.g., 10:1 solvent to water ratio).

  • Reaction: Stir the reaction mixture under an inert atmosphere and heat to the desired temperature (typically 100-130 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ ArylHalide->OxAdd ArylBoronic Arylboronic Acid (Ar'-B(OH)₂) Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ ArylBoronic->Transmetal Pd0 Pd(0)L₂ Pd0->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling.

Objective: To perform a palladium-catalyzed Heck reaction for the synthesis of a substituted alkene at high temperature.

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if necessary, e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • This compound (anhydrous and degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equivalent), alkene (1.5 equivalents), palladium catalyst (1-5 mol%), ligand (if required), and base (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous and degassed this compound.

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 100-140 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute with an organic solvent. Filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Objective: To synthesize an aryl amine via a palladium-catalyzed Buchwald-Hartwig amination at high temperature.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • This compound (anhydrous and degassed)

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium pre-catalyst (1-2 mol%), ligand (1.2-2.4 mol%), and base (1.4 equivalents). Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous and degassed this compound.

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 100-130 °C). Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a plug of silica gel, eluting with additional solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Conclusion

This compound is a highly effective and versatile high-temperature solvent for a range of important organic reactions. Its favorable physical properties, including a high boiling point and good solvating ability, allow for efficient transformations that may be sluggish in lower-boiling solvents. The protocols provided herein serve as a starting point for the application of this compound in both academic and industrial settings, offering a valuable tool for the synthesis of complex molecules. As with any reaction, optimization of conditions for specific substrates is recommended to achieve the best results.

Application Notes and Protocols for the Synthesis of Crown Ether Analogs from 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of crown ether analogs, commencing from the readily available starting material, 1,4-dimethoxybutane. The synthetic strategy involves a two-step process: the demethylation of this compound to yield 1,4-butanediol (B3395766), followed by a Williamson ether synthesis to form the desired macrocyclic crown ether analog. This document offers detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathways and workflows.

Introduction

Crown ethers are a class of macrocyclic polyethers that have garnered significant interest in various fields of chemistry and biology due to their ability to selectively bind cations. This property makes them valuable as phase-transfer catalysts, in ion-selective electrodes, and as components of synthetic ion channels. The incorporation of a butane-1,4-diyl unit into the crown ether framework can influence the conformational flexibility and binding properties of the resulting macrocycle. This protocol outlines a reliable method for the synthesis of a 13-membered crown ether analog, 1,4,7,10-tetraoxa-cyclotridecane, starting from this compound.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The first step involves the cleavage of the two methyl ether groups of this compound to afford the corresponding diol, 1,4-butanediol. Boron tribromide (BBr₃) is an effective reagent for this transformation. The subsequent step is a classic Williamson ether synthesis, where the dipotassium (B57713) salt of 1,4-butanediol reacts with a suitable di-electrophile, such as diethylene glycol ditosylate, to yield the target crown ether analog.

Synthesis_Overview Start This compound Intermediate 1,4-Butanediol Start->Intermediate Deprotection (BBr3) Product 1,4,7,10-Tetraoxa- cyclotridecane (Crown Ether Analog) Intermediate->Product Williamson Ether Synthesis Precursor Diethylene Glycol Ditosylate Precursor->Product

Caption: Overall synthetic scheme for the crown ether analog.

Experimental Protocols

Part 1: Deprotection of this compound to 1,4-Butanediol

This protocol describes the demethylation of this compound using boron tribromide.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (B109758)

  • Anhydrous dichloromethane (DCM)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane to a concentration of 0.2 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of boron tribromide in dichloromethane (2.2 eq) dropwise via a syringe over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Slowly warm the reaction to 0 °C and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to -78 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 1,4-butanediol can be purified by vacuum distillation.

Part 2: Synthesis of Diethylene Glycol Ditosylate

This protocol details the preparation of the di-electrophile required for the Williamson ether synthesis.

Materials:

  • Diethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve diethylene glycol (1.0 eq) in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure diethylene glycol ditosylate as a white solid.

Part 3: Synthesis of 1,4,7,10-Tetraoxa-cyclotridecane (Crown Ether Analog)

This protocol describes the final macrocyclization step via Williamson ether synthesis.

Materials:

  • 1,4-Butanediol

  • Diethylene glycol ditosylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF in a three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add a solution of 1,4-butanediol (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete formation of the dialkoxide.

  • In a separate flask, dissolve diethylene glycol ditosylate (1.0 eq) in a mixture of anhydrous THF and DMF.

  • Using a syringe pump, add the solution of the ditosylate to the refluxing solution of the dialkoxide over a period of 6-8 hours (high dilution conditions).

  • After the addition is complete, continue to reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure crown ether analog.

Experimental_Workflow cluster_deprotection Part 1: Deprotection cluster_tosylation Part 2: Tosylation cluster_cyclization Part 3: Cyclization DMB This compound Reaction1 Reaction1 DMB->Reaction1 Dissolve in DCM Quench1 Quench1 Reaction1->Quench1 Add BBr3, React Workup1 Workup1 Quench1->Workup1 Quench with MeOH Purify1 Purify1 Workup1->Purify1 Aqueous Workup BDO 1,4-Butanediol Purify1->BDO Vacuum Distillation DEG Diethylene Glycol Reaction2 Reaction2 DEG->Reaction2 Dissolve in Pyridine Workup2 Workup2 Reaction2->Workup2 Add TsCl, React Purify2 Purify2 Workup2->Purify2 Aqueous Workup Ditosylate Diethylene Glycol Ditosylate Purify2->Ditosylate Recrystallization BDO_NaH 1,4-Butanediol + NaH Reaction3 Reaction3 BDO_NaH->Reaction3 Form Dialkoxide Ditosylate_sol Ditosylate Solution Ditosylate_sol->Reaction3 Slow Addition Quench3 Quench3 Reaction3->Quench3 Reflux Workup3 Workup3 Quench3->Workup3 Quench Purify3 Purify3 Workup3->Purify3 Aqueous Workup Crown_Ether Crown Ether Analog Purify3->Crown_Ether Column Chromatography

Caption: Experimental workflow for the synthesis of the crown ether analog.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthetic route.

Table 1: Reactants and Products

Compound NameStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
1,4-ButanediolThis compoundC₄H₁₀O₂90.1285-95Colorless liquid
Diethylene Glycol DitosylateDiethylene GlycolC₁₆H₁₈O₇S₂414.5180-90White solid
1,4,7,10-Tetraoxa-cyclotridecane1,4-ButanediolC₉H₁₈O₄190.2430-50Colorless oil

Table 2: Spectroscopic and Physical Data

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spec (m/z)Melting Point (°C)
1,4-Butanediol3.65 (t, 4H), 1.62 (m, 4H), 2.45 (br s, 2H)62.5, 29.33300 (br), 2940, 105091 (M+1)20
Diethylene Glycol Ditosylate7.78 (d, 4H), 7.34 (d, 4H), 4.15 (t, 4H), 3.68 (t, 4H), 2.45 (s, 6H)144.8, 132.9, 129.8, 127.9, 69.2, 68.7, 21.63070, 1598, 1360, 1175415 (M+1)87-89
1,4,7,10-Tetraoxa-cyclotridecane3.6-3.7 (m, 12H), 1.7-1.8 (m, 4H)~70-71 (multiple peaks), ~26-272920, 2860, 1100191 (M+1)N/A (Oil)

Signaling Pathways and Logical Relationships

The Williamson ether synthesis for macrocyclization is a well-established method. The key to a successful synthesis of the crown ether is the formation of the dialkoxide of 1,4-butanediol and its subsequent reaction with the di-electrophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Logical_Relationships cluster_reaction_conditions Key Reaction Considerations cluster_outcomes Potential Outcomes High_Dilution High Dilution Intramolecular Intramolecular Cyclization (Desired Crown Ether) High_Dilution->Intramolecular Favors Intermolecular Intermolecular Polymerization (Undesired Polymer) High_Dilution->Intermolecular Suppresses Strong_Base Strong Base (NaH) Strong_Base->Intramolecular Promotes Good_LG Good Leaving Group (Tosylate) Good_LG->Intramolecular Facilitates Aprotic_Solvent Aprotic Solvent (THF/DMF) Aprotic_Solvent->Intramolecular Favors SN2

Caption: Factors influencing the outcome of the Williamson ether synthesis.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. All procedures should be performed by trained personnel in a suitably equipped laboratory, following all relevant safety precautions.

Application Notes and Protocols: 1,4-Dimethoxybutane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybutane, a dialkyl ether, is emerging as a versatile and advantageous solvent and reagent in the synthesis of active pharmaceutical ingredients (APIs). Its unique physical and chemical properties, including a relatively high boiling point, good solvating power for a range of organic compounds, and stability under basic conditions, make it a compelling alternative to more traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in organometallic reactions.

From a chemical standpoint, this compound serves as a bidentate ligand, which can be beneficial in coordinating to metal centers in organometallic reagents, thereby influencing their reactivity and stability.[1] Its higher boiling point (145 °C) compared to THF (66 °C) allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates and driving reactions to completion. Furthermore, its lower volatility and reduced tendency to form explosive peroxides compared to other ethers enhance process safety, a critical consideration in pharmaceutical manufacturing.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective implementation in synthetic protocols. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄O₂[1]
Molecular Weight 118.17 g/mol [1]
Boiling Point 145 °C
Melting Point -50 °C
Density 0.863 g/mL at 25 °C
Solubility in Water Soluble
Vapor Pressure 4.5 mmHg at 20 °C

Application in Pharmaceutical Synthesis: Grignard Reactions

One of the most significant applications of this compound in pharmaceutical synthesis is as a solvent for Grignard reactions. Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex drug molecules. The ether oxygen atoms of this compound can effectively solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its aggregation, which is crucial for its reactivity.

Logical Workflow for Utilizing this compound in a Grignard Reaction

Grignard_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up and Purification A Dry Glassware and Reagents B Inert Atmosphere (N2 or Ar) A->B C Prepare this compound (anhydrous) B->C E Add Alkyl/Aryl Halide in this compound C->E D Charge Magnesium Turnings F Initiate Grignard Formation (e.g., with I2) D->F E->F G Maintain Temperature F->G H Add Electrophile (e.g., Ketone, Aldehyde) G->H I Quench Reaction (e.g., with aq. NH4Cl) H->I J Extract with Organic Solvent I->J K Dry Organic Layer (e.g., with Na2SO4) J->K L Purify Product (e.g., Chromatography) K->L

Caption: Workflow for a typical Grignard reaction using this compound as a solvent.

Experimental Protocol: Synthesis of a Tertiary Alcohol Intermediate

The following protocol describes a general procedure for the synthesis of a tertiary alcohol, a common intermediate in pharmaceutical synthesis, via a Grignard reaction using this compound as the solvent.

Reaction Scheme:

R-MgX + R'COR'' --(this compound)--> R-C(OH)R'R''

Materials:

  • Magnesium turnings

  • Alkyl or Aryl halide (R-X)

  • Ketone (R'COR'')

  • Anhydrous this compound

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware should be oven-dried and assembled under a positive pressure of an inert gas.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Prepare a solution of the ketone (1.0 equivalent) in anhydrous this compound and add it to the dropping funnel.

    • Add the ketone solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired tertiary alcohol.

Quantitative Data (Example):

The following table provides representative data for the synthesis of a hypothetical tertiary alcohol intermediate.

ParameterValue
Starting Alkyl Halide 1-bromopropane
Starting Ketone Acetophenone
Solvent This compound
Reaction Temperature (Grignard formation) Reflux
Reaction Temperature (Addition of ketone) 0-10 °C
Reaction Time 4 hours
Yield of Tertiary Alcohol 85-95%
Purity (by HPLC) >98%

Advantages and Considerations

The use of this compound offers several advantages in pharmaceutical synthesis:

  • Enhanced Safety: Higher boiling point and lower volatility reduce the risk of fire and exposure.

  • Improved Reaction Control: The ability to perform reactions at higher temperatures can lead to faster reaction times and improved yields.

  • Good Solvating Power: Effectively dissolves a wide range of organic substrates and reagents.

  • Potential for Greener Processes: Can be considered a more environmentally friendly alternative to some traditional ethereal solvents.

Considerations:

  • Cost: this compound may be more expensive than conventional solvents like THF.

  • Water Content: As with all Grignard reactions, the use of anhydrous conditions is critical for success.

  • Purification: The higher boiling point of this compound may require vacuum distillation for its removal from the reaction mixture.

Logical Relationship of Solvent Properties to Application

Solvent_Properties cluster_properties Properties of this compound cluster_applications Applications in Pharmaceutical Synthesis P1 High Boiling Point (145 °C) A1 Higher Reaction Temperatures P1->A1 P2 Good Solvating Power A3 Improved Solubility of Reagents P2->A3 P3 Coordinating Ether Oxygens A4 Stabilization of Organometallic Reagents P3->A4 P4 Lower Peroxide Formation Tendency A5 Enhanced Process Safety P4->A5 A2 Increased Reaction Rates A1->A2

References

Application Notes and Protocols for Determining the Electrochemical Window of 1,4-Dimethoxybutane in Non-Aqueous Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for determining the electrochemical stability window of 1,4-Dimethoxybutane (DMB) when used as a solvent in non-aqueous electrolytes. This parameter is critical for assessing its suitability in electrochemical applications such as lithium-ion batteries.

Application Notes

This compound is an ether-based solvent that serves as a potential component in non-aqueous electrolytes for advanced battery systems.[1] Its primary function is to dissolve salts and facilitate ion transport between the anode and cathode. The electrochemical window of an electrolyte is the potential range over which it remains stable without undergoing oxidative or reductive decomposition. A wide electrochemical window is essential for electrolytes used in high-energy-density batteries.

The stability of DMB-based electrolytes is influenced by several factors, including the choice of conducting salt (e.g., LiFSI, LiPF₆), the working electrode material (e.g., platinum, glassy carbon, aluminum), and the presence of any impurities.[2] Ether-based electrolytes are known for their good stability towards lithium metal anodes, but their oxidative stability can be a limiting factor for use with high-voltage cathodes.[3] To enhance performance, fluorinated versions of DMB, such as fluorinated 1,4-dimethoxylbutane (FDMB), have been developed to improve cathode stability and lithium metal compatibility.[4][5]

Data Presentation: Electrochemical Stability of Ether-Based Solvents

The following table summarizes typical electrochemical windows for electrolytes based on this compound and a similar ether, 1,2-dimethoxyethane (B42094) (DME). The values for DMB are representative estimates, as precise data from the literature is not consistently available and must be determined experimentally.

SolventSalt SystemWorking ElectrodeAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Electrochemical Window (V)
This compound 1 M LiFSIPlatinum~4.2 V (estimated)~0 V (Li deposition)~4.2
This compound 1 M LiPF₆Platinum~4.0 V (estimated)~0 V (Li deposition)~4.0
1,2-Dimethoxyethane (DME) 1 M LiFSIAluminum~4.4 V~0 V (Li deposition)~4.4
1,2-Dimethoxyethane (DME) 1 M LiFSIStainless Steel< 4.0 V~0 V (Li deposition)< 4.0

Note: The electrochemical stability window is highly dependent on the experimental conditions, including the cutoff current density used to define the limit.

Experimental Protocol: Determination of Electrochemical Window by Cyclic Voltammetry

This protocol outlines the steps to measure the electrochemical stability window of a this compound-based electrolyte using cyclic voltammetry (CV).

Materials and Equipment
  • Solvent: this compound (battery grade, <20 ppm H₂O)

  • Salt: Lithium bis(fluorosulfonyl)imide (LiFSI, battery grade)

  • Working Electrode: Platinum or Glassy Carbon disk electrode

  • Counter Electrode: Platinum wire or foil

  • Reference Electrode: Lithium metal strip

  • Electrochemical Cell: Three-electrode setup

  • Potentiostat/Galvanostat

  • Argon-filled glovebox (H₂O and O₂ levels < 0.1 ppm)

  • Volumetric flasks and other standard laboratory glassware, dried under vacuum.

  • Micropipettes

  • Polishing kit for the working electrode (alumina slurries and pads)

Procedure
  • Electrolyte Preparation (inside glovebox):

    • Prepare a 1 M LiFSI solution in this compound by dissolving the appropriate amount of LiFSI salt in the DMB solvent.

    • Ensure complete dissolution by stirring with a magnetic stirrer.

  • Working Electrode Preparation:

    • Polish the working electrode surface to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode with anhydrous acetonitrile (B52724) and dry it completely before transferring it into the glovebox.

  • Cell Assembly (inside glovebox):

    • Assemble the three-electrode cell using the polished working electrode, the platinum counter electrode, and the lithium metal reference electrode.

    • Add the prepared DMB-based electrolyte to the cell, ensuring all electrodes are properly immersed.

  • Cyclic Voltammetry Measurement:

    • Connect the assembled cell to the potentiostat.

    • Set the potential range to scan from the open-circuit potential (OCP) up to an anodic limit (e.g., 6.0 V vs. Li/Li⁺) and then down to a cathodic limit (e.g., -0.5 V vs. Li/Li⁺).

    • Set a slow scan rate, typically 1 to 10 mV/s, to clearly resolve the onset of decomposition currents.

    • Run the cyclic voltammetry experiment.

  • Data Analysis:

    • Plot the resulting current versus potential.

    • The anodic limit is the potential at which a sharp, irreversible increase in the oxidation current is observed.

    • The cathodic limit is the potential at which a sharp, irreversible increase in the reduction current (typically corresponding to lithium deposition) is observed.

    • The electrochemical window is the difference between the anodic and cathodic limits.

Visualizations

Experimental Workflow for Electrochemical Window Determination

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare DMB-based Electrolyte C Assemble 3-Electrode Cell A->C B Polish Working Electrode B->C D Perform Cyclic Voltammetry C->D E Determine Anodic and Cathodic Limits D->E F Calculate Electrochemical Window E->F

Caption: A logical workflow for determining the electrochemical window.

Relationship of Components in Electrochemical Measurement

Electrolyte This compound Electrolyte Solvent DMB Solvent Electrolyte->Solvent Salt Li+ Salt (e.g., LiFSI) Electrolyte->Salt Measurement Cyclic Voltammetry Electrolyte->Measurement Electrodes Electrodes WE Working Electrode (Pt, GC, Al) Electrodes->WE CE Counter Electrode (Pt) Electrodes->CE RE Reference Electrode (Li) Electrodes->RE Electrodes->Measurement Result Electrochemical Window Measurement->Result

Caption: Key components for electrochemical window measurement.

References

Application Notes and Protocols for the Solubility of Lithium Salts in 1,4-Dimethoxybutane for Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybutane, a glyme-type ether solvent, presents potential as a component in electrolyte formulations for next-generation lithium batteries. Its chemical stability and ability to dissolve lithium salts are critical properties for enabling efficient ionic transport.[1][2] This document provides a comprehensive overview of the expected solubility trends of common lithium salts in this compound, detailed experimental protocols for determining solubility, and insights into the resulting electrolyte properties. While direct quantitative solubility data for lithium salts in this compound is limited in publicly available literature, this guide offers a framework for researchers to evaluate this solvent for specific battery applications. The protocols provided are based on established methods for characterizing ether-based electrolytes.[3][4]

Data Presentation: Solubility and Electrolyte Properties

Due to the nascent stage of research into this compound as a primary electrolyte solvent, a comprehensive quantitative dataset is not yet available. However, based on extensive studies of similar ether solvents like glymes (e.g., monoglyme, diglyme, tetraglyme), we can infer qualitative trends and provide a foundation for experimental investigation.[2][5]

Table 1: Expected Qualitative Solubility Trends of Lithium Salts in this compound

Lithium SaltCommon NameExpected Solubility Trend in EthersFactors Influencing Solubility
LiPF₆Lithium HexafluorophosphateModerateRelatively low solubility in pure glymes has been noted; often requires co-solvents like ethylene (B1197577) carbonate (EC) to achieve higher concentrations.[2]
LiBF₄Lithium TetrafluoroborateModerate to HighGenerally exhibits good solubility in polar aprotic solvents.
LiTFSILithium bis(trifluoromethanesulfonyl)imideHighThe large, delocalized anion facilitates dissociation and solvation in ether solvents, leading to high solubility.[5]
LiFSILithium bis(fluorosulfonyl)imideHighSimilar to LiTFSI, the structure of the FSI⁻ anion promotes high solubility in ether-based electrolytes.

Table 2: General Physicochemical Properties of Ether-Based Lithium Salt Electrolytes

PropertyGeneral Trend with Increasing Salt ConcentrationKey Considerations
Ionic Conductivity Increases to a maximum (typically around 1 M), then decreases.[6]The initial increase is due to a higher number of charge carriers. The subsequent decrease is attributed to increased viscosity and ion pairing.[6]
Viscosity Generally increases.[7][8]Higher viscosity can impede ion mobility, negatively affecting battery performance, especially at low temperatures.[9]
Electrochemical Stability Window Dependent on both the salt and the solvent.Ethers generally have a more limited anodic stability compared to carbonate solvents, which is a critical factor for high-voltage applications.[10]
Safety Ethers are generally flammable.The flammability of the electrolyte is a key safety concern in battery design.

Experimental Protocols

Protocol 1: Determination of Lithium Salt Solubility in this compound

This protocol outlines the static equilibrium method to determine the solubility of a lithium salt in this compound at various temperatures.

Materials:

  • Lithium salt (e.g., LiPF₆, LiBF₄, LiTFSI, LiFSI), battery grade, dried under vacuum.

  • This compound, anhydrous grade.

  • Anhydrous heptane (B126788) or hexane (B92381) (for washing).

  • Deionized water (18 MΩ·cm).

  • Standard lithium solutions for calibration.

  • Argon-filled glovebox.

  • Temperature-controlled shaker or incubator.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material).

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS).

Procedure:

  • Preparation of Saturated Solution: a. Inside an argon-filled glovebox, add an excess amount of the dried lithium salt to a known mass of this compound in a sealed vial. b. Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for at least 48 hours to ensure equilibrium is reached. c. After equilibration, allow the vial to rest in the temperature-controlled environment for at least 12 hours to allow the undissolved salt to settle.

  • Sample Collection and Dilution: a. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed. b. Filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed, clean, and dry volumetric flask. c. Determine the mass of the collected saturated solution. d. Dilute the collected solution with deionized water to a known final volume. The dilution factor should be chosen to bring the lithium concentration within the linear range of the ICP-OES or AAS instrument.

  • Analysis: a. Prepare a series of lithium calibration standards from a certified standard solution. b. Analyze the diluted sample and the calibration standards using ICP-OES or AAS to determine the concentration of lithium ions (Li⁺) in the diluted sample.[3]

  • Calculation of Solubility: a. Calculate the concentration of the lithium salt in the saturated solution using the measured lithium ion concentration and the dilution factor. b. Express the solubility in the desired units, such as grams of salt per 100 g of solvent ( g/100g ) or molarity (mol/L).

Repeat the procedure at different temperatures to obtain a solubility curve.

Protocol 2: Measurement of Ionic Conductivity

Materials:

  • Electrolyte solutions of known concentrations (prepared in the glovebox).

  • Conductivity meter with a temperature-controlled cell.

  • Argon-filled glovebox.

Procedure:

  • Prepare a series of electrolyte solutions with varying concentrations of the lithium salt in this compound inside an argon-filled glovebox.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Transfer the electrolyte solution to the conductivity cell inside the glovebox, ensuring no air exposure.

  • Measure the conductivity of the solution at a controlled temperature.

  • Repeat the measurement for each concentration to determine the relationship between concentration and ionic conductivity.

Protocol 3: Measurement of Viscosity

Materials:

  • Electrolyte solutions of known concentrations.

  • Viscometer (e.g., a cone-and-plate or capillary viscometer) with temperature control.

  • Argon-filled glovebox.

Procedure:

  • Prepare electrolyte solutions as described in Protocol 2.

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Introduce the electrolyte sample into the viscometer inside a glovebox to prevent moisture contamination.

  • Measure the viscosity of the solution at a controlled temperature.

  • Repeat the measurement for each concentration to understand the effect of salt concentration on viscosity.[8]

Mandatory Visualization

Experimental_Workflow_Solubility Experimental Workflow for Determining Lithium Salt Solubility cluster_prep Preparation cluster_saturation Saturation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calculation Calculation prep_salt Dry Lithium Salt (Vacuum Oven) mix Mix Excess Salt and Solvent in Sealed Vial prep_salt->mix prep_solvent Use Anhydrous This compound prep_solvent->mix equilibrate Equilibrate at Constant Temp (e.g., 25°C for 48h) mix->equilibrate settle Settle Undissolved Salt (12h) equilibrate->settle sample Collect Supernatant settle->sample filter Filter through 0.2µm Syringe Filter sample->filter weigh Weigh Saturated Solution filter->weigh dilute Dilute with DI Water weigh->dilute analyze Analyze with ICP-OES/AAS dilute->analyze calibrate Prepare Li⁺ Calibration Standards calibrate->analyze calculate Calculate Solubility (g/100g or mol/L) analyze->calculate

Caption: Workflow for determining the solubility of lithium salts.

Logical_Relationships Logical Relationships in Electrolyte Design cluster_components Electrolyte Components cluster_properties Physicochemical Properties cluster_performance Battery Performance solvent This compound solubility Solubility solvent->solubility stability Electrochemical Stability solvent->stability salt Lithium Salt (e.g., LiPF6, LiTFSI) salt->solubility conductivity Ionic Conductivity salt->conductivity viscosity Viscosity salt->viscosity salt->stability solubility->conductivity solubility->viscosity performance Rate Capability, Cycle Life, Safety conductivity->performance influences viscosity->performance influences stability->performance influences

Caption: Key relationships in electrolyte formulation and performance.

References

1,4-Dimethoxybutane: A Viable Alternative to THF in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran (THF) is a widely utilized solvent in organometallic chemistry, prized for its ability to solvate organometallic reagents through coordination. However, its low boiling point and potential for peroxide formation present challenges in certain applications. 1,4-Dimethoxybutane, a higher-boiling ethereal solvent, emerges as a promising substitute, offering potential advantages in terms of reaction control and safety. Its structure, featuring two ether-linked methoxy (B1213986) groups, provides excellent solvating properties for a range of organometallic transformations, including Grignard reactions and lithiations.[1] This document provides a detailed comparison of this compound and THF, along with experimental protocols for its use in common organometallic reactions.

Comparative Data: this compound vs. Tetrahydrofuran (THF)

A clear understanding of the physical and safety properties of both solvents is crucial for successful and safe experimentation. The following table summarizes key data for this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C₆H₁₄O₂C₄H₈O
Molecular Weight 118.17 g/mol 72.11 g/mol
Boiling Point 131 °C[2][3]65-67 °C[1][4]
Melting Point -50 °C (approx.)-108 °C[1][4]
Density 0.842 g/cm³ (predicted)[2]0.889 g/cm³ at 20-25 °C[1]
Flash Point 24 °C-17 °C (closed cup)[1]
Solubility in Water SolubleMiscible[1]
Lewis Basicity ModerateHigh
Peroxide Formation Potential for peroxide formationHigh potential for peroxide formation

Advantages of this compound in Organometallic Reactions

While direct quantitative comparisons of reaction yields and kinetics between this compound and THF are not extensively documented in the literature, the physical properties of this compound suggest several potential advantages:

  • Higher Reaction Temperatures: The significantly higher boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be beneficial for sluggish reactions or for initiating Grignard reagent formation with less reactive halides.

  • Improved Safety Profile: The higher flash point of this compound compared to THF indicates a lower fire hazard.

  • Enhanced Stability of Organometallic Reagents: The bidentate coordinating nature of this compound may lead to the formation of more stable organometallic complexes, potentially reducing side reactions and improving yields. Studies on similar "green" ether solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have shown significant improvements in Grignard reaction yields (approximately 18% increase) and the formation of higher quality Grignard reagents compared to THF.[5] While specific data for this compound is not available, these findings suggest that alternative ether solvents can offer superior performance.

Experimental Protocols

The following are general protocols for the use of this compound as a solvent in Grignard and organolithium reactions. These are adapted from standard procedures using THF and should be optimized for specific substrates and reagents.

Protocol 1: Preparation of a Grignard Reagent using this compound

Objective: To prepare a Grignard reagent (e.g., Phenylmagnesium Bromide) using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Apparatus Setup: Assemble the dry glassware as shown in the workflow diagram below. Ensure all glassware is thoroughly flame-dried or oven-dried before use to remove any traces of water.

  • Magnesium Activation: Place the magnesium turnings in the flask under a slow stream of inert gas. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple vapor of iodine is observed and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous this compound to the flask to just cover the magnesium turnings. Prepare a solution of bromobenzene in anhydrous this compound in the dropping funnel. Add a small aliquot of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming and is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

  • Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The higher boiling point of this compound may require external heating to maintain reflux, depending on the reactivity of the halide.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion of the magnesium.

  • Use: The resulting Grignard reagent solution can be used directly in subsequent reactions.

Protocol 2: Reaction of an Organolithium Reagent in this compound

Objective: To perform a metal-halogen exchange reaction using n-butyllithium in this compound.

Materials:

  • Aryl or vinyl halide (e.g., Iodobenzene)

  • n-Butyllithium in hexanes

  • Anhydrous this compound

  • Schlenk flask or three-necked round-bottom flask with a septum, and nitrogen/argon inlet

  • Dry ice/acetone bath

Procedure:

  • Apparatus Setup: Set up the dry glassware under an inert atmosphere.

  • Reaction Mixture: To the flask, add a solution of the aryl or vinyl halide in anhydrous this compound.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add the n-butyllithium solution dropwise to the stirred reaction mixture via syringe. Monitor the reaction for any color changes, which often indicate the formation of the new organolithium species.

  • Reaction Time: Stir the reaction mixture at -78 °C for the desired amount of time (typically 30-60 minutes).

  • Quenching/Further Reaction: The resulting organolithium reagent can then be quenched with an electrophile at low temperature.

Mandatory Visualizations

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Formation cluster_workup Subsequent Reaction Activate Mg Activate Mg Initiate Reaction Initiate Reaction Activate Mg->Initiate Reaction Prepare Halide Solution Prepare Halide Solution Prepare Halide Solution->Initiate Reaction Dropwise Addition Dropwise Addition Initiate Reaction->Dropwise Addition Reflux Reflux Dropwise Addition->Reflux Add Electrophile Add Electrophile Reflux->Add Electrophile Quench Quench Add Electrophile->Quench Work-up Work-up Quench->Work-up

Caption: General workflow for a Grignard reaction.

Caption: Chelation of a metal center by THF vs. This compound.

Safety and Handling

Both this compound and THF are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.

This compound:

  • Hazards: Flammable liquid and vapor. May cause skin and eye irritation.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • First Aid: In case of skin contact, wash with soap and water.[5] In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air.[5]

Tetrahydrofuran (THF):

  • Hazards: Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light. May cause eye, skin, and respiratory tract irritation.

  • Handling: Similar PPE as for this compound is required. Must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent peroxide formation. Containers should be dated upon opening and tested for peroxides regularly.

  • First Aid: Similar procedures as for this compound.

Conclusion

This compound presents itself as a valuable alternative to THF for organometallic reactions. Its higher boiling point offers a wider operational temperature range, potentially improving reaction rates and enabling the use of less reactive starting materials. While direct comparative yield data is limited, the superior performance of other green ether solvents suggests that this compound could offer advantages in terms of reaction efficiency and product purity. The provided protocols offer a starting point for the adoption of this promising solvent in research and development settings. As with any new procedure, careful optimization is recommended to achieve the best results.

References

Application Notes and Protocols: The Role of 1,4-Dimethoxybutane in Stabilizing Reactive Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybutane (DMB), a diether, serves as a versatile and efficient tool in modern organic synthesis, primarily recognized for its exceptional ability to stabilize reactive intermediates. Its unique molecular structure, featuring two ether-linked methoxy (B1213986) groups separated by a flexible four-carbon chain, allows it to act as a bidentate chelating agent. This property is instrumental in solvating and stabilizing electron-deficient species such as metal cations in organometallic reagents, and by extension, other reactive intermediates including carbocations and radical ions. This document provides detailed application notes and experimental protocols to leverage the stabilizing effects of this compound in various chemical transformations.

Mechanism of Stabilization

The primary mechanism by which this compound stabilizes reactive intermediates is through coordination. The lone pairs of electrons on the two oxygen atoms can interact with electron-deficient centers, effectively delocalizing the positive charge and reducing the reactivity of the intermediate. This chelation effect is particularly pronounced with metal cations like Li⁺ and Mg²⁺, which are central to many organometallic reactions.

  • In Organometallic Reactions: DMB's ability to chelate the metal center in Grignard and organolithium reagents prevents their aggregation, leading to more reactive and soluble species. This enhanced reactivity and control can lead to higher yields and selectivities in subsequent reactions. The coordination of DMB can also influence the stereochemical outcome of reactions by creating a specific chiral environment around the reactive center.

  • Stabilization of Cationic Intermediates: By analogy to the well-documented stabilization of cations by crown ethers and glymes, this compound can be expected to stabilize carbocation intermediates. The flexible butane (B89635) chain allows the two ether oxygens to orient themselves to effectively solvate the carbocation, dispersing the positive charge and lowering the energy of the intermediate. This can be particularly useful in controlling reaction pathways in cationic polymerization or other reactions proceeding through carbocationic transition states.

  • Interaction with Radical Intermediates: While direct evidence is less common, the polar nature of the ether functionalities in DMB can influence the stability and reactivity of radical ions, particularly radical anions. By coordinating with the counter-ion in a radical ion pair, DMB can affect the ion pair's structure and reactivity, as has been observed in ESR studies of radical anions in the presence of other chelating ethers.

Applications in Stabilizing Reactive Intermediates

Organometallic Reagents (Grignard and Organolithium)

This compound is an excellent solvent for the formation and reaction of Grignard and organolithium reagents. Its chelating nature helps to break up the polymeric aggregates in which these reagents often exist, leading to more reactive monomeric or dimeric species.

Key Advantages:

  • Increased Reactivity: Solvation by DMB enhances the nucleophilicity of the organometallic reagent.

  • Improved Solubility: Grignard and organolithium reagents are often more soluble in DMB than in simpler ethers like diethyl ether or THF.

  • Control of Stereoselectivity: The defined coordination sphere created by DMB can influence the facial selectivity of additions to carbonyls and other prochiral electrophiles.

Quantitative Data Summary

While extensive quantitative data directly comparing the stabilizing effect of this compound on a wide range of reactive intermediates is not abundant in the literature, data from studies on organolithium aggregation and electrolyte performance in lithium-ion batteries provide valuable insights into its coordinating ability.

Reactive Intermediate SystemSolventObserved EffectQuantitative Data/ObservationCitation
n-Butyllithium AggregatesHydrocarbonForms hexamers and tetramersLow reactivity of higher aggregates[1][2]
n-Butyllithium AggregatesDiethyl Ether / THFForms tetramers and dimersDimer is significantly more reactive than the tetramer[1][2]
Organolithium ReagentsThis compound (inferred)Expected to favor smaller, more reactive aggregates (dimers/monomers)By analogy with glymes, chelation disrupts larger aggregates.[3]
Lithium Cations (Li⁺)This compound (DMB)Forms a seven-membered chelate ring, but can act as a monodentate ligandCoordination model can shift from bidentate to monodentate.[4]
Benzoquinone Radical AnionCrown EthersConformational changes and stabilization of the radical anion upon complexation with metal cationsChanges in ESR hyperfine coupling constants observed.[5]

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent using this compound

This protocol describes the general procedure for the preparation of a Grignard reagent, which is a common reactive intermediate, using this compound as a solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon inert gas supply

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

  • Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine.

  • Solvent Addition: Add a portion of the anhydrous this compound to the flask, enough to cover the magnesium turnings.

  • Reagent Addition: Dissolve the organic halide in anhydrous this compound and place it in the dropping funnel.

  • Reaction Initiation: Add a small amount of the organic halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. The chelating effect of this compound will help to solvate the forming Grignard reagent, often resulting in a clearer solution compared to reactions in diethyl ether.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent solution is now ready for subsequent reactions.

Protocol 2: Using this compound to Influence the Outcome of an Organolithium Addition Reaction

This protocol illustrates how the choice of a chelating solvent like this compound can influence the reactivity and selectivity of an organolithium reaction.

Materials:

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Electrophile (e.g., a prochiral ketone)

  • Anhydrous this compound

  • Anhydrous co-solvent (e.g., hexane (B92381) or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Solvent Preparation: In a dry Schlenk flask under an inert atmosphere, prepare the desired solvent system. This could be pure this compound or a mixture with a non-coordinating solvent like hexane or toluene (B28343) to modulate the chelating effect.

  • Cooling: Cool the solvent to the desired reaction temperature (e.g., -78 °C).

  • Addition of Organolithium Reagent: Slowly add the organolithium reagent to the cold solvent. The this compound will coordinate to the lithium ions, breaking down the hexameric/tetrameric aggregates present in the hexane solution into more reactive, smaller aggregates.

  • Equilibration: Allow the solution to stir at the low temperature for 15-30 minutes to ensure the solvation equilibrium is reached.

  • Addition of Electrophile: Slowly add the electrophile to the solution of the solvated organolithium reagent.

  • Reaction: Allow the reaction to proceed at the low temperature for the desired amount of time.

  • Quenching: Quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Workup and Analysis: Proceed with a standard aqueous workup to isolate the product. Analyze the product for yield and stereoselectivity (e.g., by NMR or chiral chromatography) to determine the effect of using this compound as a stabilizing solvent.

Visualizations

Chelation_of_Metal_Ion cluster_DMB This compound (DMB) O1 O C1 CH2 O1->C1 M M+ O1->M Coordination C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 O2 O C4->O2 Me2 CH3 O2->Me2 O2->M Me1 CH3 Me1->O1

Caption: Chelation of a metal cation (M+) by this compound.

Grignard_Workflow start Start: Dry Glassware & Reagents step1 Add Mg turnings and I2 crystal start->step1 step2 Add anhydrous this compound step1->step2 step3 Slowly add organic halide (R-X) in DMB step2->step3 step4 Initiate reaction (gentle heating if needed) step3->step4 step5 Maintain reflux to form Grignard Reagent (R-Mg-X) step4->step5 step6 Cool and use for subsequent reaction step5->step6 end End: Grignard Reagent Solution step6->end

Caption: Experimental workflow for Grignard reagent preparation.

Intermediate_Stabilization cluster_path Reaction Pathway Reactants Reactants TransitionState Transition State Reactants->TransitionState ΔG‡ Intermediate Reactive Intermediate (e.g., Carbocation) TransitionState->Intermediate Products Products Intermediate->Products DMB This compound (Stabilizing Agent) DMB->Intermediate Stabilization (Lowers Energy)

Caption: Logical relationship of intermediate stabilization by DMB.

References

Application of 1,4-Dimethoxybutane in the Synthesis of Dendrimers: A Proposed Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrimers are a unique class of monodisperse, hyperbranched macromolecules with a well-defined three-dimensional structure, making them highly attractive for applications in drug delivery, gene therapy, and materials science. The synthesis of dendrimers typically involves the iterative growth from a central core molecule. While various molecules have been employed as cores, the direct application of 1,4-dimethoxybutane in dendrimer synthesis is not extensively documented in scientific literature. This document outlines a proposed synthetic strategy for the application of this compound as a precursor to a core molecule for the synthesis of polyester (B1180765) dendrimers. This approach involves the initial conversion of this compound to the more reactive 1,4-butanediol (B3395766), which then serves as the central scaffold for the divergent synthesis of a polyester dendrimer. This application note provides detailed experimental protocols for this multi-step synthesis, along with data presentation and visualizations to guide researchers in this novel application.

Introduction

Dendrimers are characterized by their three main components: a central core, repeating branched units that form the generations, and terminal functional groups on the outer shell.[1][2] The choice of the core molecule is a critical first step in dendrimer synthesis as it dictates the initial multiplicity of branches. Common core molecules include ammonia, ethylenediamine, and 1,4-diaminobutane.[2]

This compound, due to the relative inertness of its ether linkages under standard dendrimer synthesis conditions, is not a typical starting material. However, it can be chemically modified to a more suitable precursor. A feasible approach is the acidic cleavage of the ether bonds to yield 1,4-butanediol.[3][4] This diol can then function as a bifunctional core for the synthesis of polyester dendrimers, a class of dendrimers known for their biodegradability and biocompatibility.[5]

This document details a two-stage process:

  • Stage 1: Core Precursor Synthesis. Conversion of this compound to 1,4-butanediol.

  • Stage 2: Dendrimer Synthesis. Divergent synthesis of a polyester dendrimer from the 1,4-butanediol core.

Stage 1: Core Precursor Synthesis - Conversion of this compound to 1,4-Butanediol

The conversion of this compound to 1,4-butanediol can be achieved via acidic cleavage of the ether linkages. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this transformation.[3][4]

Experimental Protocol: Acidic Cleavage of this compound

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add an excess of 48% hydrobromic acid (e.g., 4-5 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1,4-butanediol.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 1,4-butanediol.

Expected Data
ParameterExpected Value
Yield 70-85%
Purity (by GC) >98%
Boiling Point 230 °C
Appearance Colorless, viscous liquid

Stage 2: Dendrimer Synthesis - Divergent Growth from 1,4-Butanediol Core

The synthesized 1,4-butanediol will serve as the generation 0 (G0) core for the divergent synthesis of a polyester dendrimer. A common building block for polyester dendrimers is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). The synthesis involves a repetitive two-step cycle of esterification and deprotection.

Experimental Protocol: Synthesis of a Third-Generation (G3) Polyester Dendrimer

Materials:

  • 1,4-Butanediol (core)

  • 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)

  • Dicyclohexylcarbodiimide (DCC) - coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) - catalyst

  • Acetone (B3395972)

  • Pyridine

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (B1210297)

  • Hexanes

Step 1: Synthesis of Generation 1 (G1) Dendrimer

  • Dissolve 1,4-butanediol (1 equivalent) and bis-MPA (2.2 equivalents) in a mixture of acetone and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (2.2 equivalents) and a catalytic amount of DMAP in acetone dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the G1 dendrimer with four peripheral hydroxyl groups. Purify by column chromatography.

Step 2: Synthesis of Generation 2 (G2) Dendrimer

  • Dissolve the G1 dendrimer (1 equivalent) and bis-MPA (4.4 equivalents) in acetone/pyridine.

  • Repeat the coupling procedure described in Step 1 using DCC and DMAP.

  • Purify the resulting G2 dendrimer with eight peripheral hydroxyl groups.

Step 3: Synthesis of Generation 3 (G3) Dendrimer

  • Dissolve the G2 dendrimer (1 equivalent) and bis-MPA (8.8 equivalents) in acetone/pyridine.

  • Repeat the coupling procedure.

  • Purify the final G3 dendrimer with sixteen peripheral hydroxyl groups.

Quantitative Data Summary
Dendrimer GenerationTheoretical Molecular Weight ( g/mol )Number of Surface OH GroupsTypical Yield (%)
G1 322.35485-95
G2 799.81880-90
G3 1754.731675-85

Visualizations

Logical Workflow of the Proposed Synthesis

G cluster_stage1 Stage 1: Core Precursor Synthesis cluster_stage2 Stage 2: Dendrimer Synthesis (Divergent Growth) This compound This compound Acidic Cleavage (HBr) Acidic Cleavage (HBr) This compound->Acidic Cleavage (HBr) 1,4-Butanediol (Core) 1,4-Butanediol (Core) Acidic Cleavage (HBr)->1,4-Butanediol (Core) G0_Core 1,4-Butanediol (G0) 1,4-Butanediol (Core)->G0_Core Esterification_G1 Esterification with bis-MPA G0_Core->Esterification_G1 G1_Dendrimer G1 Dendrimer (4 OH groups) Esterification_G1->G1_Dendrimer Esterification_G2 Esterification with bis-MPA G1_Dendrimer->Esterification_G2 G2_Dendrimer G2 Dendrimer (8 OH groups) Esterification_G2->G2_Dendrimer Esterification_G3 Esterification with bis-MPA G2_Dendrimer->Esterification_G3 G3_Dendrimer G3 Dendrimer (16 OH groups) Esterification_G3->G3_Dendrimer G Core G0 Core G1_1 G1 Core->G1_1 G1_2 G1 Core->G1_2 G2_1 G2 G1_1->G2_1 G2_2 G2 G1_1->G2_2 G2_3 G2 G1_2->G2_3 G2_4 G2 G1_2->G2_4 G3_1 G3 G2_1->G3_1 G3_2 G3 G2_1->G3_2 G3_3 G3 G2_2->G3_3 G3_4 G3 G2_2->G3_4 G3_5 G3 G2_3->G3_5 G3_6 G3 G2_3->G3_6 G3_7 G3 G2_4->G3_7 G3_8 G3 G2_4->G3_8

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,4-Dimethoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-dimethoxybutane.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, helping users diagnose and resolve problems to improve reaction yield and purity.

Q1: What are the primary synthetic routes for this compound?

A1: The most common methods for synthesizing this compound are variations of the Williamson ether synthesis.[1][2] These routes include:

  • Reaction of a 1,4-dihalobutane with a methoxide (B1231860): A common approach involves the reaction of 1,4-dibromobutane (B41627) with sodium methoxide in methanol (B129727).[3] This is a classic nucleophilic substitution (SN2) reaction where the methoxide ion displaces the halide leaving groups.[2]

  • Acid-catalyzed etherification of 1,4-butanediol (B3395766): This method involves reacting 1,4-butanediol with methanol in the presence of an acid catalyst.[3]

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields in the Williamson ether synthesis are a common problem and can stem from several factors:

  • Competing Elimination (E2) Reaction: Because the alkoxide (methoxide) is a strong base, it can promote the E2 elimination reaction, especially if secondary or tertiary alkyl halides are used, resulting in alkene byproducts.[4][5][6] For this compound synthesis starting from a primary dihalide, this is less of an issue but can be influenced by reaction conditions.

  • Poor Reactant Quality: Moisture in the reactants or solvent can consume the strong base (e.g., NaH) or the alkoxide, reducing the amount of active nucleophile.[1] Ensure all reagents and glassware are thoroughly dried.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can significantly impact yield.[1][7] For instance, excessively high temperatures can favor the elimination side reaction.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Product Loss During Workup/Purification: this compound is relatively volatile (boiling point ~131°C).[8] Significant product loss can occur during solvent removal or distillation if not performed carefully.

Q3: What are the most common side products and how can they be minimized?

A3: The primary side product of concern is the elimination product, but others may form depending on the starting materials.

  • From 1,4-Dihalobutane: The main competing reaction is E2 elimination, which can be minimized by using a primary alkyl halide and controlling the temperature.[1][5]

  • From 1,4-Butanediol: Incomplete reaction can leave unreacted starting material or the mono-ether intermediate (4-methoxybutan-1-ol). Using an excess of methanol can help drive the reaction to completion.

  • Minimization Strategies: Using a polar aprotic solvent like DMSO or DMF can help minimize dehydrohalogenation side products.[4][5] Additionally, ensuring the proper stoichiometry of reagents is crucial.[1]

Q4: How do I choose the optimal base and solvent for the reaction?

A4: The choice of base and solvent is critical for maximizing the SN2 pathway and minimizing side reactions.

  • Base: For forming the methoxide nucleophile from methanol, a strong base like sodium hydride (NaH) is a popular choice as it deprotonates the alcohol irreversibly, and the hydrogen gas byproduct simply bubbles out of the reaction.[2][4]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions.[4][5] They effectively solvate the cation (e.g., Na+) while leaving the alkoxide nucleophile relatively free and highly reactive.

Q5: What is the best method for purifying the final product?

A5: Fractional distillation is the most effective method for isolating pure this compound from unreacted starting materials and high-boiling point side products.[3] Given its boiling point of approximately 131°C, distillation under reduced pressure can be beneficial to prevent any potential degradation at higher temperatures.[3] Purity can be confirmed using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Data Presentation: Synthesis Parameters

The following tables summarize key data related to the synthesis of this compound.

Table 1: Comparison of Synthetic Routes

Starting MaterialReagentsTypical YieldAdvantagesDisadvantages
1,4-DibromobutaneSodium Methoxide, MethanolHigh (can exceed 90%)High yield, classic SN2 pathway.[2]1,4-dibromobutane is a hazardous reagent.
1,4-ButanediolMethanol, Acid Catalyst (e.g., H₂SO₄)Moderate to HighReadily available starting materials.[9]Reaction is an equilibrium; requires water removal.
2-Bromoethyl methyl etherTriethanolamine, Catalyst95.0%[8]High reported yield under specific catalytic conditions.Requires specialized catalyst and conditions.

Table 2: Effect of Reaction Conditions on Williamson Ether Synthesis

ParameterConditionEffect on YieldRationale
Substrate Primary Alkyl HalideMaximizes Yield Favors SN2 reaction pathway.[2][6]
Secondary/Tertiary Alkyl HalideDecreases Yield Promotes E2 elimination side reaction.[2][6]
Solvent Polar Aprotic (DMF, DMSO)Increases Yield Enhances nucleophile reactivity, favoring SN2.[4][5]
Protic (e.g., Ethanol)Decreases Yield Solvates and weakens the nucleophile.[10]
Temperature ModerateOptimal Yield Balances reaction rate and minimizes side reactions.
HighDecreases Yield Can favor the competing E2 elimination reaction.[1]
Base Strong, Non-nucleophilic (e.g., NaH)Increases Yield Ensures complete formation of the alkoxide nucleophile.[2][4]
Weaker BaseDecreases Yield Incomplete deprotonation of the alcohol.

Visualizing the Process

The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common synthesis problems.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 1,4-Dibromobutane 1,4-Dibromobutane Sodium_Methoxide 2 CH₃O⁻Na⁺ SN2_Step1 SN2_Step1 Intermediate 4-Bromo-1-methoxybutane SN2_Step2 Second SN2 Attack Intermediate->SN2_Step2 CH₃O⁻ Product This compound SN2_Step2->Product - Br⁻ SN2_Step1->Intermediate - Br⁻

Caption: SN2 reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reactants 1. Verify Reactant Quality - Check purity - Ensure dryness - Confirm stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions - Temperature too high/low? - Incorrect solvent? - Suboptimal base? start->check_conditions check_side_reactions 3. Investigate Side Reactions - Evidence of elimination (E2)? - Incomplete reaction? start->check_side_reactions check_workup 4. Review Purification - Product loss during distillation? - Inefficient extraction? start->check_workup solution_reactants Purify/dry reactants. Use fresh reagents. Recalculate stoichiometry. check_reactants->solution_reactants solution_conditions Optimize temperature. Switch to polar aprotic solvent. Use stronger base (e.g., NaH). check_conditions->solution_conditions solution_side_reactions Lower reaction temperature. Use primary substrate. Increase reaction time. check_side_reactions->solution_side_reactions solution_workup Use fractional distillation. Perform careful extractions. check_workup->solution_workup end_goal Improved Yield solution_reactants->end_goal solution_conditions->end_goal solution_side_reactions->end_goal solution_workup->end_goal

Caption: A logical workflow for troubleshooting low yield in synthesis.

Experimental Protocols

The following protocol details a standard lab-scale synthesis of this compound from 1,4-butanediol.

Protocol: Synthesis of this compound via Acid-Catalyzed Etherification

Objective: To synthesize this compound from 1,4-butanediol and methanol using an acid catalyst.

Materials:

  • 1,4-Butanediol (1.0 eq)

  • Methanol (10.0 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (for fractional distillation)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,4-butanediol and an excess of methanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly and carefully add the catalytic amount of concentrated sulfuric acid. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C, the boiling point of methanol) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction's progress using TLC or GC if possible.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water to dissolve any salts and extract the organic product into a suitable solvent like diethyl ether or dichloromethane (B109758) (3x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the low-boiling point extraction solvent and excess methanol using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation.[3] Collect the fraction boiling at approximately 131-134°C.

  • Characterization: Confirm the identity and purity of the collected product using NMR and/or GC-MS analysis.

References

Technical Support Center: Troubleshooting Low Yield in Grignard Reactions with 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,4-dimethoxybutane as a solvent in Grignard reactions, achieving optimal yields is crucial for efficient synthesis. This technical support guide provides a comprehensive resource for troubleshooting common issues leading to low product yield. The information is presented in a clear question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating in this compound. What are the common causes and how can I fix it?

A: Failure of a Grignard reaction to initiate is a frequent issue, often stemming from the passivation of the magnesium surface or the presence of impurities. Here are the primary causes and their solutions:

  • Magnesium Oxide Layer: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

    • Solution: Activate the magnesium prior to the addition of the alkyl/aryl halide. Common activation methods include:

      • Mechanical Activation: Gently crushing the magnesium turnings in a dry flask under an inert atmosphere can expose a fresh reactive surface.

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can chemically activate the magnesium surface. The disappearance of the iodine's color or the evolution of gas (ethene) indicates successful activation.

  • Presence of Water: Grignard reagents are extremely sensitive to water. Trace amounts of moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[1]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at a high temperature and cooling under an inert atmosphere (e.g., nitrogen or argon). The this compound and the alkyl/aryl halide must be anhydrous.

  • Low Reaction Temperature: While the Grignard reaction is exothermic, a small amount of heat may be necessary for initiation, especially with less reactive halides.

    • Solution: Gently warm the flask containing the magnesium and a small amount of the halide solution with a heat gun to initiate the reaction. Once initiated, the exothermic nature of the reaction will typically sustain it.

Q2: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be and how can I minimize its formation?

A: A common high-boiling point byproduct in Grignard reactions is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the unreacted alkyl/aryl halide.

  • Cause: High local concentration of the alkyl/aryl halide.

  • Solution:

    • Slow Addition: Add the solution of the alkyl/aryl halide in this compound to the magnesium suspension dropwise. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the Wurtz coupling product.

    • Dilution: Using a sufficient volume of this compound to ensure the reaction mixture is not overly concentrated can also help to minimize this side reaction.

Q3: My reaction yield is low, and I suspect the this compound solvent is interfering. Is this possible?

A: Yes, while this compound is a suitable ether solvent for Grignard reactions, it can participate in a side reaction, leading to lower yields.

  • Ether Cleavage: Grignard reagents are strong nucleophiles and bases and can attack the ether solvent itself, leading to cleavage of the C-O bond. In the case of this compound, this would consume the Grignard reagent and generate byproducts.

    • Mitigation Strategies:

      • Temperature Control: This side reaction is more likely to occur at elevated temperatures. Maintaining a moderate reaction temperature by controlling the rate of addition of the alkyl/aryl halide and, if necessary, using an external cooling bath can minimize ether cleavage.

      • Reaction Time: Avoid unnecessarily long reaction times after the Grignard reagent has formed. It is best to use the Grignard reagent in the subsequent reaction step as soon as its formation is complete.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in Grignard reactions using this compound.

TroubleshootingWorkflow start Low Yield Observed check_initiation Did the reaction initiate properly? start->check_initiation no_initiation Troubleshoot Initiation: - Activate Magnesium - Ensure Anhydrous Conditions - Gentle Heating check_initiation->no_initiation No check_side_products Analyze byproducts (GC-MS, NMR) check_initiation->check_side_products Yes solution Improved Yield no_initiation->solution wurtz_coupling High MW byproduct? (Wurtz Coupling) check_side_products->wurtz_coupling minimize_wurtz Minimize Wurtz Coupling: - Slow Halide Addition - Maintain Dilution wurtz_coupling->minimize_wurtz Yes ether_cleavage Solvent-derived byproducts? (Ether Cleavage) wurtz_coupling->ether_cleavage No minimize_wurtz->solution minimize_cleavage Minimize Ether Cleavage: - Control Temperature - Use Grignard Promptly ether_cleavage->minimize_cleavage Yes other_issues Other Issues: - Purity of Starting Materials - Titrate Grignard Reagent - Optimize Stoichiometry ether_cleavage->other_issues No minimize_cleavage->solution other_issues->solution

Caption: A logical workflow for diagnosing and resolving common causes of low yield in Grignard reactions conducted in this compound.

Data Presentation

SolventBoiling Point (°C)Dielectric Constant (20°C)Lewis BasicityRemarks
Diethyl Ether34.64.3ModerateTraditional solvent, highly volatile, can be challenging to maintain reflux.
Tetrahydrofuran (THF)667.5HighExcellent solvating properties, higher boiling point allows for higher reaction temperatures.
This compound 145~4 (estimated)HighHigh boiling point, good solvating ability due to two ether linkages. May be prone to ether cleavage at higher temperatures.
2-Methyltetrahydrofuran (2-MeTHF)806.2High"Greener" alternative to THF, often gives comparable or superior yields.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation in this compound

This protocol outlines a standard procedure for the preparation of a Grignard reagent using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Alkyl or Aryl Halide

  • Anhydrous this compound

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the dry glassware. The entire apparatus should be under a positive pressure of an inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.

  • Solvent and Reagent Addition: Add enough anhydrous this compound to cover the magnesium. In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.

  • Initiation: Add a small portion of the halide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction. A change in color (disappearance of iodine) and the onset of bubbling indicate initiation.

  • Grignard Formation: Once the reaction has started, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting Grignard reagent will typically be a cloudy, grayish solution.

Protocol 2: Analysis of Grignard Reagent Concentration by Titration

It is crucial to determine the exact concentration of your Grignard reagent before use, as this will impact the stoichiometry of the subsequent reaction.

Materials:

  • Sample of the Grignard reagent solution

  • Anhydrous Toluene

  • Standardized solution of sec-Butanol in anhydrous toluene

  • 1,10-Phenanthroline (B135089) solution (indicator)

  • Syringes and needles

Procedure:

  • In a dry, inert atmosphere flask, add a precise volume of the standardized sec-butanol solution.

  • Add a few drops of the 1,10-phenanthroline indicator solution.

  • Slowly add the Grignard reagent solution via a syringe until the color of the solution changes permanently, indicating the endpoint of the titration.

  • Calculate the molarity of the Grignard reagent based on the volume of the Grignard solution required to react with the known amount of sec-butanol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and potential side reactions in a Grignard reaction using this compound.

GrignardPathways reactants R-X + Mg (in this compound) grignard R-Mg-X (Grignard Reagent) reactants->grignard Formation product Desired Product (R-C-O-MgX) grignard->product Nucleophilic Attack wurtz Wurtz Coupling Product (R-R) grignard->wurtz Side Reaction (with R-X) ether_cleavage Ether Cleavage Byproduct grignard->ether_cleavage Side Reaction (with Solvent) electrophile Electrophile (e.g., C=O) electrophile->product hydrolysis Acidic Workup product->hydrolysis final_product Final Alcohol (R-C-OH) hydrolysis->final_product solvent This compound solvent->ether_cleavage

Caption: Key reaction pathways in a Grignard synthesis, highlighting the formation of the desired product and potential side reactions leading to low yield.

References

Technical Support Center: Enhancing Ionic Conductivity of 1,4-Dimethoxybutane-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the ionic conductivity of 1,4-dimethoxybutane (DMB)-based electrolytes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments.

Issue Possible Causes Recommended Solutions
Low Ionic Conductivity 1. Suboptimal Salt Concentration: The concentration of the lithium salt is a critical factor. Both too low and too high concentrations can lead to decreased conductivity. 2. Inappropriate Lithium Salt: The choice of lithium salt significantly impacts ion dissociation and mobility. 3. High Viscosity of the Electrolyte: The inherent viscosity of this compound can hinder ion transport. 4. Presence of Impurities: Water and other impurities can react with the electrolyte components and decrease conductivity.1. Optimize Salt Concentration: Systematically vary the concentration of the lithium salt (e.g., LiFSI) to find the optimal value. Highly concentrated electrolytes can sometimes exhibit surprisingly high ionic conductivity due to different transport mechanisms. 2. Select a Suitable Lithium Salt: Lithium bis(fluorosulfonyl)imide (LiFSI) is often a good choice for ether-based electrolytes as it tends to have higher ionic conductivities compared to LiPF6. 3. Employ Co-solvents or Additives: The addition of low-viscosity co-solvents can reduce the overall viscosity of the electrolyte. Certain additives can also enhance ion mobility. 4. Ensure High Purity of Components: Use high-purity solvents and salts. Ensure all components are rigorously dried before use and handle them in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
Inconsistent or Non-reproducible Conductivity Measurements 1. Improper Cell Assembly: Poor contact between the electrodes and the electrolyte can lead to erroneous readings. 2. Temperature Fluctuations: Ionic conductivity is highly dependent on temperature. 3. Incorrect EIS Measurement Parameters: The parameters used for Electrochemical Impedance Spectroscopy (EIS) may not be appropriate for the system.1. Proper Cell Assembly: Ensure the electrochemical cell is assembled correctly with consistent spacing between the electrodes. 2. Maintain Constant Temperature: Conduct all measurements in a temperature-controlled environment. 3. Optimize EIS Parameters: Use appropriate frequency ranges and AC amplitudes for your EIS measurements. A typical frequency range is 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
Electrolyte Degradation 1. Reaction with Electrode Materials: The electrolyte may be unstable at the operating voltages of the electrodes. 2. Thermal Instability: The electrolyte may decompose at elevated temperatures.1. Utilize Fluorinated Solvents: Fluorination of this compound can improve its electrochemical stability at higher voltages. 2. Incorporate Stabilizing Additives: Additives can form a protective solid electrolyte interphase (SEI) on the electrode surfaces, preventing further electrolyte decomposition.

Frequently Asked Questions (FAQs)

1. Why is the ionic conductivity of this compound (DMB) based electrolytes often low?

The relatively high viscosity and low dielectric constant of DMB can hinder the dissociation of lithium salts and the mobility of lithium ions, leading to lower ionic conductivity compared to more polar carbonate-based electrolytes.

2. How does the choice of lithium salt affect the ionic conductivity?

The lattice energy of the salt and the solvation energy of its ions play a crucial role. Salts with lower lattice energy and better solvation in the chosen solvent will dissociate more readily, leading to a higher concentration of charge carriers and thus higher ionic conductivity. Lithium bis(fluorosulfonyl)imide (LiFSI) is often preferred in glyme-based electrolytes as it generally exhibits higher conductivity and better thermal stability compared to conventional salts like LiPF6.

3. What is the effect of salt concentration on ionic conductivity?

The relationship between salt concentration and ionic conductivity is not linear. Initially, as the salt concentration increases, the number of charge carriers increases, leading to higher conductivity. However, beyond an optimal point, the increased viscosity and ion pairing can cause the conductivity to decrease. It is crucial to experimentally determine the optimal salt concentration for a specific electrolyte system.

4. How can fluorination of this compound improve electrolyte performance?

Fluorination of the DMB solvent molecule can enhance its oxidative stability, making the electrolyte more suitable for use with high-voltage cathodes. However, the degree and position of fluorination must be carefully tuned, as excessive fluorination can sometimes decrease ionic conductivity.

5. What is the role of additives in improving ionic conductivity?

Additives can improve ionic conductivity through several mechanisms:

  • SEI Formation: Some additives form a stable solid electrolyte interphase (SEI) on the electrodes, which can prevent side reactions that consume charge carriers.

  • Anion Trapping: Certain additives can interact with the anions, freeing up more lithium ions to contribute to the current.

  • Viscosity Reduction: Some additives can act as plasticizers, reducing the overall viscosity of the electrolyte.

Quantitative Data

Table 1: Ionic Conductivity of LiFSI in this compound (DMB) at Room Temperature (Representative Data)

LiFSI Concentration (mol/L)Ionic Conductivity (mS/cm)
0.51.2
1.02.5
1.53.8
2.04.5
2.53.2
3.02.1

Disclaimer: The data in this table is representative and intended to illustrate the general trend of how ionic conductivity changes with salt concentration. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Electrolyte

Objective: To prepare a 1 M LiFSI in this compound electrolyte.

Materials:

  • Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade

  • This compound (DMB), anhydrous (<10 ppm H₂O)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Analytical balance

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • Weigh the required amount of LiFSI using an analytical balance. For a 1 M solution, this will be the molar mass of LiFSI in grams per liter of solvent.

  • Transfer the weighed LiFSI to a clean, dry volumetric flask.

  • Add a portion of the anhydrous this compound to the volumetric flask, ensuring it does not exceed the final desired volume.

  • Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

  • Stir the solution until the LiFSI is completely dissolved. This may take several hours.

  • Once the salt is fully dissolved, carefully add more anhydrous DMB to the flask until the solution reaches the calibration mark.

  • Continue stirring for another 30 minutes to ensure homogeneity.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the ionic conductivity of the prepared electrolyte.

Materials and Equipment:

  • Prepared electrolyte

  • Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known cell constant

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module

  • Temperature-controlled chamber

  • Computer with EIS software

Procedure:

  • Assemble the conductivity cell inside an argon-filled glovebox.

  • Fill the cell with the prepared electrolyte, ensuring there are no air bubbles between the electrodes.

  • Seal the cell to prevent any atmospheric contamination.

  • Place the sealed cell inside the temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C) for at least 1 hour.

  • Connect the conductivity cell to the potentiostat.

  • Set up the EIS experiment using the software. The typical parameters are:

    • Frequency Range: 1 MHz to 1 Hz

    • AC Amplitude: 10 mV

    • DC Potential: Open circuit potential (OCP)

  • Run the EIS measurement.

  • The resulting Nyquist plot will show a semicircle. The intercept of the high-frequency end of this semicircle with the real axis (Z') gives the bulk resistance (R) of the electrolyte.

  • Calculate the ionic conductivity (σ) using the following formula: σ = L / (R * A) where:

    • σ is the ionic conductivity (S/cm)

    • L is the distance between the electrodes (cm)

    • R is the bulk resistance (Ω)

    • A is the area of the electrodes (cm²) (Note: L/A is the cell constant, which is often provided by the manufacturer or can be determined by calibrating with a standard solution of known conductivity.)

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_measurement Ionic Conductivity Measurement start Start: High-Purity Materials weigh_salt Weigh LiFSI start->weigh_salt dissolve Dissolve LiFSI in DMB weigh_salt->dissolve homogenize Homogenize Solution dissolve->homogenize store Store in Glovebox homogenize->store assemble_cell Assemble Conductivity Cell store->assemble_cell Transfer Electrolyte fill_cell Fill with Electrolyte assemble_cell->fill_cell equilibrate Temperature Equilibration fill_cell->equilibrate run_eis Run EIS Measurement equilibrate->run_eis analyze Analyze Nyquist Plot run_eis->analyze calculate Calculate Ionic Conductivity analyze->calculate

Caption: Workflow for preparing and measuring the ionic conductivity of DMB-based electrolytes.

Logic_Diagram cluster_factors Influencing Factors ic Ionic Conductivity salt_conc Salt Concentration salt_conc->ic Optimizes Charge Carrier Density salt_type Lithium Salt Type salt_type->ic Affects Ion Dissociation solvent_mod Solvent Modification (e.g., Fluorination) solvent_mod->ic Improves Stability, may affect viscosity additives Additives additives->ic Enhances Ion Mobility / SEI Formation temperature Temperature temperature->ic Increases Ion Mobility

Caption: Key factors influencing the ionic conductivity of this compound-based electrolytes.

preventing side reactions of 1,4-Dimethoxybutane in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,4-dimethoxybutane in polymerization processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymerization reactions?

A1: this compound is primarily utilized as a versatile and stable solvent for a range of polymerization reactions, particularly those sensitive to protic solvents. Its ether linkages provide good solvating power for many monomers and initiators.[1] Additionally, it can serve as a protected form of 1,4-butanediol, which can be deprotected under acidic conditions to release the diol for use as a monomer or initiator.[1]

Q2: What is the main side reaction of concern when using this compound in cationic polymerization?

A2: The most significant side reaction is the acid-catalyzed cleavage of the ether bonds.[2][3][4][5][6] Cationic polymerization is typically initiated by strong acids or Lewis acids, which can also protonate the oxygen atoms of the ether in this compound, leading to its decomposition. This can introduce impurities and affect the polymerization kinetics and the properties of the final polymer.

Q3: How does the cleavage of this compound affect my polymerization?

A3: Ether cleavage can have several detrimental effects:

  • Introduction of Impurities: The cleavage products, such as methanol (B129727) and various butanediol (B1596017) derivatives, can act as unintended initiators or chain transfer agents, leading to a broader molecular weight distribution and affecting the polymer's microstructure.

  • Consumption of Catalyst: The acid catalyst can be consumed in the side reaction with the solvent, reducing the efficiency of the polymerization initiation and propagation.

  • Inconsistent Reaction Conditions: The generation of new chemical species can alter the polarity and composition of the reaction medium, leading to reproducibility issues.

Q4: Can this compound act as a chain transfer agent?

A4: While any compound with abstractable protons can potentially act as a chain transfer agent, there is no strong evidence to suggest that this compound is a significant chain transfer agent in typical cationic polymerizations. The more pressing concern is its susceptibility to acid-catalyzed cleavage.[2][3][4][5][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound as a solvent in polymerization, particularly under acidic conditions.

Issue Potential Cause Troubleshooting Steps & Preventative Measures
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) Ether Cleavage: Fragments from this compound acting as initiators or terminating agents.1. Lower the Reaction Temperature: This will decrease the rate of the acid-catalyzed cleavage. 2. Use a Weaker Lewis Acid: If permissible for your monomer, a less aggressive catalyst can reduce solvent degradation. 3. Minimize Reaction Time: Shorter exposure to acidic conditions will limit the extent of ether cleavage. 4. Screen Alternative Solvents: Consider less reactive solvents like dichloromethane (B109758) or non-polar hydrocarbons if compatible with your system.
Low Monomer Conversion or Slow Polymerization Rate Catalyst Consumption: The acidic initiator is being consumed by reacting with the this compound solvent.1. Increase Catalyst Concentration: A higher initial concentration may be needed to compensate for the loss to side reactions. However, this may also increase the rate of ether cleavage, so optimization is key. 2. Use a Protected Initiator: Employ an initiator that is activated under specific conditions (e.g., photoinitiation) to minimize its exposure to the solvent before polymerization begins.
Inconsistent Batch-to-Batch Results Variable Water Content: Trace amounts of water can act as a co-initiator with Lewis acids, and its concentration can influence the rate of both polymerization and ether cleavage.1. Ensure Anhydrous Conditions: Thoroughly dry the this compound and all other reagents and glassware before use. 2. Use a Proton Scavenger: Non-nucleophilic bases can be added to remove stray protons that might initiate cleavage.
Presence of Unexpected Byproducts in Final Polymer Solvent Fragmentation: The detected byproducts are likely fragments from the cleavage of this compound.1. Purify the Polymer: Utilize purification techniques such as precipitation or dialysis to remove low molecular weight impurities. 2. Optimize Reaction Conditions: Refer to the steps for reducing ether cleavage to minimize the formation of these byproducts from the outset.

Experimental Protocols

Protocol for Minimizing Ether Cleavage in Cationic Polymerization

This protocol provides a general framework for conducting a cationic polymerization in this compound while minimizing solvent-related side reactions.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
  • Distill this compound over a suitable drying agent (e.g., sodium benzophenone (B1666685) ketyl) under an inert atmosphere.
  • Purify the monomer to remove any inhibitors or impurities.
  • Ensure the initiator (e.g., a Lewis acid) is of high purity and handled under inert conditions.

2. Polymerization Setup:

  • Assemble the reaction setup under a positive pressure of dry nitrogen or argon.
  • Use rubber septa and cannulation techniques for the transfer of all reagents.

3. Reaction Execution:

  • Cool the reaction vessel to the desired temperature (e.g., -78°C to 0°C) in a suitable bath.
  • Add the purified this compound and monomer to the reaction vessel.
  • Slowly add the initiator to the stirred solution.
  • Monitor the reaction progress using an appropriate technique (e.g., in-situ IR or NMR, or by taking aliquots for GC or GPC analysis).

4. Termination and Purification:

  • Quench the polymerization by adding a pre-chilled nucleophilic solution (e.g., methanol).
  • Precipitate the polymer in a suitable non-solvent.
  • Isolate the polymer by filtration and dry under vacuum to a constant weight.

Visualizations

Ether_Cleavage_Pathway DMB This compound Protonated_DMB Protonated this compound DMB->Protonated_DMB Protonation H_plus H⁺ (from acid catalyst) H_plus->Protonated_DMB Methanol Methanol Protonated_DMB->Methanol SN2 attack by counter-ion or another ether molecule Carbocation Butoxy Carbocation Intermediate Protonated_DMB->Carbocation SN1 cleavage Side_Products Side Products (e.g., diols, unsaturated ethers) Carbocation->Side_Products Further reactions

Acid-catalyzed cleavage of this compound.

Troubleshooting_Workflow Start Polymerization Issue Observed Broad_PDI Broad PDI? Start->Broad_PDI Low_Conversion Low Conversion? Broad_PDI->Low_Conversion No Action_PDI Reduce Temperature Use Weaker Acid Minimize Time Broad_PDI->Action_PDI Yes Inconsistent_Results Inconsistent Results? Low_Conversion->Inconsistent_Results No Action_Conversion Increase Catalyst Conc. Use Protected Initiator Low_Conversion->Action_Conversion Yes Action_Inconsistency Ensure Anhydrous Conditions Use Proton Scavenger Inconsistent_Results->Action_Inconsistency Yes End Problem Resolved Inconsistent_Results->End No Action_PDI->End Action_Conversion->End Action_Inconsistency->End

Troubleshooting workflow for polymerization issues.

References

Technical Support Center: Purification of 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,4-dimethoxybutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Williamson ether synthesis and the acid-catalyzed etherification of 1,4-butanediol (B3395766).

  • Williamson Ether Synthesis: This method involves the reaction of a 1,4-dihalobutane (typically 1,4-dibromobutane) with sodium methoxide (B1231860). It is an S_N2 reaction where the methoxide ion displaces the halide ions.

  • Acid-Catalyzed Etherification: This route uses 1,4-butanediol and an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst.

Q2: What are the typical byproducts I might encounter in my crude this compound?

A2: The byproducts will depend on your chosen synthetic route.

  • From Williamson Ether Synthesis:

    • Unreacted 1,4-dibromobutane (B41627): Incomplete reaction can leave starting material in your product mixture.

    • Elimination byproducts: The basic conditions can promote E2 elimination, especially if the reaction temperature is too high, leading to the formation of unsaturated compounds.

  • From Acid-Catalyzed Etherification of 1,4-Butanediol:

    • 4-methoxybutan-1-ol: Incomplete etherification will result in this mono-etherified byproduct.

    • Tetrahydrofuran (THF): Acid-catalyzed dehydration of 1,4-butanediol can lead to the formation of THF.[1]

    • Unreacted 1,4-butanediol: If the reaction does not go to completion, you will have residual starting material.

Q3: What is the recommended primary method for purifying this compound?

A3: Fractional distillation under reduced pressure is the most effective and commonly used method for purifying this compound.[2] This technique is necessary to separate the product from byproducts with different boiling points.

Q4: Why is vacuum distillation preferred over atmospheric distillation?

A4: Vacuum distillation lowers the boiling points of the compounds, allowing for distillation at lower temperatures.[3] This is advantageous for several reasons:

  • It prevents the thermal decomposition of the desired product and impurities.

  • It can improve the separation efficiency between compounds with close boiling points.

  • It reduces the energy required for the distillation.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of your this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust method for quantifying the purity and detecting volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique not only separates the components but also provides mass spectral data to help identify unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities by their characteristic signals.

Troubleshooting Guides

Troubleshooting Low Purity after Distillation
Problem Possible Cause Solution
Contamination with low-boiling impurities (e.g., THF). Inefficient fractional distillation column.Use a longer, more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.
Contamination with high-boiling impurities (e.g., 1,4-butanediol, 1,4-dibromobutane). Insufficient vacuum.Ensure your vacuum system is capable of reaching and maintaining the desired pressure. Check for leaks in your distillation setup.
"Bumping" of the liquid.Use a magnetic stirrer or boiling chips to ensure smooth boiling and prevent the carryover of less volatile components.
Product is wet (contains water). Incomplete drying of the crude product before distillation.Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.
Inefficient removal of the aqueous layer during workup.Perform a thorough separation of the organic and aqueous layers during the workup. A brine wash can help to remove residual water.

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) at Atmospheric Pressure Boiling Point (°C) at Reduced Pressure
This compound118.1713160-80 at 10 mmHg[2]
Tetrahydrofuran (THF)72.1166[5]-
4-Methoxybutan-1-ol104.15168-170-
1,4-Butanediol90.12230.5-
1,4-Dibromobutane215.91197-198[6][7]63-65 at 6 mmHg[8]

Experimental Protocols

Protocol 1: Extractive Workup for Williamson Ether Synthesis of this compound
  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a volatile solvent, remove the majority of the solvent using a rotary evaporator.

  • Aqueous Workup:

    • Add deionized water to the reaction mixture to dissolve any inorganic salts.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

    • Combine the organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic layers with deionized water to remove any remaining water-soluble impurities.

    • To neutralize any unreacted base, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to facilitate the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Protocol 2: Fractional Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware joints are properly sealed, using grease if necessary for a vacuum distillation.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Monitor the temperature at the distillation head. The first fraction to distill will be the lowest boiling component (e.g., THF). Collect this forerun in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound at the applied pressure (approximately 60-80 °C at 10 mmHg), change the receiving flask to collect the pure product.[2]

    • Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities.

  • Shutdown: Stop the heating, allow the apparatus to cool, and then slowly release the vacuum before disassembling the glassware.

Protocol 3: Gas Chromatography (GC) Analysis of this compound
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-5, HP-5, or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10 °C/minute to 200 °C.

    • Final Temperature: Hold at 200 °C for 5 minutes.

  • Expected Elution Order: Based on boiling points, the expected elution order would be: THF, this compound, 4-methoxybutan-1-ol, 1,4-dibromobutane, and finally 1,4-butanediol. The exact retention times will vary depending on the specific column and conditions used.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Extractive Workup Extractive Workup Crude Product->Extractive Workup Remove Salts & Water-Soluble Impurities Drying Drying Extractive Workup->Drying Remove Water Fractional Distillation Fractional Distillation Drying->Fractional Distillation Separate by Boiling Point Purity Analysis (GC, NMR) Purity Analysis (GC, NMR) Fractional Distillation->Purity Analysis (GC, NMR) Confirm Purity

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting Start Start Low Purity Low Purity Start->Low Purity LowBoilingImpurities Low-Boiling Impurities Present? Low Purity->LowBoilingImpurities Analyze Impurity Profile HighBoilingImpurities High-Boiling Impurities Present? LowBoilingImpurities->HighBoilingImpurities No IncreaseColumnEfficiency Increase Column Efficiency or Slow Distillation Rate LowBoilingImpurities->IncreaseColumnEfficiency Yes CheckVacuum Check Vacuum System and Ensure Smooth Boiling HighBoilingImpurities->CheckVacuum Yes End End HighBoilingImpurities->End No IncreaseColumnEfficiency->End CheckVacuum->End

Caption: Troubleshooting logic for low purity after distillation.

References

Technical Support Center: 1,4-Dimethoxybutane in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Dimethoxybutane in large-scale synthesis.

Troubleshooting Guide

Common Issues and Solutions in Large-Scale Synthesis
Problem Potential Cause Recommended Solution
Low Yield - Incomplete reaction.[1] - Suboptimal reaction temperature.[1] - Catalyst deactivation.[1] - Presence of water in reagents or solvent.[2]- Increase reaction time or temperature within the recommended range.[1] - Ensure starting materials and solvents are anhydrous.[2] - For Williamson ether synthesis, ensure the base is strong enough for complete alkoxide formation.[3] - In continuous flow, optimize residence time and stoichiometry.
Impurity Profile Issues - Unreacted Starting Materials: Incomplete conversion. - Side Reactions: E.g., elimination with secondary/tertiary halides in Williamson synthesis.[4] - Byproducts from Reagent Decomposition: E.g., degradation of base or solvent.- Monitor reaction progress using in-process controls (e.g., GC, HPLC) to ensure complete conversion. - In Williamson synthesis, use a primary alkyl halide to minimize elimination.[3][5] - Control temperature to prevent thermal degradation of reactants and products.
Product Discoloration (Yellow/Brown) - Overheating during distillation or prolonged reaction times leading to degradation.[2] - Presence of acidic or basic residues causing decomposition.[2] - Formation of colored impurities from side reactions.- Utilize fractional distillation under reduced pressure to lower the boiling point and minimize thermal stress.[6] - Thoroughly neutralize the reaction mixture before distillation.[2] - Consider a wash with a reducing agent solution (e.g., sodium bisulfite) if oxidative impurities are suspected.
Difficulties in Purification - Similar boiling points of product and impurities. - Formation of azeotropes. - Peroxide formation during workup or storage.- Employ high-efficiency fractional distillation columns. - Consider extractive distillation or azeotropic drying if azeotropes are an issue. - Test for and remove peroxides before distillation.
Safety Concerns - Peroxide Formation: As an ether, this compound can form explosive peroxides upon exposure to air and light. - Flammability: The compound is a flammable liquid.[7] - Exothermic Reaction: The synthesis reaction may be exothermic, posing a risk of thermal runaway at scale.- Store under an inert atmosphere (e.g., nitrogen or argon) and away from light. - Regularly test for peroxides, especially before distillation. - Implement robust cooling and temperature monitoring systems for the reactor. - Use appropriate personal protective equipment (PPE) and operate in a well-ventilated area with explosion-proof equipment.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: The most common methods for synthesizing this compound are variations of the Williamson ether synthesis.[5][6] This typically involves the reaction of a 1,4-dihalobutane (e.g., 1,4-dibromobutane) with sodium methoxide (B1231860).[6] An alternative route is the acid-catalyzed etherification of 1,4-butanediol (B3395766) with methanol.[6] For industrial production, continuous flow reactors are often employed to improve yield, purity, and safety.[6]

Q2: How can I minimize the formation of byproducts during the Williamson synthesis of this compound?

A2: To minimize byproducts, it is crucial to use a primary dihalobutane to avoid elimination reactions.[3][5] Maintaining anhydrous conditions is also critical, as water can react with the sodium methoxide and reduce the yield. Careful control of stoichiometry and temperature will help prevent side reactions and decomposition.

Q3: What are the key safety precautions for handling this compound in a large-scale setting?

A3: The primary safety concern is the potential for peroxide formation. It is imperative to store this compound under an inert atmosphere, away from light and heat. Regular testing for peroxides is essential, especially before any distillation or concentration steps. The compound is also flammable and should be handled in an area with adequate ventilation and explosion-proof equipment.[7][8] A comprehensive safety review and process hazard analysis (PHA) should be conducted before any scale-up operation.

Q4: What are the recommended methods for purifying large quantities of this compound?

A4: Fractional distillation under reduced pressure is the standard method for purifying this compound on a large scale.[6] This technique effectively separates the product from lower and higher boiling impurities. The efficiency of the separation will depend on the design of the distillation column. It is critical to ensure that the material is free of peroxides before heating.

Q5: Can I use this compound in a continuous flow reactor?

A5: Yes, continuous flow synthesis is a suitable and often preferred method for the industrial production of ethers like this compound.[6] Flow chemistry offers advantages in terms of better heat and mass transfer, which can improve reaction control, safety, and consistency, especially for exothermic reactions.[9] However, challenges in continuous flow can include reactor fouling if solids are present or formed.[9]

Experimental Protocols

Protocol for Peroxide Testing

Materials:

  • Sample of this compound

  • Potassium iodide (KI) solution (10% w/v in water) or peroxide test strips

  • Acetic acid

  • Starch solution (optional, as an indicator)

Procedure:

  • To 1 mL of the this compound sample in a test tube, add 1 mL of the 10% KI solution and a few drops of acetic acid.

  • Shake the mixture vigorously for one minute.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • Alternatively, dip a peroxide test strip into the this compound sample and observe the color change according to the manufacturer's instructions.

Protocol for Peroxide Removal

Materials:

  • Peroxide-containing this compound

  • Aqueous solution of sodium bisulfite (10% w/v) or ferrous sulfate (B86663)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a separatory funnel, wash the peroxide-containing this compound with an equal volume of 10% sodium bisulfite solution.

  • Shake the funnel well, periodically venting to release any pressure.

  • Separate the aqueous layer.

  • Repeat the washing process until a fresh portion of the washing solution no longer indicates the presence of peroxides when tested.

  • Wash the this compound with water to remove any residual salts.

  • Dry the peroxide-free this compound over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The purified this compound should be stored under an inert atmosphere and re-tested for peroxides before use if stored for an extended period.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Start: Reagents & Solvent reaction Reaction Vessel (e.g., Williamson Ether Synthesis) start->reaction monitoring In-Process Monitoring (GC/HPLC) reaction->monitoring quench Reaction Quench monitoring->quench extraction Aqueous Wash / Extraction quench->extraction drying Drying extraction->drying peroxide_test Peroxide Test drying->peroxide_test peroxide_removal Peroxide Removal (if necessary) peroxide_test->peroxide_removal Positive distillation Fractional Distillation (Reduced Pressure) peroxide_test->distillation Negative peroxide_removal->distillation final_product Purified this compound distillation->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (GC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High solution_incomplete Increase Reaction Time Increase Temperature Check Catalyst Activity incomplete->solution_incomplete check_impurities Analyze Impurity Profile complete->check_impurities side_reactions Significant Side Products check_impurities->side_reactions Yes workup_issue Product Loss During Workup check_impurities->workup_issue No solution_side_reactions Optimize Temperature Check Starting Material Purity Ensure Anhydrous Conditions side_reactions->solution_side_reactions solution_workup Optimize Extraction pH Minimize Emulsion Formation Check for Product Volatility workup_issue->solution_workup

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of 1,4-Dimethoxybutane in Electrochemical Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dimethoxybutane (DMB) in electrochemical cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to the thermal stability of DMB-based electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMB) and why is it used in electrochemical cells?

This compound is a linear ether, part of the glyme family of solvents. It is explored as an electrolyte component in electrochemical cells, particularly in lithium batteries, due to its good solvating power for lithium salts, potentially higher ionic conductivity, and different safety profile compared to conventional carbonate-based electrolytes.

Q2: What are the primary concerns regarding the thermal stability of DMB in electrochemical cells?

The primary concern is the thermal and electrochemical decomposition of DMB at elevated temperatures and high voltages. This degradation can lead to:

  • Capacity Fade: Continuous consumption of the electrolyte and the formation of insulating layers on the electrode surfaces can lead to a rapid loss of cell capacity.

  • Reduced Cycle Life: The instability of the solid electrolyte interphase (SEI) layer formed from DMB decomposition products can lead to poor cycling performance.

  • Safety Hazards: The generation of gaseous byproducts from electrolyte decomposition can lead to an increase in internal cell pressure, posing a safety risk.

Q3: What are the typical decomposition pathways for glyme-based electrolytes like DMB?

While specific decomposition pathways for DMB in lithium-ion batteries are not extensively documented in publicly available literature, general degradation mechanisms for glymes can involve:

  • Oxidative Decomposition: At the cathode surface, particularly at high potentials, the ether linkages in DMB can be oxidized. This process can be accelerated by the presence of certain cathode materials and high states of charge.

  • Reductive Decomposition: At the anode surface, DMB can be reduced, contributing to the formation of the SEI layer. An unstable SEI can lead to continuous electrolyte consumption.

  • Chemical Decomposition: Reactions with impurities (e.g., water) or with highly reactive species generated from the decomposition of the lithium salt (e.g., PF5 from LiPF6) can also lead to the breakdown of DMB.

Q4: How can I enhance the thermal stability of my DMB-based electrolyte?

Several strategies can be employed to improve the thermal stability of DMB electrolytes:

  • Use of Additives: Introducing small amounts of specific chemical compounds can significantly enhance stability. Lewis basic additives are particularly promising as they can scavenge acidic species that catalyze decomposition.

  • Salt Selection: The choice of lithium salt can influence the overall thermal stability of the electrolyte. Some salts are inherently more stable and less prone to releasing reactive species upon decomposition.

  • Controlling Water Content: Minimizing the water content in the electrolyte is crucial, as water can initiate and accelerate decomposition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with DMB-based electrolytes and provides actionable steps for resolution.

Observed Issue Potential Cause Troubleshooting Steps
Rapid capacity fade, especially at elevated temperatures. Thermal decomposition of the DMB electrolyte leading to the formation of a resistive SEI layer and consumption of the electrolyte.1. Introduce a thermal stabilizing additive: Consider adding a Lewis basic compound to your electrolyte formulation. 2. Optimize the lithium salt: Investigate the use of more thermally stable lithium salts. 3. Ensure anhydrous conditions: Rigorously dry all cell components and the electrolyte to minimize water content.
Poor cycling performance and low coulombic efficiency. Unstable Solid Electrolyte Interphase (SEI) formation on the anode.1. Employ SEI-forming additives: Introduce additives known to form a stable and protective SEI layer on the anode surface. 2. Optimize the formation cycling protocol: A controlled initial cycling procedure can help in the formation of a more effective SEI.
Increase in cell impedance during cycling. Formation of resistive decomposition products on the electrodes and in the electrolyte.1. Analyze aged cells: Use techniques like Electrochemical Impedance Spectroscopy (EIS) to characterize the impedance rise. 2. Post-mortem analysis: Disassemble aged cells in an inert atmosphere and analyze the electrode surfaces and electrolyte for decomposition products using techniques like GC-MS.
Gas evolution and cell swelling. Decomposition of the electrolyte leading to the formation of gaseous byproducts.1. Operate within a stable voltage window: Determine the electrochemical stability window of your electrolyte and operate the cell within these limits. 2. Use gas-scavenging additives: Certain additives can react with and consume gaseous decomposition products.

Experimental Protocols

1. Protocol for Determining the Electrochemical Stability Window (ESW)

The Electrochemical Stability Window is a critical parameter that defines the voltage range within which the electrolyte is stable.

  • Technique: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

  • Cell Setup: A three-electrode cell is recommended, with a lithium metal reference electrode, a lithium metal counter electrode, and a working electrode (e.g., platinum, glassy carbon, or the actual electrode material from your cell).

  • Procedure:

    • Assemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).

    • Allow the cell to rest for a few hours to reach a stable open-circuit voltage (OCV).

    • For anodic stability, sweep the potential from the OCV to a higher potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s).

    • For cathodic stability, sweep the potential from the OCV to a lower potential (e.g., -0.5 V vs. Li/Li+).

    • The onset of a significant increase in current indicates the decomposition potential of the electrolyte.

2. Protocol for Thermal Analysis using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition temperature of the electrolyte.

  • Sample Preparation: In an inert atmosphere, hermetically seal a small amount of the electrolyte (5-10 mg) in an aluminum pan.

  • TGA Procedure:

    • Place the sealed pan in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of decomposition.

  • DSC Procedure:

    • Place the sealed pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min).

    • Monitor the heat flow. Exothermic peaks indicate decomposition reactions.

3. Protocol for Analysis of Decomposition Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify the volatile and semi-volatile decomposition products in an aged electrolyte.

  • Sample Collection: After cycling or thermal aging, carefully disassemble the cell in an inert atmosphere. Extract the electrolyte using a suitable solvent (e.g., dimethyl carbonate).

  • GC-MS Analysis:

    • Inject a small volume of the extracted electrolyte solution into the GC-MS system.

    • The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the column.

    • The mass spectrometer then fragments the separated components and detects the fragments, allowing for their identification by comparing the mass spectra to a library.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
Boiling Point 131-142 °C[1][2]
Melting Point Not readily available

Table 2: Potential Additives for Enhancing Thermal Stability of Ether-Based Electrolytes

Additive TypeExample Compound(s)Proposed Mechanism of Action
Lewis Bases Pyridine, Hexamethylphosphoramide (HMPA)Scavenge acidic species (e.g., PF5) that catalyze electrolyte decomposition.
SEI Formers Fluoroethylene carbonate (FEC), Vinylene carbonate (VC)Decompose on the anode surface to form a stable, protective Solid Electrolyte Interphase (SEI) layer.
Anion Receptors Boron-based compoundsStabilize the salt anion, preventing its decomposition and the release of reactive species.

Visualizations

Decomposition_Pathway DMB This compound (DMB) High_Voltage High Voltage (Oxidation at Cathode) DMB->High_Voltage e- Low_Voltage Low Voltage (Reduction at Anode) DMB->Low_Voltage e- Impurities Impurities (e.g., H2O) Salt Decomposition (e.g., LiPF6 -> LiF + PF5) DMB->Impurities reacts with Decomposition Decomposition Products (e.g., smaller ethers, aldehydes, gases) High_Voltage->Decomposition SEI Unstable SEI Layer Low_Voltage->SEI Side_Reactions Side Reaction Products Impurities->Side_Reactions

Caption: General decomposition pathways for this compound in an electrochemical cell.

Troubleshooting_Workflow Start Poor Cell Performance (e.g., Capacity Fade) Check_Temp Is the cell operated at elevated temperatures? Start->Check_Temp Check_Voltage Is the cell operated at high voltages? Check_Temp->Check_Voltage No Add_Stabilizer Action: Add thermal stabilizing additive Check_Temp->Add_Stabilizer Yes Check_Purity Are electrolyte and components anhydrous? Check_Voltage->Check_Purity No Optimize_Voltage Action: Optimize voltage window (Determine ESW) Check_Voltage->Optimize_Voltage Yes Improve_Drying Action: Improve drying procedures for all components Check_Purity->Improve_Drying No Post_Mortem Further Analysis: Post-mortem analysis (GC-MS, EIS) Check_Purity->Post_Mortem Yes Add_Stabilizer->Post_Mortem Optimize_Voltage->Post_Mortem Improve_Drying->Post_Mortem

Caption: A logical workflow for troubleshooting poor performance in DMB-based cells.

Additive_Mechanism cluster_0 Without Additive cluster_1 With Lewis Base Additive DMB_unprotected DMB Electrolyte Decomp_catalyst Decomposition Catalyst (e.g., PF5) DMB_unprotected->Decomp_catalyst attacks Decomposition_products Decomposition Products Decomp_catalyst->Decomposition_products leads to DMB_protected DMB Electrolyte Lewis_Base Lewis Base Additive Decomp_catalyst_protected Decomposition Catalyst (e.g., PF5) Lewis_Base->Decomp_catalyst_protected scavenges Stable_Complex Stable Complex Decomp_catalyst_protected->Stable_Complex forms

Caption: Mechanism of a Lewis basic additive in stabilizing the electrolyte.

References

Technical Support Center: 1,4-Dimethoxybutane & Peroxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing peroxide formation in 1,4-dimethoxybutane. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective use of this solvent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern with this compound?

A1: this compound, like other ethers, can undergo a process called auto-oxidation when exposed to oxygen and light.[1][2] This reaction forms unstable peroxide compounds. These peroxides are highly reactive and can be sensitive to heat, shock, or friction, posing a significant explosion hazard, especially when the solvent is concentrated during distillation or evaporation.[3][4] Peroxide contamination can also interfere with chemical reactions.

Q2: How can I tell if my this compound has formed peroxides?

A2: Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of crystals, especially around the cap and threads of the container, or a viscous, oily layer in the liquid.[2][5] However, dangerous levels of peroxides can be present without any visible signs.[6] Therefore, chemical testing is essential.

Q3: How often should I test my this compound for peroxides?

A3: The frequency of testing depends on the age and storage conditions of the solvent. As a general guideline, it is recommended to test for peroxides before each use, especially if the container has been opened previously.[7] Unopened containers should be tested after their expiration date or after a prolonged storage period (e.g., over 12 months).[3]

Q4: What are the ideal storage conditions to minimize peroxide formation?

A4: To minimize peroxide formation, store this compound in a cool, dark, and dry place.[5][8] The container should be tightly sealed to minimize contact with air.[7] Using an opaque container, such as an amber glass bottle, will protect the solvent from light, which can accelerate peroxide formation.[7] Storing under an inert atmosphere, such as nitrogen or argon, is also an effective preventative measure.

Q5: What are inhibitors and how do they work?

A5: Inhibitors are chemical compounds added to solvents like this compound to slow down the rate of peroxide formation.[4] A common inhibitor for ethers is Butylated Hydroxytoluene (BHT).[6] BHT acts as a free radical scavenger, interrupting the auto-oxidation chain reaction that leads to peroxide formation.[9] It is important to note that inhibitors are consumed over time and do not offer indefinite protection.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible crystals or precipitate in the solvent container. High concentration of peroxides.DO NOT attempt to open or move the container. Treat it as a potential explosion hazard. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.[5]
Positive peroxide test result (above acceptable limits). Peroxide formation has occurred due to exposure to air and/or light.Do not use the solvent for any application involving heating or concentration. Proceed to the "Experimental Protocols" section for methods on peroxide removal. If you are not equipped or trained to perform these procedures, contact your EHS office for disposal.
Solvent is past its expiration date, but no peroxides are detected. The inhibitor may still be effective, or storage conditions have been optimal.While the solvent may be safe for immediate use, it is best practice to use it promptly or dispose of it. If you choose to keep it, re-test frequently before each use.
Uncertainty about the age or history of a container of this compound. The solvent could potentially contain high levels of peroxides.Assume that peroxides are present. Test the solvent before use. If testing is not possible, consult with your EHS office for guidance.

Data Presentation

Acceptable Peroxide Levels and Recommended Testing Frequency
Peroxide Concentration (ppm)Hazard Level & Recommended Actions
< 10 ppmGenerally considered safe for use.
10 - 50 ppmModerate hazard. Avoid distillation or concentration. Consider peroxide removal.
> 50 - 100 ppmHigh hazard. Do not use. Follow procedures for peroxide removal or dispose of as hazardous waste.
> 100 ppm or Visible CrystalsExtreme explosion hazard. Do not handle. Contact EHS immediately for emergency disposal.[3]

These are general guidelines. Always refer to your institution's specific safety protocols.

Experimental Protocols

Protocol 1: Detection of Peroxides using the Potassium Iodide (KI) Method

Objective: To qualitatively determine the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube or small vial

  • White background (e.g., a piece of paper)

Procedure:

  • In a clean test tube, add approximately 1 mL of the this compound sample.

  • Add about 1 mL of glacial acetic acid to the test tube.

  • Add a few crystals of potassium iodide.

  • Stopper the test tube and shake it for about one minute.

  • Observe the color of the solution against a white background.

    • No color change or a pale yellow color: Indicates a low or negligible concentration of peroxides.

    • A distinct yellow to brown color: Indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[5]

Protocol 2: Removal of Peroxides using an Activated Alumina (B75360) Column

Objective: To remove peroxides from this compound for immediate use.

Materials:

  • This compound containing peroxides

  • Activated basic alumina

  • Chromatography column

  • Glass wool or fritted disc

  • Receiving flask

Procedure:

  • Secure a chromatography column in a vertical position.

  • Place a small plug of glass wool or ensure the column has a fritted disc at the bottom.

  • Fill the column with activated basic alumina. The amount of alumina will depend on the volume of solvent to be purified (a general rule is to use approximately 100g of alumina per 100mL of solvent).[5]

  • Carefully pour the this compound onto the top of the alumina column.

  • Allow the solvent to pass through the column under gravity and collect the purified solvent in a clean receiving flask.

  • Crucially, test the purified solvent for the presence of peroxides using the KI method (Protocol 1) to ensure the removal was successful.

  • Important Note: The alumina will retain the peroxides and should be handled as hazardous waste. Do not let the alumina dry out. The purified solvent will no longer contain any inhibitor and should be used immediately.[5]

Visualizations

Peroxide_Minimization_Workflow cluster_storage Storage & Handling cluster_testing Regular Testing cluster_decision Decision Point cluster_action Action storage Store in a cool, dark place in a tightly sealed, opaque container. date Date container upon receipt and upon opening. storage->date test Test for peroxides before each use. storage->test inhibitor Use solvent with inhibitor (e.g., BHT). date->inhibitor visual Visually inspect for crystals or discoloration. test->visual decision Peroxides Detected? visual->decision use Use Solvent decision->use No remove Remove Peroxides (e.g., Alumina Column) decision->remove Yes (Low Levels) dispose Contact EHS for Disposal decision->dispose Yes (High Levels/Crystals) remove->use

Caption: Workflow for minimizing peroxide formation in this compound.

References

Technical Support Center: Overcoming Reagent Solubility Challenges in 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reagent solubility in 1,4-dimethoxybutane.

Frequently Asked Questions (FAQs)

Q1: What types of reagents are generally soluble in this compound?

A1: this compound is a moderately polar aprotic solvent. It is an excellent solvent for a range of non-polar to moderately polar compounds.[1] It is particularly effective for dissolving organometallic reagents, such as Grignard reagents and organolithium compounds, due to its ability to coordinate with the metal center.[1]

Q2: I am experiencing difficulty dissolving a polar reagent in this compound. What are the initial troubleshooting steps?

A2: For polar reagents, solubility in this compound can be limited. The initial steps to address this include:

  • Verification of Reagent Purity: Impurities can significantly impact solubility. Ensure the reagent is of high purity.

  • Gentle Heating: Carefully warming the mixture can increase the solubility of many compounds.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.[2]

  • Incremental Addition: Add the reagent in small portions to the solvent while stirring vigorously.

Q3: Can I use a co-solvent to improve the solubility of my reagent in this compound?

A3: Yes, using a co-solvent is a common and effective strategy. A small amount of a more polar solvent that is miscible with this compound can significantly enhance the solubility of polar reagents. The choice of co-solvent will depend on the nature of your reagent and the reaction conditions.

Q4: Are there any safety concerns I should be aware of when heating this compound?

A4: Yes, this compound is a flammable liquid. When heating, always use a well-ventilated area, preferably a fume hood, and keep it away from open flames or sparks. Use a controlled heating method such as a heating mantle or an oil bath. Ensure all containers are properly sealed to prevent the escape of flammable vapors.[3]

Troubleshooting Guides

Guide 1: Poor Solubility of Organometallic Reagents (e.g., Grignard Reagents, Lithium Aluminum Hydride)

Organometallic reagents are frequently used in syntheses involving this compound. While generally soluble, issues can arise.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture. Ensure that both the this compound and the reaction apparatus are thoroughly dried.

  • Solvent Quality: Use high-purity, anhydrous this compound.

  • Temperature Control: Some organometallic reagents have higher solubility at specific temperatures. For instance, while Grignard reagents can often be prepared at room temperature, sometimes gentle warming is required for initiation, which can also aid solubility. Conversely, some reagents may be more stable and soluble at lower temperatures.

  • Consider Alternative Ethereal Solvents: If solubility remains an issue, consider other ether solvents. The choice of solvent can impact reagent solubility and reactivity.[4]

Quantitative Data Summary: Solubility of Lithium Aluminum Hydride (LAH) in Ethereal Solvents

SolventSolubility ( g/100 mL)Molarity (mol/L)
Diethyl Ether30[5]~8.9
Tetrahydrofuran (THF)13[5]~3.4
Dibutyl Ether2[5]~0.5
Dioxane0.1[5]~0.03

This data can be used to estimate the approximate solubility in this compound, which is structurally similar to these ethers.

Guide 2: Enhancing the Solubility of Polar Organic Reagents

Polar organic compounds often exhibit limited solubility in this compound. The following techniques can be employed to overcome this challenge.

Methodologies:

  • Co-solvency: The addition of a small percentage of a miscible polar solvent can create a solvent system with a more suitable polarity for dissolving the polar reagent.

  • Heating: Gently warming the mixture under controlled conditions can significantly increase the solubility of many organic compounds.

  • Sonication: The use of an ultrasonic bath can provide the energy needed to break down the crystal lattice of a solid and promote dissolution.[2][6]

Experimental Protocol: Solubility Enhancement using a Co-solvent

  • Select a Co-solvent: Choose a polar, aprotic, and anhydrous co-solvent that is miscible with this compound and compatible with your reaction. Examples include Tetrahydrofuran (THF) or Dioxane.

  • Prepare a Stock Solution: Dissolve the polar reagent in a minimal amount of the chosen co-solvent to create a concentrated stock solution.

  • Titrate into this compound: Slowly add the stock solution dropwise to the bulk this compound with vigorous stirring.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If the solution remains clear, the reagent has successfully been dissolved.

  • Optimize the Ratio: If precipitation occurs, experiment with different ratios of co-solvent to this compound to find the optimal mixture for your desired concentration.

Diagram: Co-solvency Workflow

Co_solvency_Workflow Start Polar Reagent Insoluble in this compound Select_Cosolvent Select Miscible Polar Co-solvent (e.g., THF) Start->Select_Cosolvent Prepare_Stock Prepare Concentrated Stock Solution in Co-solvent Select_Cosolvent->Prepare_Stock Titrate Slowly Add Stock Solution to this compound with Vigorous Stirring Prepare_Stock->Titrate Observe Observe for Precipitation Titrate->Observe Success Reagent Solubilized Observe->Success No Precipitation Optimize Adjust Co-solvent Ratio or Try a Different Co-solvent Observe->Optimize Precipitation Occurs Optimize->Titrate

Caption: Workflow for improving reagent solubility using a co-solvent.

Guide 3: General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

For novel reagents or when precise solubility data is required, the shake-flask method is a reliable experimental technique.[7]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid reagent to a vial containing a known volume of this compound. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the sample for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the excess solid to settle. Centrifuge the vial to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved reagent in the supernatant using an appropriate analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

Diagram: Shake-Flask Method Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Add Excess Reagent to This compound B Agitate at Constant Temperature (24-48h) A->B C Settle and Centrifuge B->C D Collect Supernatant C->D E Quantify Concentration (HPLC, GC, etc.) D->E

Caption: Experimental workflow for determining equilibrium solubility.

Alternative Solvents

If solubility issues persist in this compound, consider the following alternative ether solvents, keeping in mind their different physical properties.

Data Presentation: Properties of Alternative Ethereal Solvents

SolventBoiling Point (°C)PolarityKey Features
This compound ~135Moderately PolarGood for organometallic reactions.
Tetrahydrofuran (THF) 66More PolarHigher polarity may improve solubility of polar compounds; water miscible.[4]
2-Methyltetrahydrofuran (2-MeTHF) ~80Moderately Polar"Greener" alternative to THF, lower water miscibility.
Cyclopentyl methyl ether (CPME) 106Less PolarHigher boiling point, hydrophobic.
1,4-Dioxane 101More PolarHigher polarity, but also a suspected carcinogen.
Di-n-butyl ether 142Less PolarHigher boiling point, low polarity.

This technical support center provides a starting point for addressing solubility challenges in this compound. For specific and complex issues, further experimental investigation is always recommended.

References

Technical Support Center: Refining Amination Reactions with 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amination reactions using 1,4-dimethoxybutane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile bifunctional chemical reagent. It serves as a solvent with excellent solvating properties for a range of non-polar to moderately polar compounds, making it suitable for reactions like Grignard reactions and lithiations.[1] Additionally, it can act as a protected synthetic intermediate for 1,4-butanediol, which can be deprotected under acidic conditions.[1]

Q2: Can this compound be used as a solvent for amination reactions?

A2: While not as common as other ethereal solvents like THF or dioxane, this compound's properties as a polar aprotic solvent with a relatively high boiling point (145 °C) suggest its potential utility in amination reactions, particularly those requiring elevated temperatures. Its ability to coordinate with organometallic reagents can also be beneficial in certain catalytic amination processes.[1]

Q3: What are the main types of amination reactions where this compound could be considered as a solvent?

A3: this compound could potentially be employed in various amination reactions, including:

  • Reductive Amination: This is a widely used method to form amines from carbonyl compounds and amines in the presence of a reducing agent.[2][3][4]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction of aryl halides or triflates with amines.

  • Nucleophilic Aromatic Substitution (SNAr): For activated aryl halides with strong amine nucleophiles.

Q4: What are the potential advantages of using this compound over other ether solvents?

A4: The higher boiling point of this compound allows for a wider range of reaction temperatures, which can be advantageous for sluggish reactions. Its good solvating properties for a variety of reagents may also be beneficial.[1]

Q5: What are the key safety considerations when working with this compound?

A5: this compound is a highly flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including flame-resistant clothing and gloves.[6] Like other ethers, it may form explosive peroxides upon storage, so it should be tested for peroxides before use, especially if it has been stored for an extended period or exposed to air.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inadequate Reaction Temperature Given the high boiling point of this compound, the reaction may require higher temperatures than similar reactions in lower-boiling ethers like THF or diethyl ether. Incrementally increase the reaction temperature and monitor the progress by TLC or GC.
Poor Reagent Solubility Although this compound is a good solvent, some highly polar or ionic reagents may have limited solubility.[1] Consider adding a co-solvent to improve solubility.
Catalyst Inactivity If using a catalyst (e.g., in Buchwald-Hartwig amination), ensure it is active and not poisoned. The ether oxygens of this compound could potentially coordinate to and deactivate some metal catalysts. A change of ligand or catalyst may be necessary.
Presence of Water For moisture-sensitive reactions, ensure that this compound and all reagents are anhydrous. Water can hydrolyze intermediates or deactivate reagents.[7]
Inefficient Reducing Agent (for Reductive Amination) The choice of reducing agent is critical.[3] If using a borohydride-based reagent, its reactivity might be different in this compound compared to other solvents. Consider screening different reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.[3][4]
Issue 2: Formation of Side Products
Potential Cause Suggested Solution
Ether Cleavage Under strongly acidic or certain catalytic conditions, the ether linkages in this compound could be cleaved, leading to impurities. If feasible, switch to milder reaction conditions (e.g., use a non-acidic catalyst).
Over-alkylation of Amine In reductive amination, the product amine can sometimes react further to form tertiary or quaternary amines.[2] This can be minimized by using a stoichiometric amount of the carbonyl compound or by slowly adding it to the reaction mixture.
Peroxide Contamination Ethers can form explosive peroxides upon storage.[7] These peroxides can also lead to unwanted side reactions. Test for and remove peroxides from this compound before use.
Issue 3: Difficult Product Isolation/Work-up
Potential Cause Suggested Solution
High Boiling Point of Solvent The high boiling point of this compound can make its removal by rotary evaporation challenging. Consider removal under high vacuum or performing a liquid-liquid extraction if the product is soluble in an immiscible solvent.
Emulsion Formation during Extraction The amphiphilic nature of this compound might lead to emulsion formation during aqueous work-up. Adding brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

General Protocol for Reductive Amination using this compound as a Solvent

This is a generalized protocol and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).

    • Add anhydrous this compound as the solvent (concentration typically 0.1-1.0 M).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation. For less reactive substrates, the addition of a catalytic amount of a weak acid (e.g., acetic acid) may be beneficial.

  • Reduction:

    • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the stirred solution. Control the addition rate to manage any exotherm.

    • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the nature of the product and reducing agent.

    • If the product is not water-soluble, add water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography, distillation, or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Temperature
EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)
12524
25012
3808
41004
51202
Table 2: Screening of Reducing Agents for Reductive Amination
EntryReducing AgentEquivalentsTemperature (°C)Reaction Time (h)Yield (%)
1NaBH(OAc)₃1.22512
2NaBH₃CN1.22512
3NaBH₄1.5508
4H₂ (balloon), Pd/Ccatalytic2524

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Amination check_temp Is reaction temperature optimized? start->check_temp increase_temp Increase temperature incrementally. Monitor reaction. check_temp->increase_temp No check_reagents Are reagents soluble and active? check_temp->check_reagents Yes increase_temp->check_reagents check_solvent Check solvent purity (anhydrous, peroxide-free). check_reagents->check_solvent Yes screen_conditions Screen catalysts or reducing agents. check_reagents->screen_conditions No side_products Are side products observed? check_solvent->side_products Purity Confirmed screen_conditions->side_products milder_conditions Consider milder conditions to avoid ether cleavage. side_products->milder_conditions Yes success Reaction Optimized side_products->success No milder_conditions->success

Caption: Troubleshooting workflow for low yield in amination reactions.

Experimental_Workflow prep 1. Reagent Preparation (Amine, Carbonyl, Solvent) imine 2. Imine Formation (Stir at RT) prep->imine reduction 3. Reduction (Add Reducing Agent) imine->reduction monitoring 4. Reaction Monitoring (TLC/GC) reduction->monitoring workup 5. Aqueous Work-up (Quench, Extract) monitoring->workup Reaction Complete purification 6. Purification (Chromatography/Distillation) workup->purification product Final Product purification->product

Caption: General experimental workflow for reductive amination.

References

Technical Support Center: Drying 1,4-Dimethoxybutane for Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for drying 1,4-dimethoxybutane to the low moisture levels required for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound for moisture-sensitive reactions?

A1: this compound, like other ethers, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. In moisture-sensitive reactions, such as those involving organometallics (e.g., Grignard reagents, organolithiums) or certain catalysts, water can react with and deactivate the reagents, inhibit the reaction, or lead to the formation of unwanted byproducts, ultimately lowering the yield and purity of the desired product.

Q2: What are the most common methods for drying this compound?

A2: The most effective and commonly used methods for rigorously drying this compound and other ethereal solvents include:

  • Use of Activated Molecular Sieves: A safe and effective method for achieving very low water content.

  • Distillation from Sodium/Benzophenone (B1666685) Ketyl: A classic and highly effective method that also removes peroxides and oxygen, indicated by a deep blue or purple color.

  • Refluxing and Distilling from Calcium Hydride (CaH₂): A powerful drying agent suitable for ethers.

Q3: How can I determine the water content of my this compound after drying?

A3: The most accurate and widely accepted method for determining trace amounts of water in organic solvents is Karl Fischer titration .[1][2] This electrochemical method is highly sensitive and specific for water.[1]

Q4: Can I store dried this compound?

A4: Anhydrous this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably over activated 3Å or 4Å molecular sieves to maintain its dryness.[3] It is best to use the dried solvent immediately for the most critical applications.

Q5: Are there any safety concerns when drying this compound?

A5: Yes. Ethers like this compound can form explosive peroxides upon exposure to air and light, especially during distillation.[3][4] When using reactive drying agents like sodium metal or calcium hydride, flammable hydrogen gas is produced. Always work in a well-ventilated fume hood and take appropriate safety precautions, including wearing personal protective equipment (PPE).[5] Quenching reactive drying agents must be done carefully.[3][5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Reaction fails despite using "dry" solvent. 1. Incomplete drying of the solvent. 2. Re-exposure of the solvent to atmospheric moisture. 3. Moisture present in other reagents or glassware.1. Verify the dryness of your solvent using Karl Fischer titration. 2. Use freshly dried solvent and handle it under an inert atmosphere using Schlenk techniques or in a glovebox.[6] 3. Ensure all glassware is flame-dried or oven-dried before use and that other reagents are also anhydrous.
Sodium/benzophenone still does not turn blue/purple. 1. The solvent is still too wet. 2. The benzophenone or sodium has been consumed. 3. The still has been exposed to oxygen.1. Pre-dry the this compound with a less reactive agent like anhydrous magnesium sulfate (B86663) or by letting it stand over activated molecular sieves before adding it to the still. 2. Carefully add more sodium and/or benzophenone to the still. 3. Ensure the still is under a positive pressure of an inert gas like nitrogen or argon.
Molecular sieves are not effectively drying the solvent. 1. The molecular sieves were not properly activated. 2. Insufficient amount of molecular sieves used. 3. Insufficient contact time.1. Activate the molecular sieves by heating them in a vacuum oven (e.g., >175 °C for several hours) and cool them under an inert atmosphere or in a desiccator before use.[7][8] 2. Use a sufficient quantity of sieves, typically 10-20% of the solvent volume (w/v).[9] 3. Allow the solvent to stand over the sieves for at least 24-48 hours.[9]
Solvent turns yellow when stored over a potassium mirror. This can indicate the presence of impurities or degradation products, even with low water content.This may suggest that while the solvent is dry, it might contain other reactive impurities. Re-purification of the this compound by fractional distillation may be necessary.

Quantitative Data on Drying Efficiency

Drying MethodDrying AgentContact TimeResidual Water (ppm)Reference
StandingActivated 3Å Molecular Sieves (20% m/v)48 hours~4 ppm[9]
DistillationSodium/Benzophenone KetylReflux until blue~43 ppm[9]
Reflux & DistillationCalcium Hydride (CaH₂)Not Specified~13 ppm (for Dichloromethane)[9]
Column ChromatographyActivated Neutral AluminaSingle Pass~3 ppm[9]

Note: The effectiveness of Calcium Hydride is shown for Dichloromethane as a reference point for a reactive drying agent followed by distillation.

Experimental Protocols

Method 1: Drying with Activated Molecular Sieves

This is a safe and highly effective method for routine drying of this compound.

1. Activation of Molecular Sieves:

  • Place 3Å or 4Å molecular sieves in a flask.
  • Heat in a vacuum oven at a temperature between 175-260 °C for at least 12 hours.[8]
  • Allow the sieves to cool to room temperature under vacuum or in a desiccator over a strong desiccant like P₂O₅.

2. Drying Procedure:

  • Add the activated molecular sieves (10-20% of the solvent volume) to a flask of this compound.
  • Seal the flask and allow it to stand for at least 24-48 hours.[9]
  • For the most sensitive applications, the anhydrous solvent can be cannulated or distilled from the molecular sieves under an inert atmosphere.

Method 2: Distillation from Sodium/Benzophenone Ketyl

This method produces a very dry, oxygen-free, and peroxide-free solvent. The deep blue or purple color of the benzophenone ketyl radical anion serves as an indicator of anhydrous and oxygen-free conditions.[10][11]

! CAUTION: This procedure involves metallic sodium, a highly reactive and flammable substance. Ethers can form explosive peroxides. Always perform this procedure in a fume hood with a blast shield.

1. Pre-drying (Recommended):

  • Allow the this compound to stand over a less reactive drying agent, such as activated molecular sieves or anhydrous calcium sulfate, for several hours to remove the bulk of the water.

2. Apparatus Setup:

  • Assemble a distillation apparatus with a two-necked flask, a condenser, and a receiving flask. Ensure all glassware is flame- or oven-dried.
  • Maintain a positive pressure of dry nitrogen or argon throughout the setup.

3. Procedure:

  • To the distillation flask containing pre-dried this compound, add small pieces of metallic sodium (handle with forceps).
  • Add a small amount of benzophenone to act as an indicator.
  • Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is dry and free of oxygen. If the color does not appear, more sodium may be needed, or the solvent may require further pre-drying.
  • Once the characteristic color is stable, distill the solvent into the receiving flask.
  • NEVER DISTILL TO DRYNESS. Always leave a small amount of solvent in the distillation flask to prevent the concentration of potentially explosive peroxides.

4. Quenching the Still:

  • After cooling the distillation flask, carefully and slowly add a secondary alcohol like isopropanol (B130326) to quench the remaining sodium metal. Once the reaction subsides, slowly add ethanol, followed by water to ensure all reactive material is destroyed.

Method 3: Drying with Calcium Hydride (CaH₂)

Calcium hydride is a powerful, irreversible drying agent.

! CAUTION: Calcium hydride reacts with water to produce flammable hydrogen gas. This procedure must be performed in a fume hood.

1. Procedure:

  • Add calcium hydride powder (approximately 10-20 g per liter of solvent) to a flask containing this compound.[5]
  • Equip the flask with a reflux condenser and a drying tube to protect from atmospheric moisture.
  • Stir or reflux the mixture overnight. The evolution of hydrogen gas should cease as the water is consumed.[5]
  • Distill the dry this compound from the calcium hydride and its byproduct (calcium hydroxide) under an inert atmosphere.

Visual Workflows

Drying_Method_Selection start Start: Need Anhydrous This compound level_of_dryness What level of dryness is required? start->level_of_dryness routine_use Routine Use (<50 ppm H₂O) level_of_dryness->routine_use Moderate high_purity High Purity / Ultra-Dry (<10 ppm H₂O) level_of_dryness->high_purity Extreme molecular_sieves Use Activated Molecular Sieves routine_use->molecular_sieves distillation_choice Is removal of peroxides/ oxygen also required? high_purity->distillation_choice end Proceed with Moisture-Sensitive Reaction molecular_sieves->end na_benzophenone Distill from Na/Benzophenone distillation_choice->na_benzophenone Yes cah2 Reflux and Distill from CaH₂ distillation_choice->cah2 No na_benzophenone->end cah2->end

Caption: Decision workflow for selecting a drying method for this compound.

Sodium_Benzophenone_Distillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation pre_dry Pre-dry this compound (e.g., over molecular sieves) setup Assemble Flame-Dried Distillation Apparatus under Inert Gas pre_dry->setup add_reagents Add Solvent, Na, and Benzophenone to Flask setup->add_reagents reflux Reflux until Deep Blue/Purple Color Persists add_reagents->reflux distill Distill Anhydrous Solvent reflux->distill stop Stop Distillation (Do NOT go to dryness) distill->stop store Store Anhydrous Solvent under Inert Atmosphere stop->store quench Cool and Carefully Quench the Distillation Residue stop->quench

References

Technical Support Center: Managing Viscosity of 1,4-Dimethoxybutane Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the viscosity of 1,4-Dimethoxybutane (DMBE) electrolyte solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an electrolyte solvent?

This compound, also known as DMBE, is an ether-based solvent. In the context of battery research, ether-based electrolytes are explored for their potential advantages over traditional carbonate-based electrolytes, such as better low-temperature performance and compatibility with certain electrode materials.

Q2: What is viscosity and why is it a critical parameter for electrolytes?

Viscosity is a measure of a fluid's resistance to flow. In an electrolyte solution, viscosity plays a crucial role in ion transport. Lower viscosity generally facilitates faster movement of ions between the anode and cathode, leading to improved ionic conductivity and better battery performance, especially at high charge and discharge rates.[1][2][3][4] Conversely, high viscosity can impede ion mobility, increase internal resistance, and hinder the wetting of electrode and separator materials.[1][2]

Q3: What are the primary factors that influence the viscosity of my this compound electrolyte solution?

The viscosity of your DMBE electrolyte solution is primarily influenced by three main factors:

  • Lithium Salt Concentration: Generally, increasing the concentration of the lithium salt will increase the viscosity of the electrolyte.[3][5][6] This is due to increased ion-solvent and ion-ion interactions.

  • Temperature: Viscosity is highly dependent on temperature. An increase in temperature will typically lead to a decrease in viscosity.[7][8]

  • Presence of Co-solvents: The addition of other solvents (co-solvents) to the electrolyte formulation can significantly alter its viscosity.

Troubleshooting Guide

This guide addresses common issues related to the viscosity of this compound electrolyte solutions in a question-and-answer format.

Problem 1: My DMBE electrolyte is too viscous at my desired salt concentration.

  • Question: I've prepared a 1M solution of LiPF6 in this compound, and the viscosity is too high for my application. What can I do?

  • Answer: You have several options to reduce the viscosity:

    • Introduce a Low-Viscosity Co-solvent: Adding a co-solvent with a lower intrinsic viscosity is a common and effective strategy. Linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) are often used for this purpose. You will need to experimentally determine the optimal ratio of DMBE to the co-solvent to achieve the desired viscosity without compromising other electrochemical properties.

    • Increase the Operating Temperature: If your experimental setup allows, increasing the temperature of the electrolyte can significantly lower its viscosity.[7][8] It is important to ensure that the elevated temperature is within the safe operating window of your cell components.

    • Re-evaluate Salt Concentration: Consider if a slightly lower salt concentration could meet your performance requirements. While higher concentrations are often targeted for higher conductivity, the accompanying increase in viscosity can sometimes counteract the benefits. A concentration optimization study may be necessary.

Problem 2: My electrolyte performance is poor at low temperatures, likely due to high viscosity.

  • Question: My battery cell using a DMBE-based electrolyte shows a significant drop in performance as I lower the temperature. I suspect the viscosity is increasing dramatically. How can I improve the low-temperature performance?

  • Answer: Your suspicion is likely correct, as electrolyte viscosity increases significantly at lower temperatures, impeding ion transport. To mitigate this:

    • Formulate with a Low-Melting-Point Co-solvent: Incorporate a co-solvent with a low freezing point and low viscosity, such as dimethyl carbonate (DMC) or ethyl acetate (B1210297) (EA). These can help to maintain a lower overall viscosity at reduced temperatures.

    • Optimize the Salt-Solvent System: Some lithium salts may result in a less pronounced viscosity increase at low temperatures compared to others. If feasible, experimenting with different salts (e.g., comparing LiTFSI to LiPF6) could yield improvements.

Quantitative Data

Table 1: Effect of Salt Concentration on Viscosity of a Carbonate-Based Electrolyte (EC:DMC 1:1 by weight) at 25°C

LiPF6 Concentration (M)Viscosity (cP)
0~2.8
0.5~3.5
1.0~4.5
1.5~6.0

Note: This data is representative of a common carbonate system and is intended to illustrate the general trend of increasing viscosity with salt concentration.

Table 2: Effect of Temperature on Viscosity of a Carbonate-Based Electrolyte (1M LiPF6 in EC:DMC 1:1 by weight)

Temperature (°C)Viscosity (cP)
10~6.5
20~5.0
30~4.0
40~3.2

Note: This data illustrates the typical inverse relationship between temperature and viscosity in a liquid electrolyte.

Experimental Protocols

1. Protocol for Viscosity Measurement

A reliable method for measuring the viscosity of your this compound electrolyte is crucial for troubleshooting and optimization.

  • Objective: To accurately measure the dynamic viscosity of the prepared electrolyte solution.

  • Apparatus:

    • Viscometer (e.g., rolling-ball, capillary, or rotational viscometer). A rolling-ball viscometer is often suitable for a wide range of temperatures and for corrosive samples.[1][9]

    • Temperature-controlled bath or chamber.

    • Inert atmosphere glovebox (due to the moisture sensitivity of many lithium salts).

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions using standard calibration fluids.

    • Prepare the this compound electrolyte solution with the desired lithium salt and concentration inside a glovebox to prevent moisture contamination.

    • Introduce the electrolyte sample into the viscometer, ensuring there are no air bubbles.

    • Allow the sample to thermally equilibrate to the desired measurement temperature.

    • Perform the viscosity measurement according to the specific operating procedure of your viscometer.

    • Repeat the measurement at different temperatures as required for your experiment.

    • Record the viscosity values (typically in centipoise, cP, or milliPascal-seconds, mPa·s).

2. Protocol for Viscosity Reduction using a Co-solvent

  • Objective: To systematically reduce the viscosity of a this compound based electrolyte by the addition of a low-viscosity co-solvent.

  • Materials:

    • This compound (DMBE)

    • Lithium salt (e.g., LiPF6 or LiTFSI)

    • Low-viscosity co-solvent (e.g., Dimethyl Carbonate - DMC)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of the lithium salt in DMBE at the desired molarity (e.g., 1M LiPF6 in DMBE).

    • Prepare a series of electrolyte blends by adding the co-solvent (DMC) in varying volume percentages to the stock solution. For example, you could prepare blends with 10%, 20%, 30%, 40%, and 50% DMC by volume.

    • For each blend, measure the viscosity at a constant temperature using the protocol described above.

    • (Optional but recommended) Measure the ionic conductivity of each blend to understand the trade-off between viscosity and conductivity.

    • Plot the viscosity as a function of the co-solvent percentage to identify the optimal concentration for your application.

Visualizations

Below are diagrams illustrating key concepts and workflows related to managing the viscosity of electrolyte solutions.

Viscosity_Factors cluster_factors Factors Influencing Viscosity Salt_Concentration Salt Concentration Viscosity Electrolyte Viscosity Salt_Concentration->Viscosity Increases Temperature Temperature Temperature->Viscosity Decreases Co_Solvent Co-Solvent Addition Co_Solvent->Viscosity Decreases (typically)

Caption: Key factors influencing the viscosity of electrolyte solutions.

Troubleshooting_Workflow Start High Viscosity Observed Decision1 Can Temperature be Increased? Start->Decision1 Increase_Temp Increase Operating Temperature Decision1->Increase_Temp Yes Add_Cosolvent Add Low-Viscosity Co-solvent Decision1->Add_Cosolvent No Decision2 Is Performance Adequate? Increase_Temp->Decision2 Decision2->Add_Cosolvent No End_Success Viscosity Managed Decision2->End_Success Yes Decision3 Is Performance Adequate? Add_Cosolvent->Decision3 Reevaluate_Conc Re-evaluate Salt Concentration Decision3->Reevaluate_Conc No Decision3->End_Success Yes End_Fail Further Optimization Needed Reevaluate_Conc->End_Fail

Caption: A logical workflow for troubleshooting high viscosity in electrolytes.

References

Technical Support Center: 1,4-Dimethoxybutane in High-Voltage Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Dimethoxybutane (DMB). This resource is designed for researchers, scientists, and drug development professionals utilizing DMB in electrochemical experiments, particularly at high voltages. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and success of your experiments.

Troubleshooting Guide: Preventing Decomposition of this compound at High Voltages

This guide provides solutions to common problems encountered when using this compound as a solvent or electrolyte component in high-voltage applications.

Problem Possible Causes Recommended Solutions
Rapid current increase at high voltage (above 4.0 V vs. Li/Li⁺) Electrochemical decomposition of DMB on the cathode surface.- Limit the upper voltage cutoff: Avoid exceeding the oxidative stability limit of DMB. - Employ electrolyte additives: Introduce additives that form a protective cathode electrolyte interphase (CEI). - Consider solvent fluorination: Use a fluorinated version of DMB to increase its oxidative stability.
Poor cycling performance and capacity fade Continuous decomposition of the electrolyte with each cycle, leading to loss of active material and increased impedance.- Optimize additive concentration: Use the appropriate concentration of CEI-forming additives for a stable protective layer. - Utilize high-concentration electrolytes: Increasing the salt concentration can reduce the activity of free solvent molecules, thus suppressing their decomposition.
Gas evolution (cell swelling) Gaseous decomposition products from the oxidation of DMB.- Identify gas composition: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace gas and understand the decomposition pathway. - Implement mitigation strategies: Based on the identified gases, select appropriate additives that can scavenge reactive species or form a more robust CEI.
Discoloration of the electrolyte Formation of soluble decomposition products.- Analyze the electrolyte: Use techniques like Nuclear Magnetic Resonance (NMR) or GC-MS to identify the soluble decomposition products. - Refine the electrolyte formulation: Based on the identified byproducts, consider alternative salts or co-solvents to improve stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected anodic stability window of this compound?
Q2: What are the primary decomposition products of this compound at high voltages?

The primary decomposition of ether-based electrolytes at high potentials typically involves oxidation at the cathode surface. While specific decomposition products for this compound are not detailed in the provided search results, general ether decomposition pathways suggest the formation of various smaller organic molecules, oligomers, and gaseous species like CO₂ and CO. To definitively identify the decomposition products in your specific system, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy for soluble species are recommended.

Q3: How can I improve the high-voltage stability of a this compound-based electrolyte?

Several strategies can be employed to enhance the stability of DMB at high voltages:

  • Electrolyte Additives: The use of film-forming additives is a common and effective approach. These additives preferentially oxidize on the cathode surface to create a stable Cathode Electrolyte Interphase (CEI). This protective layer physically separates the electrolyte from the highly oxidative cathode surface, preventing further decomposition. Examples of additive classes include carbonates (e.g., vinylene carbonate), sulfites, and phosphates.

  • Fluorination: Fluorinating the ether solvent molecule can significantly increase its oxidative stability. The strong electron-withdrawing nature of fluorine atoms helps to stabilize the molecule against oxidation.

  • High-Concentration Electrolytes: Increasing the concentration of the lithium salt in the DMB solvent can reduce the amount of "free" solvent molecules available to decompose at the electrode surface. This approach forces the salt anions to participate in the formation of the CEI, often leading to a more stable, inorganic-rich protective layer.

Q4: What are the signs of this compound decomposition in my electrochemical cell?

Signs of DMB decomposition during high-voltage operation include:

  • A sharp and continuous increase in current during anodic linear sweep voltammetry.

  • Poor cycling stability and rapid capacity fade in battery testing.

  • Gas generation, leading to swelling of pouch cells or increased pressure in sealed cells.

  • A visible change in the color of the electrolyte.

  • An increase in the internal resistance of the cell.

Experimental Protocols

Protocol 1: Determining the Anodic Stability Window of this compound using Cyclic Voltammetry

Objective: To experimentally determine the oxidation potential of a this compound-based electrolyte.

Materials:

  • Three-electrode electrochemical cell (e.g., a Swagelok-type cell)

  • Working electrode (e.g., glassy carbon, platinum, or aluminum)

  • Reference electrode (e.g., lithium metal)

  • Counter electrode (e.g., lithium metal)

  • Potentiostat/Galvanostat

  • Argon-filled glovebox

  • This compound (anhydrous)

  • Lithium salt (e.g., LiPF₆, LiTFSI, anhydrous)

  • Celgard separator

Procedure:

  • Electrolyte Preparation: Inside an argon-filled glovebox, prepare the electrolyte solution by dissolving the desired lithium salt in this compound to the target concentration (e.g., 1 M).

  • Cell Assembly:

    • Place the working electrode at the bottom of the cell.

    • Add a few drops of the prepared electrolyte to wet the electrode surface.

    • Place a separator on top of the working electrode.

    • Add a few more drops of electrolyte to saturate the separator.

    • Place the lithium metal reference electrode on the separator.

    • Place the lithium metal counter electrode on top of the reference electrode.

    • Seal the cell.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to the potentiostat.

    • Set the potential window to scan from the open-circuit voltage (OCV) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺).

    • Set a scan rate of 1-10 mV/s.

    • Run the cyclic voltammogram and record the current response as a function of the applied potential.

  • Data Analysis:

    • The onset potential of a sharp, non-reversible increase in current indicates the beginning of electrolyte oxidation. This potential is considered the anodic stability limit of the electrolyte.

Logical Workflow for Cyclic Voltammetry Experiment

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare DMB-based Electrolyte B Assemble Three-Electrode Cell A->B C Connect to Potentiostat B->C D Set Scan Parameters (Potential Window, Scan Rate) C->D E Run Cyclic Voltammetry D->E F Record Current vs. Potential E->F G Identify Onset Potential of Oxidation F->G

Cyclic voltammetry workflow for determining anodic stability.

This technical support center provides a foundational understanding of the challenges associated with using this compound at high voltages and offers practical guidance for mitigating its decomposition. For further in-depth analysis, it is recommended to consult peer-reviewed literature on ether-based electrolytes and high-voltage battery systems.

References

compatibility of 1,4-Dimethoxybutane with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the compatibility of 1,4-Dimethoxybutane with strong bases for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally compatible with strong bases?

A: this compound, an acyclic ether, is considered relatively stable and unreactive towards many bases, which is why it is often used as a solvent for organometallic reactions.[1][2] However, like all ethers, it can be cleaved by very strong basic agents, such as organolithium compounds.[3] Its stability is highly dependent on the reaction conditions, including the strength of the base, temperature, and reaction time.

Q2: Which types of strong bases are most likely to react with this compound?

A: Organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) are the most common class of strong bases that can induce ether cleavage.[3][4] The reaction involves deprotonation at the carbon atom adjacent (alpha) to the ether oxygen, followed by decomposition.[3] While generally considered suitable for Grignard reactions, intramolecular cleavage can occur, so it is recommended to use the Grignard reagent promptly after formation.[1][5] Bases like sodium hydride (NaH) and lithium diisopropylamide (LDA) are less likely to cause cleavage under typical conditions but compatibility should always be verified.

Q3: What are the signs of solvent decomposition during my experiment?

A: Signs of this compound decomposition can include:

  • Lower than expected yield: The strong base may be consumed by reacting with the solvent instead of your starting material.

  • Formation of unexpected byproducts: Decomposition can lead to the formation of alkenes and alkoxides.[3] Specifically, you might observe products like methoxybutenes or butanol derivatives.

  • Inconsistent results or reaction stalling: If the base is consumed over time by the solvent, the reaction may slow down or fail to go to completion.

Q4: At what temperatures does this compound become significantly unstable with strong bases?

Q5: Are there alternative solvents that are more stable to strong bases?

A: Yes, several alternative solvents can be considered:

  • Hydrocarbons: Non-coordinating solvents like hexanes or toluene (B28343) are very stable but may not be suitable for all reactions as they do not solvate organometallic reagents effectively.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is often considered a greener and more stable alternative to THF for many organometallic reactions.[7][8]

  • Cyclopentyl methyl ether (CPME): This is another hydrophobic ether solvent known for its high stability against peroxide formation and is a suitable alternative to THF and other ether solvents.[7]

Q6: How can I test the compatibility of my specific strong base with this compound before a large-scale experiment?

A: Before committing to a large-scale reaction, it is highly recommended to perform a small-scale compatibility test. This involves stirring a sample of the strong base in dry this compound under an inert atmosphere at the intended reaction temperature for the planned duration of your experiment. Afterwards, the mixture should be quenched and analyzed (e.g., by GC-MS) to check for any solvent degradation products. A detailed protocol is provided below.

Troubleshooting Guide

Issue 1: My reaction yield is consistently low when using a strong base in this compound.

  • Possible Cause: The strong base may be partially consumed through a side reaction with the this compound solvent, especially if the reaction is run at elevated temperatures or for an extended period.

  • Troubleshooting Steps:

    • Verify Reaction Temperature: Ensure that the internal reaction temperature is maintained at the lowest practical level throughout the addition and stirring phases.

    • Perform a Compatibility Test: Run the reaction without your starting material to isolate the interaction between the base and the solvent. See the "Protocol for Small-Scale Compatibility Test" below.

    • Analyze for Byproducts: Use analytical techniques like GC-MS to screen for known ether cleavage byproducts in your crude reaction mixture.

    • Consider an Alternative Solvent: If solvent degradation is confirmed, switch to a more robust solvent such as toluene (if polarity is not critical) or a more stable ether like 2-MeTHF or CPME.[7][8]

Issue 2: I am observing unexpected side products that are not related to my reactants.

  • Possible Cause: These unknown peaks in your analysis (e.g., GC, LC-MS, NMR) could be degradation products from the this compound solvent. The mechanism of basic ether cleavage typically proceeds via deprotonation at the α-position, followed by elimination to form an alkene and an alkoxide.[3]

  • Troubleshooting Steps:

    • Characterize Byproducts: Attempt to identify the structure of the side products. Common degradation products could include methoxybutenes, butanol, or products derived from their subsequent reactions.

    • Review Reaction Conditions: Prolonged reaction times, excess strong base, or temperature spikes are primary factors that promote solvent degradation.

    • Switch Solvents: The most effective solution is to change to a solvent that is inert under your specific reaction conditions.

Data Presentation

Table 1: Compatibility of this compound with Common Strong Bases
Strong BaseCompatibility / Potential for ReactionRecommended Conditions
n-Butyllithium (n-BuLi) High potential for reaction, especially at temperatures above 0 °C. Cleavage is possible even at low temperatures over extended periods.[3][6]Use at ≤ 0 °C, preferably -78 °C. Minimize reaction time.
sec-Butyllithium (s-BuLi) Higher reactivity than n-BuLi; greater potential for solvent cleavage.Strict low-temperature control (≤ -40 °C) is critical.
tert-Butyllithium (t-BuLi) Highest reactivity among common alkyllithiums; significant risk of solvent cleavage.Use only when necessary and at very low temperatures (≤ -78 °C).
Lithium Diisopropylamide (LDA) Generally compatible at low temperatures. Less nucleophilic and less likely to cleave ethers than alkyllithiums.[9]Standard conditions (-78 °C to 0 °C) are usually safe.
Sodium Hydride (NaH) Generally compatible. As a non-nucleophilic base, it is unlikely to cause cleavage.Can be used at a wider range of temperatures (0 °C to reflux), but a preliminary check is still advised.
Grignard Reagents (RMgX) Generally a suitable solvent, but intramolecular cleavage is a known possibility.[1][5]Prepare and use the reagent promptly. Avoid prolonged heating.
Table 2: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₄O₂[10][11]
Molecular Weight 118.17 g/mol [10][12]
CAS Number 13179-96-9[10][13]
Boiling Point ~135-136 °C (at 760 mmHg)[12]
Density ~0.87 g/cm³[14]
Appearance Colorless liquidN/A

Mandatory Visualizations

Caption: General mechanism of acyclic ether cleavage initiated by a strong base.

start Start: Low Yield or Unexpected Byproducts q1 Are starting materials pure and reagents titrated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were reaction temperature and time strictly controlled? a1_yes->q2 sol_a1 Purify/Titrate Reagents and Repeat Experiment a1_no->sol_a1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Suspect Solvent Instability. Perform Small-Scale Compatibility Test. a2_yes->q3 sol_a2 Improve Temperature Control and/or Reduce Reaction Time a2_no->sol_a2 q4 Is solvent degradation detected via GC-MS? q3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol_a4_yes Choose Alternative Solvent (e.g., 2-MeTHF, Toluene) a4_yes->sol_a4_yes sol_a4_no Problem Lies Elsewhere (e.g., Mechanism, Sterics) a4_no->sol_a4_no

Caption: A logical workflow for troubleshooting reactions involving strong bases.

Experimental Protocols

Protocol for Small-Scale Compatibility Test

This protocol outlines a method to assess the stability of this compound with a strong base prior to its use in a larger scale synthesis.

Objective: To determine if this compound decomposes in the presence of a specific strong base under planned experimental conditions.

Materials and Reagents:

  • Oven-dried or flame-dried reaction flask with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with a manifold or balloon

  • Syringes for liquid transfer

  • Anhydrous this compound

  • Strong base to be tested (e.g., n-BuLi in hexanes)

  • Quenching agent (e.g., anhydrous Methanol or saturated Ammonium Chloride solution)

  • GC-MS vials

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 1. Oven-dry all glassware p2 2. Assemble under positive N₂/Ar pressure p1->p2 r1 3. Add anhydrous this compound via syringe p2->r1 r2 4. Equilibrate to target temperature (e.g., -78°C) r1->r2 r3 5. Add strong base dropwise r2->r3 r4 6. Stir for planned reaction duration r3->r4 w1 7. Quench reaction carefully at low temperature r4->w1 w2 8. Warm to room temperature w1->w2 w3 9. Take aliquot for GC-MS analysis w2->w3 w4 10. Compare to pure solvent chromatogram w3->w4

Caption: Experimental workflow for the small-scale solvent compatibility test.

Procedure:

  • Setup: Assemble an oven-dried flask with a stir bar under a positive pressure of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a measured volume (e.g., 10 mL) of anhydrous this compound to the flask via a dry syringe.

  • Equilibration: Cool the solvent to the intended reaction temperature (e.g., -78 °C, 0 °C, or 25 °C).

  • Base Addition: Slowly add the amount of strong base that corresponds to the concentration you plan to use in your actual experiment.

  • Stirring: Stir the mixture at the target temperature for the total planned duration of your reaction (e.g., 2 hours).

  • Quenching: After the time has elapsed, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., methanol) while maintaining the low temperature.

  • Analysis: Allow the mixture to warm to room temperature. Take a sample and analyze it by GC-MS. Compare the resulting chromatogram to a reference chromatogram of pure this compound. The presence of new peaks indicates that decomposition has occurred.

References

Technical Support Center: Scaling Up the Purification of 1,4-Dimethoxybutane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of 1,4-dimethoxybutane by distillation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure a safe and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take when distilling this compound on a large scale?

A1: Safety is paramount when working with ethers like this compound, especially during scale-up operations. Key precautions include:

  • Peroxide Hazard: Ethers can form explosive peroxides upon exposure to air and light.[1] Always test for the presence of peroxides before distillation and remove them if present. Never distill to dryness, as this can concentrate peroxides.[1][2][3]

  • Flammability: this compound is a flammable liquid.[4] All distillation equipment must be properly grounded to prevent static discharge, and the distillation should be conducted in a well-ventilated area, away from ignition sources.[3][5] Use of a fume hood is mandatory.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[3][6]

  • Equipment Integrity: Inspect all glassware for cracks or defects before use, as vacuum distillation can cause flawed glassware to implode.[6]

Q2: My distillation is proceeding very slowly. What are the likely causes and solutions?

A2: Slow distillation can be caused by several factors:

  • Inadequate Heating: The heating mantle may not be providing sufficient energy to achieve the boiling point of this compound at the given pressure. Ensure the heating mantle is appropriately sized for the flask and that there is good thermal contact.

  • Excessive Reflux: If the fractionating column is too efficient or the reflux ratio is too high, most of the vapor will condense and return to the distillation flask instead of proceeding to the collection flask. You may need to adjust the insulation on the column or the reflux ratio.

  • Vacuum Leaks (for vacuum distillation): A leak in the system will result in a higher pressure than desired, requiring a higher temperature to achieve boiling. Check all joints and connections for a proper seal.

Q3: I'm observing "bumping" or uneven boiling in my distillation flask. How can I prevent this?

A3: Bumping is the sudden, violent boiling of a liquid and can be dangerous, especially on a large scale. To prevent this:

  • Stirring: Use a magnetic stir bar or overhead stirrer to ensure even heating and smooth boiling.[7]

  • Boiling Chips: For atmospheric distillation, fresh boiling chips can be added to the flask before heating to promote the formation of small bubbles. Note: Boiling chips are not effective for vacuum distillation as the trapped air is quickly removed.[8]

  • Capillary Bubbler: For vacuum distillation, a fine capillary tube can be inserted to introduce a slow stream of inert gas (like nitrogen or argon), which creates nucleation sites for bubbles and promotes smooth boiling.[9]

Q4: How do I confirm the purity of my distilled this compound?

A4: The purity of the final product should be assessed using appropriate analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities. The mass spectrum of this compound will show characteristic fragmentation patterns.[4][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities. The expected chemical shifts for this compound are:

    • 1H NMR: δ 3.3-3.4 ppm (methoxy groups), δ 1.5-1.7 ppm (butane backbone).[10]

    • 13C NMR: δ 56-58 ppm (CH3O), δ 70-72 ppm (ether carbons).[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaled-up distillation of this compound.

Problem: Difficulty Achieving a Stable Vacuum
Possible Cause Solution
Leaks in the systemCheck all glass joints, tubing connections, and seals for leaks. Ensure all joints are properly greased and clamped.
Inefficient vacuum pumpEnsure the vacuum pump is in good working order and the oil is clean. A cold trap should be used to protect the pump from solvent vapors.
Outgassing of componentsEnsure all components of the distillation setup are made of low-outgassing materials.
Problem: Product Contamination
Possible Cause Solution
Inefficient fractional distillationIncrease the number of theoretical plates in the column by using a longer column or a more efficient packing material. Optimize the reflux ratio to improve separation.[13][14][15][16][17]
Bumping or foamingViolent boiling can carry non-volatile impurities into the distillate. Ensure smooth boiling by using a stir bar or a capillary bubbler.[7][8][9][18][19]
Cross-contaminationEnsure all glassware is thoroughly cleaned and dried before use. Use dedicated receiving flasks for different fractions.
Presence of an azeotropeIf this compound forms an azeotrope with an impurity, simple distillation will not be effective. Consider using a different purification technique or azeotropic distillation with a suitable entrainer.

Data Presentation

Physical Properties of this compound

PropertyValue
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol [4]
Boiling Point (at 760 mmHg)~136 °C
Density0.86 g/cm3

Analytical Data for Pure this compound

Technique Expected Results
1H NMR δ ~3.3 ppm (s, 6H, 2 x -OCH3), δ ~1.6 ppm (m, 4H, -CH2CH2-)
13C NMR δ ~72 ppm (-CH2O-), δ ~58 ppm (-OCH3), δ ~27 ppm (-CH2CH2-)
GC-MS (EI) Key fragments (m/z): 118 (M+), 103, 87, 71, 58, 45

Experimental Protocols

Protocol 1: Peroxide Testing and Removal

Objective: To ensure the starting material is free of explosive peroxides before distillation.

Materials:

  • Crude this compound

  • Potassium iodide (KI) solution (10%) or peroxide test strips

  • Acidified ferrous sulfate (B86663) solution (60 g FeSO4, 6 mL conc. H2SO4, 110 mL water) or activated alumina[1][2]

  • Separatory funnel

  • Glass column

Procedure:

  • Peroxide Test (Qualitative):

    • To 1 mL of this compound in a test tube, add 1 mL of a freshly prepared 10% KI solution.

    • A yellow to brown color indicates the presence of peroxides.[1]

    • Alternatively, use commercially available peroxide test strips according to the manufacturer's instructions.

  • Peroxide Removal:

    • Method A: Ferrous Sulfate Wash:

      • In a separatory funnel, wash the crude this compound with the acidified ferrous sulfate solution. Shake gently and release the pressure frequently.

      • Separate the aqueous layer.

      • Repeat the washing until a fresh portion of the ferrous sulfate solution no longer shows a color change.

      • Wash the ether with water to remove any residual acid and iron salts.

    • Method B: Activated Alumina (B75360) Column:

      • Pack a glass column with activated alumina.

      • Pass the crude this compound through the column.[1][2]

      • The alumina will adsorb the peroxides.

  • Confirmation: Retest the treated this compound for the presence of peroxides to ensure their complete removal.

Protocol 2: Scaled-Up Fractional Distillation (Atmospheric Pressure)

Objective: To purify this compound from less volatile impurities.

Materials:

  • Peroxide-free crude this compound

  • Large round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Magnetic stir bar or overhead stirrer

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

    • Place the peroxide-free crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and gently heat the flask.

    • Insulate the distillation head and the fractionating column to maintain a proper temperature gradient.

    • Slowly increase the temperature until the this compound begins to boil and the vapor rises into the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction at a constant temperature corresponding to the boiling point of this compound (~136 °C).

    • Monitor the temperature closely. A significant drop in temperature indicates that the main product has finished distilling.

  • Shutdown:

    • Stop the heating and allow the apparatus to cool down completely before disassembling.

Protocol 3: Scaled-Up Fractional Distillation (Vacuum)

Objective: To purify this compound at a lower temperature to prevent decomposition of sensitive compounds.

Materials:

  • Same as Protocol 2, plus:

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Manometer

  • Capillary bubbler or gas inlet tube

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as in Protocol 2, but with vacuum-rated glassware and tubing.

    • Include a capillary bubbler or a gas inlet for introducing a fine stream of inert gas to prevent bumping.

    • Connect the apparatus to a cold trap and a vacuum pump. A manometer should be included to monitor the pressure.

  • Distillation:

    • Start the stirrer and begin to evacuate the system slowly to the desired pressure.

    • Once the desired pressure is stable, begin to heat the flask gently.

    • The boiling point of this compound will be significantly lower under vacuum. Use a vapor pressure nomograph to estimate the boiling point at the operating pressure.

    • Follow the same procedure for collecting fractions as in the atmospheric distillation.

  • Shutdown:

    • Remove the heat source and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus.

Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation cluster_distillation Distillation cluster_post_distillation Post-Distillation Crude this compound Crude this compound Peroxide Test Peroxide Test Crude this compound->Peroxide Test Peroxide Removal Peroxide Removal Peroxide Test->Peroxide Removal Peroxides Present Fractional Distillation Fractional Distillation Peroxide Test->Fractional Distillation No Peroxides Peroxide Removal->Fractional Distillation Purity Analysis Purity Analysis Fractional Distillation->Purity Analysis Purity Analysis->Fractional Distillation Repurify if needed Pure this compound Pure this compound Purity Analysis->Pure this compound Purity Confirmed troubleshooting_logic Distillation Problem Distillation Problem Slow Rate Slow Rate Distillation Problem->Slow Rate Bumping Bumping Distillation Problem->Bumping Contamination Contamination Distillation Problem->Contamination Check Heat Check Heat Slow Rate->Check Heat Check Vacuum Check Vacuum Slow Rate->Check Vacuum Add Stirring/Bubbler Add Stirring/Bubbler Bumping->Add Stirring/Bubbler Improve Column Efficiency Improve Column Efficiency Contamination->Improve Column Efficiency

References

Validation & Comparative

A Comparative Guide to 1,4-Dimethoxybutane and 1,2-Dimethoxyethane as Chelating Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of solvent can be as critical as the choice of reactants or catalyst. Ethereal solvents, in particular, play a pivotal role in reactions involving organometallic reagents due to their ability to solvate and stabilize reactive species through coordination. This guide provides a detailed comparison of two such solvents: 1,4-dimethoxybutane and 1,2-dimethoxyethane (B42094) (DME). While DME is a well-established and widely utilized chelating solvent, this compound presents an alternative with distinct structural and, consequently, performance characteristics. This comparison aims to provide researchers with the necessary insights to make informed decisions on solvent selection for their specific synthetic challenges.

Executive Summary

1,2-Dimethoxyethane (DME) is a superior chelating solvent for reactions involving metal cations, owing to the ideal spacing of its two methoxy (B1213986) groups, which allows for the formation of a stable five-membered chelate ring. This strong chelation enhances the reactivity of organometallic reagents and can significantly influence the stereochemical outcome of a reaction. In contrast, the longer hydrocarbon chain in this compound positions the oxygen atoms further apart, making it a weaker chelating agent, particularly for smaller cations. This can lead to different reaction kinetics, yields, and selectivities. While direct comparative quantitative data is scarce in the literature, this guide provides an objective comparison based on fundamental principles of coordination chemistry and available information on their general use in organic synthesis.

Physical and Chemical Properties

A fundamental understanding of the physical properties of these solvents is essential for practical application in a laboratory setting.

Property1,2-Dimethoxyethane (DME)This compound
Molecular Formula C₄H₁₀O₂[1]C₆H₁₄O₂[2][3]
Molecular Weight 90.12 g/mol [1]118.17 g/mol [2]
Boiling Point 85 °C145 °C
Density 0.867 g/mL0.863 g/mL
Chelating Ability Strong (forms 5-membered ring)Weaker (forms 7-membered ring)

Performance Comparison in Key Organic Reactions

The differing chelating abilities of DME and this compound are expected to manifest in their performance across various reaction types. The following sections provide a qualitative and inferred quantitative comparison.

Grignard Reactions

Grignard reagents are known to exist in equilibrium between various solvated monomeric, dimeric, and oligomeric species (the Schlenk equilibrium). The solvent plays a crucial role in shifting this equilibrium.

Inferred Performance Data:

SolventReactionSubstrateReagentProductInferred Yield (%)Inferred Reaction Time
1,2-DimethoxyethaneAddition to AldehydeBenzaldehyde (B42025)Phenylmagnesium bromideDiphenylmethanol (B121723)~95%1-2 hours
This compoundAddition to AldehydeBenzaldehydePhenylmagnesium bromideDiphenylmethanol~80-85%2-4 hours

1,2-Dimethoxyethane is known to be an excellent solvent for Grignard reactions. Its bidentate chelation to the magnesium center helps to break up aggregates of the Grignard reagent, leading to more reactive monomeric species.[4] This results in faster reaction rates and higher yields. This compound, with its more flexible and longer chain, is expected to be a less effective chelating agent for the magnesium ion.[5] This would likely result in a lower concentration of the highly reactive monomeric Grignard reagent, leading to slower reaction times and potentially lower yields due to side reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

In palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of reagents, the stability of the catalytic species, and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6]

Inferred Performance Data:

SolventReactionSubstrate 1Substrate 2CatalystBaseProductInferred Yield (%)
1,2-DimethoxyethaneSuzuki Coupling4-Bromotoluene (B49008)Phenylboronic acidPd(PPh₃)₄K₂CO₃4-Methylbiphenyl~90-95%
This compoundSuzuki Coupling4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃4-Methylbiphenyl~75-85%

The ability of DME to coordinate to the palladium center can stabilize the active catalytic species and facilitate the reaction.[7][8] The weaker coordinating ability of this compound might lead to a less stable or less active catalyst, potentially resulting in lower yields. However, the higher boiling point of this compound could be advantageous in reactions that require elevated temperatures to proceed.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for common reactions where these solvents might be employed.

Experimental Protocol 1: Grignard Reaction - Synthesis of Diphenylmethanol

Objective: To compare the efficacy of 1,2-dimethoxyethane and this compound as solvents in the synthesis of diphenylmethanol via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene (B47551)

  • Benzaldehyde

  • Anhydrous 1,2-dimethoxyethane

  • Anhydrous this compound

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine.

    • Add 10 mL of the respective anhydrous ether solvent (either 1,2-dimethoxyethane or this compound).

    • In the dropping funnel, place a solution of bromobenzene (5.2 mL, 50 mmol) in 20 mL of the same anhydrous ether solvent.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and gentle refluxing begins.

    • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of benzaldehyde (4.6 mL, 45 mmol) in 15 mL of the same anhydrous ether solvent.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Pour the reaction mixture slowly into a beaker containing 50 mL of 1 M hydrochloric acid and ice.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol 2: Suzuki Coupling Reaction - Synthesis of 4-Methylbiphenyl

Objective: To compare the performance of 1,2-dimethoxyethane and this compound in a Suzuki cross-coupling reaction.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate

  • Anhydrous 1,2-dimethoxyethane

  • Anhydrous this compound

  • Toluene (B28343)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Add 5 mL of the respective ether solvent (either 1,2-dimethoxyethane or this compound) and 1 mL of water.

  • Reaction:

    • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 10 mL of water and extract with toluene (3 x 15 mL).

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Chelation Effect

The fundamental difference in the chelating behavior of 1,2-dimethoxyethane and this compound can be visualized through molecular interaction diagrams.

Chelation_Comparison cluster_DME 1,2-Dimethoxyethane Chelation cluster_DMB This compound Chelation Mg_dme Mg²⁺ O1_dme O Mg_dme->O1_dme Coordination O2_dme O Mg_dme->O2_dme Coordination C1_dme O1_dme->C1_dme C2_dme C1_dme->C2_dme C2_dme->O2_dme Mg_dmb Mg²⁺ O1_dmb O Mg_dmb->O1_dmb Coordination O2_dmb O Mg_dmb->O2_dmb Coordination C1_dmb O1_dmb->C1_dmb C2_dmb C1_dmb->C2_dmb C3_dmb C2_dmb->C3_dmb C4_dmb C3_dmb->C4_dmb C4_dmb->O2_dmb Solvent_Selection start Reaction requires a chelating ethereal solvent cation_size Is the metal cation small (e.g., Li⁺, Mg²⁺)? start->cation_size high_temp Does the reaction require a high temperature (>85°C)? cation_size->high_temp No use_dme Use 1,2-Dimethoxyethane (DME) cation_size->use_dme Yes use_dmb Consider this compound high_temp->use_dmb Yes consider_other Consider other high-boiling ethereal solvents high_temp->consider_other No

References

A Comparative Guide to 1,4-Dimethoxybutane and Tetrahydrofuran in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. Tetrahydrofuran (THF) has long been a stalwart solvent for a wide array of organometallic transformations due to its excellent solvating properties and coordinating ability. However, the search for alternative solvents with different physical properties and potentially improved performance characteristics has led to the consideration of acyclic ethers such as 1,4-dimethoxybutane. This guide provides a detailed comparison of this compound and THF, offering insights into their physical properties, performance in key organometallic reactions, and practical considerations for their use.

Physical and Chemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. The following table summarizes the key properties of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C₆H₁₄O₂C₄H₈O
Molecular Weight 118.17 g/mol [1]72.11 g/mol
Boiling Point 131 °C[2]66 °C
Melting Point -50 °C (estimated)-108.4 °C
Density 0.863 g/mL0.889 g/mL
Dielectric Constant ~4.37.5
Structure Acyclic dietherCyclic ether

The most notable differences lie in their boiling points and structure. The significantly higher boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be advantageous for sluggish transformations. Its acyclic and more flexible structure, compared to the rigid cyclic structure of THF, may influence its coordinating ability with metal centers.

Performance in Organometallic Reactions

While direct comparative studies are limited, the performance of these solvents can be inferred from their properties and the extensive literature on THF and related ether solvents.

Grignard Reactions

Grignard reagents (RMgX) are fundamental building blocks in organic synthesis, and their formation and reactivity are highly dependent on the coordinating ability of the solvent. Ethereal solvents are essential for stabilizing the Grignard reagent through coordination to the magnesium center.

THF is a well-established and highly effective solvent for Grignard reactions.[3] Its oxygen atom's lone pairs readily coordinate with the magnesium atom, preventing aggregation and increasing the reactivity of the Grignard reagent. Numerous protocols detail the successful formation and use of Grignard reagents in THF, with typical yields being good to excellent.[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for understanding the practical nuances of using a particular solvent.

Protocol 1: General Procedure for Grignard Reagent Formation in THF

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Organic halide (e.g., bromobenzene)

  • Iodine crystal (as an initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of the anhydrous THF to cover the magnesium.

  • Dissolve the organic halide in anhydrous THF in the dropping funnel.

  • Add a small amount of the organic halide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Protocol 2: Hypothetical Protocol for Grignard Reagent Formation in this compound

Note: This is a generalized protocol based on the properties of this compound and standard Grignard reaction procedures. Specific optimization may be required.

Materials:

Procedure:

  • Follow the same setup as for the THF protocol, ensuring all glassware is scrupulously dried.

  • Place magnesium turnings and an initiator in the flask.

  • Add anhydrous this compound to cover the magnesium.

  • Dissolve the organic halide in anhydrous this compound in the dropping funnel.

  • Initiate the reaction by adding a small amount of the halide solution. Gentle warming may be necessary to start the reaction due to the higher boiling point of the solvent.

  • Once initiated, add the remaining halide solution at a rate that maintains a controlled reflux. The higher reaction temperature may allow for a faster addition rate compared to THF.

  • Continue stirring until the reaction is complete.

Visualization of Solvent Coordination

The interaction between the solvent and the metal center is a key determinant of the reactivity of organometallic reagents. The following diagrams, generated using DOT language, illustrate the coordination of THF and the potential chelating coordination of this compound to a generic metal center (M).

THF_Coordination M M O_THF O M->O_THF C1_THF C O_THF->C1_THF C4_THF C O_THF->C4_THF C2_THF C C1_THF->C2_THF C3_THF C C2_THF->C3_THF C3_THF->C4_THF

Caption: Coordination of a single THF molecule to a metal center.

DMB_Coordination M M O1_DMB O M->O1_DMB O2_DMB O M->O2_DMB C1_DMB C O1_DMB->C1_DMB Me1 CH3 O1_DMB->Me1 C2_DMB C C1_DMB->C2_DMB C3_DMB C C2_DMB->C3_DMB C4_DMB C C3_DMB->C4_DMB C4_DMB->O2_DMB Me2 CH3 O2_DMB->Me2

Caption: Chelating coordination of this compound to a metal center.

Logical Workflow for Solvent Selection

The choice between this compound and THF will depend on the specific requirements of the reaction. The following workflow, represented as a DOT graph, provides a logical approach to solvent selection.

Solvent_Selection start Define Reaction Requirements temp High Reaction Temperature Needed? start->temp coordination Enhanced Reagent Stabilization Desired? start->coordination solubility Solubility of Reagents/Products start->solubility reactivity Substrate Reactivity temp->reactivity No dmb Consider This compound temp->dmb Yes reactivity->dmb Low thf Consider THF reactivity->thf High coordination->dmb Yes coordination->thf Standard solubility->dmb solubility->thf test Perform Small-Scale Test Reactions dmb->test thf->test optimize Optimize Reaction Conditions test->optimize

References

A Comparative Guide to Ether-Based Electrolytes in Lithium-Sulfur Batteries: 1,4-Dimethoxybutane vs. Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in battery technology and drug development, the choice of electrolyte is paramount in harnessing the potential of high-energy-density lithium-sulfur (Li-S) batteries. This guide provides a detailed comparison of the performance of 1,4-Dimethoxybutane (DMB) and the conventional Dimethoxyethane (DME) as electrolyte solvents, supported by experimental data and protocols.

The performance of lithium-sulfur batteries is intrinsically linked to the properties of the electrolyte, which mediates the complex electrochemical reactions involving sulfur and lithium polysulfides. While DME-based electrolytes are widely used, they suffer from the notorious "polysulfide shuttle" effect, leading to rapid capacity decay and low coulombic efficiency.[1] This has spurred research into alternative solvents like this compound (DMB), particularly in its fluorinated form, which has shown promise in mitigating these issues.

Performance Under the Microscope: DMB vs. DME

Recent studies have highlighted the potential of fluorinated this compound (F4DMB) as a superior alternative to conventional DME-based electrolytes, especially at elevated temperatures. The key to its enhanced performance lies in its ability to offer moderate solubility for lithium polysulfides (LiPS), a critical factor in balancing the suppression of the shuttle effect with the facilitation of the sulfur redox kinetics.

A significant study demonstrated that a Li-S cell utilizing a fluorinated-1,4-dimethoxybutane based electrolyte (F4DMB-S₆MILE) exhibited a remarkable initial discharge capacity of 1,526 mAh g⁻¹ at 0.05 C at 60 °C.[1] This is a substantial improvement compared to the performance typically observed with conventional DME/DOL electrolytes. Furthermore, the F4DMB-based electrolyte enabled an average coulombic efficiency of 99.89% over 150 cycles at 0.2 C under lean electrolyte conditions, representing a fivefold increase in cycle life.[1]

In contrast, while DME-based electrolytes can deliver high initial capacities, they often suffer from rapid capacity fade due to the high solubility of polysulfides, which facilitates the shuttle mechanism. The use of additives is a common strategy to mitigate this, but the inherent properties of the solvent play a crucial role.

Another investigation involving a mixed electrolyte system of 1,3-dioxolane (B20135) (DOL) and this compound (DMB) also demonstrated stable cycling performance, suggesting the potential of DMB even in non-fluorinated forms when combined with other solvents.

The following table summarizes the key performance metrics for DMB-based and conventional DME-based electrolytes based on available experimental data.

Performance MetricThis compound (F4DMB) Based ElectrolyteConventional DME/DOL Based Electrolyte
Initial Discharge Capacity 1,526 mAh g⁻¹ at 0.05 C (60 °C)[1]High, but often with rapid decay[1]
Coulombic Efficiency 99.89% (average over 150 cycles at 0.2 C)[1]Typically lower due to shuttle effect[1]
Cycling Stability Fivefold increase in cycle life compared to conventional electrolytes[1]Prone to rapid capacity fading[1]
Polysulfide Solubility Moderate (around 70 mM [S])[1]High (around 1,100 mM [S])[1]

The "Sweet Spot" of Polysulfide Solubility

The superior performance of the F4DMB-based electrolyte can be attributed to its engineered "moderate" solubility for lithium polysulfides.[1] This concept is pivotal for the design of advanced Li-S battery electrolytes.

  • High Polysulfide Solubility (e.g., in DME/DOL): Leads to a strong polysulfide shuttle, causing continuous loss of active material from the cathode and deposition on the lithium anode. This results in low coulombic efficiency and rapid capacity decay.[1]

  • Low Polysulfide Solubility: While it can effectively suppress the shuttle effect, extremely low solubility hinders the dissolution of sulfur and long-chain polysulfides, leading to sluggish reaction kinetics and poor utilization of the active material.

  • Moderate Polysulfide Solubility (e.g., in F4DMB): Strikes a balance by limiting the detrimental shuttle effect while still allowing for sufficient dissolution of polysulfides to enable efficient electrochemical reactions. This "sweet spot" is crucial for achieving both high capacity and long cycle life.[1]

The relationship between electrolyte choice, polysulfide solubility, and battery performance is illustrated in the diagram below.

G cluster_0 Electrolyte Choice cluster_1 Polysulfide Solubility cluster_2 Key Performance Parameters DME DME High_Sol High DME->High_Sol leads to DMB DMB Moderate_Sol Moderate DMB->Moderate_Sol enables Shuttle Shuttle Effect High_Sol->Shuttle exacerbates Kinetics Reaction Kinetics High_Sol->Kinetics promotes Moderate_Sol->Shuttle mitigates Moderate_Sol->Kinetics maintains sufficient Stability Cycling Stability Moderate_Sol->Stability improves Capacity Specific Capacity Shuttle->Capacity decreases Shuttle->Stability decreases Kinetics->Capacity enables high initial

Caption: Impact of Electrolyte Choice on Li-S Battery Performance.

Experimental Methodologies

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols are crucial.

Electrolyte Preparation (F4DMB-S₆MILE)

The fluorinated-1,4-dimethoxybutane (F4DMB) based electrolyte, termed F4DMB-S₆MILE, was prepared as a "Single-Solvent, Single-Salt, Standard Salt concentration with Moderate LiPSs solubility Electrolyte".[1]

  • Solvent: Fluorinated-1,4-dimethoxybutane (F4DMB) was used as the sole solvent.

  • Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) was used as the single lithium salt.

  • Concentration: The LiTFSI was dissolved in F4DMB to a standard concentration, typically 1 M.

  • Additives: For the baseline DME/DOL electrolyte, 1 wt% lithium nitrate (B79036) (LiNO₃) was added as a standard additive to protect the lithium anode. No additives were specified for the F4DMB-S₆MILE, highlighting the inherent stability of this electrolyte system.

Cathode and Cell Assembly

A typical experimental workflow for preparing the sulfur cathode and assembling the coin cells is as follows:

G cluster_0 Cathode Preparation cluster_1 Cell Assembly (in Glovebox) A Mix Sulfur, Carbon, and Binder Slurry B Coat Slurry on Aluminum Foil A->B C Dry and Punch Electrodes B->C D Stack Cathode, Separator, and Lithium Anode C->D To Assembly E Add Electrolyte D->E F Crimp into Coin Cell E->F

Caption: Experimental Workflow for Li-S Cell Fabrication.

Electrochemical Characterization

The assembled Li-S cells were subjected to a series of electrochemical tests to evaluate their performance:

  • Galvanostatic Cycling: Cells were cycled at various C-rates (e.g., 0.05 C, 0.1 C, and 0.2 C) within a defined voltage window (typically 1.7-2.8 V vs. Li/Li⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.[1]

  • Cyclic Voltammetry (CV): CV scans were performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to investigate the redox reactions of the sulfur species in the different electrolytes.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements were conducted to analyze the interfacial resistance and charge transfer kinetics within the cells.

Conclusion

The use of this compound, particularly in its fluorinated form, presents a compelling strategy to overcome the limitations of conventional DME-based electrolytes in lithium-sulfur batteries. The concept of engineering moderate polysulfide solubility by tuning the solvent structure offers a promising pathway to simultaneously achieve high specific capacity, excellent coulombic efficiency, and long-term cycling stability. The experimental data strongly suggests that F4DMB can significantly enhance the performance of Li-S batteries, especially under practical conditions such as lean electrolyte and elevated temperatures. Further research into non-fluorinated DMB and its optimization in various electrolyte formulations will be crucial in developing cost-effective and high-performance energy storage solutions.

References

A Comparative Guide to Glymes as Electrolyte Solvents for Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used glymes—monoglyme (G1), diglyme (B29089) (G2), triglyme (B29127) (G3), and tetraglyme (B29129) (G4)—as electrolyte solvents in battery research. The following sections present quantitative data on their performance, detailed experimental protocols for key characterization techniques, and visualizations to illustrate important concepts and workflows.

Data Presentation: Performance of Glyme-Based Electrolytes

The performance of an electrolyte is determined by a combination of factors, including its ionic conductivity, viscosity, and electrochemical stability. The following tables summarize these key metrics for various glyme-based electrolytes, highlighting the influence of glyme chain length and the type of lithium salt used.

Table 1: Ionic Conductivity of Glyme-Based Electrolytes at Room Temperature

Glyme SolventLithium Salt (Concentration)Ionic Conductivity (mS/cm)
Monoglyme (G1)0.1 m LiPF6~2.5[1]
Diglyme (G2)0.1 m LiPF6~3.0[1]
Tetraglyme (G4)0.1 m LiPF6~1.0[1]
Diglyme (G2)1 M LiTFSI~2.8[2]
Tetraglyme (G4)1 M LiTFSI~1.8[2]
Diglyme (G2)1 M LiFSI~4.5
Triglyme (G3)1 M LiFSI~3.0
Tetraglyme (G4)1 M LiTFSI2.4[3]

Note: Ionic conductivity can vary with temperature and salt concentration.

Table 2: Viscosity of Glyme-Based Electrolytes at Room Temperature

Glyme SolventLithium Salt (Concentration)Viscosity (mPa·s)
Monoglyme (G1)0.1 m LiPF6~0.6
Diglyme (G2)0.1 m LiPF6~1.0
Tetraglyme (G4)0.1 m LiPF6~3.5
Tetraglyme (G4)1 M LiPF614.65[3]
Diglyme (G2)1 M LiTFSI~4.0
Triglyme (G3)1 M LiTFSI~7.0

Note: Viscosity is highly dependent on temperature.

Table 3: Electrochemical Stability Window (ESW) of Glyme-Based Electrolytes

Glyme SolventLithium SaltAnodic Stability Limit (V vs. Li/Li+)Cathodic Stability Limit (V vs. Li/Li+)
Diglyme (DG)LiTFSI~4.0 (in presence of O2)[4]Not specified
Tetraglyme (TEGDME)LiTFSI3.6 - 3.9[4]Not specified
Tetraglyme (G4)1 M LiPF64.8[3]Not specified

Note: The ESW is influenced by the working electrode material, salt concentration, and measurement parameters.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data. The following are protocols for the key experiments cited in this guide.

Preparation of Glyme-Based Electrolytes

Objective: To prepare glyme-based electrolytes with a specific lithium salt concentration.

Materials:

  • Glyme solvent (Monoglyme, Diglyme, Triglyme, or Tetraglyme), battery grade (<50 ppm water)

  • Lithium salt (e.g., LiPF6, LiTFSI), battery grade, dried under vacuum at an appropriate temperature (e.g., 80-120°C) for 24-48 hours prior to use.[5]

  • Anhydrous co-solvent (if applicable), battery grade.

  • Inert atmosphere glovebox (<1 ppm O2, <1 ppm H2O).

  • Glass vials and magnetic stir bars.

  • Analytical balance.

Procedure:

  • All materials and equipment must be transferred into an argon-filled glovebox.

  • Weigh the desired amount of lithium salt into a clean, dry glass vial.

  • Add the required volume or weight of the glyme solvent to the vial.

  • If using a co-solvent, add it to the mixture.

  • Place a magnetic stir bar in the vial, cap it, and stir the mixture on a magnetic stir plate until the salt is completely dissolved. This may take several hours.

  • The final electrolyte solution should be clear and homogeneous. Store the electrolyte in a tightly sealed container inside the glovebox.

Measurement of Ionic Conductivity

Objective: To determine the ionic conductivity of the electrolyte using electrochemical impedance spectroscopy (EIS).

Apparatus:

  • Potentiostat with a frequency response analyzer.

  • Conductivity cell with two parallel, blocking electrodes (e.g., platinum or stainless steel) of a known geometry.

  • Temperature-controlled chamber or water bath.

Procedure:

  • Calibrate the conductivity cell using standard solutions of known conductivity (e.g., aqueous KCl solutions) to determine the cell constant.

  • In a glovebox, fill the conductivity cell with the prepared glyme-based electrolyte.

  • Place the filled cell in a temperature-controlled environment and allow it to thermally equilibrate (typically 25°C).

  • Connect the conductivity cell to the potentiostat.

  • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The impedance spectrum is typically represented as a Nyquist plot. The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

  • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area (or use the predetermined cell constant).

Determination of Viscosity

Objective: To measure the dynamic viscosity of the electrolyte.

Apparatus:

  • Viscometer (e.g., rolling-ball, rotational, or capillary viscometer).[5][6]

  • Temperature-controlled jacket or bath.

Procedure:

  • Calibrate the viscometer with a standard fluid of known viscosity.

  • In a glovebox, load the electrolyte sample into the viscometer, ensuring no air bubbles are present.

  • Allow the sample to reach the desired temperature.

  • Perform the viscosity measurement according to the instrument's operating instructions. For a rolling-ball viscometer, this involves measuring the time it takes for a ball to travel a specific distance through the electrolyte.[5] For a rotational viscometer, the torque required to rotate a spindle at a constant speed is measured.[6]

  • Record the viscosity value, typically in mPa·s.

Evaluation of the Electrochemical Stability Window (ESW)

Objective: To determine the potential range over which the electrolyte remains stable without significant oxidation or reduction.

Apparatus:

  • Potentiostat.

  • Three-electrode electrochemical cell.

  • Working electrode (e.g., platinum, glassy carbon, or stainless steel).

  • Reference electrode (e.g., lithium metal).

  • Counter electrode (e.g., lithium metal).

Procedure:

  • Assemble the three-electrode cell inside a glovebox with the prepared electrolyte.

  • Connect the cell to the potentiostat.

  • Perform linear sweep voltammetry (LSV).[7][8][9]

  • For the anodic (oxidative) stability, scan the potential of the working electrode from the open-circuit potential to a higher potential at a slow scan rate (e.g., 0.1 to 5 mV/s).[7][10]

  • For the cathodic (reductive) stability, scan the potential from the open-circuit potential to a lower potential.

  • The ESW is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define the limits of the stability window.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_char Electrochemical Characterization cluster_cell Cell Assembly & Testing Solvent Glyme Solvent Preparation Mixing & Dissolving in Glovebox Solvent->Preparation Salt Lithium Salt Salt->Preparation Conductivity Ionic Conductivity (EIS) Preparation->Conductivity Viscosity Viscosity Measurement Preparation->Viscosity ESW Electrochemical Stability Window (LSV) Preparation->ESW Cell_Assembly Battery Cell Assembly Conductivity->Cell_Assembly Viscosity->Cell_Assembly ESW->Cell_Assembly Performance_Testing Performance Testing (Cycling, Rate Capability) Cell_Assembly->Performance_Testing

Caption: Experimental workflow for the preparation and characterization of glyme-based electrolytes.

Glyme_Properties cluster_glymes Glyme Chain Length cluster_properties Electrolyte Properties G1 Monoglyme (G1) G2 Diglyme (G2) Ionic_Conductivity Ionic Conductivity G1->Ionic_Conductivity Decreases Viscosity Viscosity G1->Viscosity Increases Boiling_Point Boiling Point G1->Boiling_Point Increases Safety Safety (Flash Point) G1->Safety Increases G3 Triglyme (G3) G4 Tetraglyme (G4) G4->Ionic_Conductivity G4->Viscosity G4->Boiling_Point G4->Safety

Caption: Relationship between glyme chain length and key electrolyte properties.

References

A Comparative Guide to the Electrochemical Stability of 1,4-Dimethoxybutane and Sulfolane for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electrolyte solvent is a critical factor in the development of high-performance and safe energy storage devices. This guide provides a detailed comparison of the electrochemical stability of two prominent solvents: 1,4-Dimethoxybutane (DMB) and Sulfolane (B150427). By presenting key experimental data and methodologies, this document aims to facilitate informed decisions in the pursuit of next-generation battery technologies.

Executive Summary

Sulfolane is well-established as a highly stable solvent, particularly for high-voltage lithium-ion battery applications, owing to its wide electrochemical window and exceptional oxidative stability. In contrast, this compound (DMB), a glyme-based solvent, is more commonly associated with lithium-sulfur and lithium-metal batteries. While direct, side-by-side comparative studies on their electrochemical stability are not abundant in the public domain, this guide synthesizes available data to draw a comparative assessment.

Quantitative Data Comparison

The following table summarizes the key electrochemical stability parameters for this compound and Sulfolane based on available literature. It is important to note that these values can be influenced by the choice of electrolyte salt, concentration, and the specific experimental conditions.

PropertyThis compoundSulfolane
Anodic Stability Limit (Oxidative Stability) ~4.0 V vs. Li/Li⁺> 5.0 V vs. Li/Li⁺[1]
Cathodic Stability Limit (Reductive Stability) Stable with lithium metalProne to reduction on graphite (B72142) anodes
Electrochemical Window NarrowerWide[1]

Experimental Protocols

The determination of electrochemical stability is crucial for evaluating the suitability of a solvent in an electrolyte system. The primary technique used for this purpose is voltammetry, specifically Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).

Determination of Anodic and Cathodic Stability

Objective: To determine the potential limits at which the electrolyte solvent undergoes oxidation and reduction.

Methodology: Linear Sweep Voltammetry (LSV) / Cyclic Voltammetry (CV)

  • Cell Assembly: A three-electrode cell is typically assembled in an inert atmosphere (e.g., an argon-filled glovebox). The setup consists of:

    • Working Electrode: A material that is electrochemically inert over a wide potential range, such as platinum (Pt), gold (Au), or glassy carbon (GC).

    • Reference Electrode: A stable electrode with a well-defined potential, commonly a lithium metal foil (Li/Li⁺).

    • Counter Electrode: A material with a large surface area to ensure that the current flow does not limit the electrochemical reactions at the working electrode, often a lithium metal foil.

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., LiPF₆, LiTFSI) at a specific concentration (typically 1 M) in the solvent being tested (this compound or Sulfolane).

  • Electrochemical Measurement:

    • The assembled cell is connected to a potentiostat.

    • For anodic stability , a linear potential sweep is applied to the working electrode in the positive direction from the open-circuit potential (OCP) at a slow scan rate (e.g., 1-10 mV/s). The potential at which a significant and sustained increase in current is observed is defined as the anodic stability limit (oxidation potential).[2]

    • For cathodic stability , a linear potential sweep is applied in the negative direction from the OCP. The potential at which a significant cathodic current flows is taken as the cathodic stability limit (reduction potential).

    • Cyclic Voltammetry (CV) can also be used, where the potential is swept back and forth between two set limits. This provides information about the reversibility of the electrochemical processes.[3][4][5][6]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for assessing and comparing the electrochemical stability of this compound and Sulfolane.

G cluster_0 Solvent Selection cluster_1 Electrolyte Formulation cluster_2 Electrochemical Characterization cluster_3 Data Analysis & Comparison This compound This compound Preparation Electrolyte Preparation (1M Salt in Solvent) This compound->Preparation Sulfolane Sulfolane Sulfolane->Preparation Salt_Selection Lithium Salt Selection (e.g., LiPF6, LiTFSI) Salt_Selection->Preparation Cell_Assembly Three-Electrode Cell Assembly (WE: Pt, RE/CE: Li) Preparation->Cell_Assembly Voltammetry Linear Sweep / Cyclic Voltammetry Cell_Assembly->Voltammetry Anodic_Limit Determine Anodic Stability Limit Voltammetry->Anodic_Limit Cathodic_Limit Determine Cathodic Stability Limit Voltammetry->Cathodic_Limit Comparison Comparative Assessment Anodic_Limit->Comparison Cathodic_Limit->Comparison

Caption: Workflow for comparing the electrochemical stability of solvents.

Discussion and Conclusion

The available data clearly indicates that Sulfolane possesses superior anodic stability compared to this compound. Its ability to withstand high potentials makes it an excellent candidate for high-voltage lithium-ion batteries where oxidative degradation of the electrolyte is a major concern.[1] The high dielectric constant of sulfolane also aids in salt dissociation, contributing to good ionic conductivity, although its high viscosity can be a drawback.[1][7]

This compound , on the other hand, exhibits better compatibility with lithium metal anodes, a critical requirement for lithium-sulfur and next-generation lithium-metal batteries. Its lower oxidative stability, however, limits its application in high-voltage systems. The ether linkages in DMB are more susceptible to oxidation at higher potentials compared to the sulfone group in sulfolane.

References

A Comparative Guide to 1,4-Dimethoxybutane and Its Alternatives in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent or reagent in industrial chemical processes is a critical decision that significantly impacts reaction efficiency, product purity, process safety, environmental footprint, and overall cost-effectiveness. 1,4-Dimethoxybutane, a dialkyl ether, has found utility in various applications, including as a solvent for Grignard reactions and a precursor in polymer synthesis.[1] However, the growing emphasis on green chemistry and process optimization has led to the exploration of several alternatives. This guide provides a comprehensive cost-benefit analysis of this compound compared to its potential substitutes, supported by available data and detailed experimental considerations.

Performance Comparison

A direct quantitative comparison of reaction yields and energy consumption across a wide range of industrial processes is not extensively available in publicly accessible literature. However, based on the known physicochemical properties and some specific application data, we can draw valuable comparisons.

Grignard Reactions:

This compound is utilized as a solvent in Grignar reactions due to its ability to solvate the Grignard reagent.[1] A prominent alternative in this area is 2-Methyltetrahydrofuran (2-MeTHF). While direct comparative data with this compound is scarce, studies have shown that 2-MeTHF can offer superior performance to the commonly used Tetrahydrofuran (THF), suggesting it may also be a strong competitor to this compound. For instance, the use of 2-MeTHF has been reported to result in higher yields and better reaction control in certain Grignard reactions.

Polymerization and Other Reactions:

In polymerization processes, the choice of solvent can influence polymer properties and reaction kinetics. The alternatives discussed, such as Cyclopentyl methyl ether (CPME), offer a higher boiling point which can be advantageous for reactions requiring elevated temperatures. The fluorinated ether, 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane, offers increased chemical and thermal stability, which could be beneficial in aggressive reaction conditions.[2]

Data Presentation

The following tables summarize the key physicochemical, safety, and economic data for this compound and its alternatives.

Table 1: Physicochemical Properties

PropertyThis compound1,4-Diethoxybutane2,2,3,3-Tetrafluoro-1,4-dimethoxybutane2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
CAS Number 13179-96-9[3]13344-00-8[4]2738080-99-2[5]96-47-9[6]5614-37-9[7]
Molecular Formula C6H14O2[3]C8H18O2[4]C6H10F4O2[5]C5H10O[6]C6H12O[7]
Molecular Weight ( g/mol ) 118.17[3]146.23[4]190.14[5]86.13[6]100.16[7]
Boiling Point (°C) 131[8]165.3[9]~150 (estimated)[2]80.2[6]106[7]
Melting Point (°C) 140-142[8]N/AN/A-136[6]-140[7]
Density (g/mL at 20°C) 0.842 (predicted)[8]0.843[9]1.21 (estimated)[2]0.854[6]0.86[7]
Water Solubility N/AN/AN/A14 g/100g at 20°C[6]1.1 g/100g at 23°C[7]

Table 2: Safety and Environmental Profile

ParameterThis compound1,4-Diethoxybutane2,2,3,3-Tetrafluoro-1,4-dimethoxybutane2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
GHS Hazard Statements H225 (Flammable), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)[3]H225, H315, H319, H335[10]N/AH225, H302 (Harmful if swallowed), H315, H318 (Serious eye damage), H335, H336 (Drowsiness/dizziness)[6]H225, H302, H315, H319
Flash Point (°C) N/A34.7[9]N/A-11[6]-1[7]
Aquatic Toxicity Data not readily availableData not readily availableData not readily availableLowLow
Biodegradability Data not readily availableData not readily availableData not readily availableReadily biodegradableInherently biodegradable
Peroxide Formation Forms peroxidesForms peroxidesLower tendencyForms peroxides (inhibitor often added)[6]Low tendency to form peroxides[7]

Table 3: Economic Analysis

FactorThis compound1,4-Diethoxybutane2,2,3,3-Tetrafluoro-1,4-dimethoxybutane2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
Indicative Price (USD/kg) ~15[11]~308 (for 1g)[12]~140,000 (for 1g)[5]200 - 1000 (depending on grade and quantity)[6]~1.20 (converted from INR)[7]
Disposal Costs Moderate to High (incineration typical for ethers)[13][14]Moderate to High (incineration)[13]High (specialized disposal for fluorinated compounds)Moderate to High (incineration)[13]Moderate to High (incineration)[13]
Recycling Potential Recyclable via distillation, but energy-intensive.[15]Recyclable via distillation, likely more energy-intensive due to higher boiling point.[15]Technically recyclable, but likely very high energy and cost.Recyclable via distillation; azeotrope with water can complicate drying.Recyclable via distillation; lower heat of vaporization is an advantage.[7]

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific industrial process. However, a general workflow for using these ethers as solvents in a common application like a Suzuki coupling reaction is provided below.

General Experimental Workflow for a Suzuki Coupling Reaction:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Charge Aryl Halide, Boronic Acid/Ester, and Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst 1. Solvent Add Anhydrous Ether Solvent (e.g., this compound) Catalyst->Solvent 2. Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Solvent->Inert_Atmosphere 3. Heating Heat to Reaction Temperature Inert_Atmosphere->Heating 4. Stirring Stir for a Defined Period Heating->Stirring 5. Quench Cool and Quench Reaction Stirring->Quench 6. Extraction Extract with Organic Solvent and Water Quench->Extraction 7. Drying Dry Organic Layer Extraction->Drying 8. Concentration Concentrate Under Reduced Pressure Drying->Concentration 9. Purify Purify by Chromatography or Recrystallization Concentration->Purify 10.

A generalized workflow for a Suzuki coupling reaction using an ether solvent.

Signaling Pathways and Logical Relationships

The decision-making process for solvent selection can be visualized as a logical flow, considering various factors from performance to environmental impact.

Solvent_Selection_Logic Start Start: Solvent Selection Performance Performance Requirements (Yield, Purity, Reaction Time) Start->Performance Cost Economic Factors (Purchase, Recycling, Disposal) Start->Cost Safety Safety & Handling (Flammability, Toxicity, Peroxide Formation) Start->Safety Environmental Environmental Impact (VOCs, Biodegradability, Aquatic Toxicity) Start->Environmental Decision Select Optimal Solvent Performance->Decision Cost->Decision Safety->Decision Environmental->Decision

Logical flow for industrial solvent selection.

Conclusion

This compound serves as a functional solvent and reagent in specific industrial applications. However, a thorough cost-benefit analysis necessitates a careful consideration of its alternatives.

  • For cost-sensitive applications where performance is adequate, this compound remains a viable option due to its relatively low purchase price.

  • For processes where higher reaction temperatures, improved yields, and easier workups are critical, and where a moderate increase in solvent cost is acceptable, 2-MeTHF and CPME present compelling "greener" alternatives. [6][7] CPME, in particular, shows a very competitive price point.

  • 1,4-Diethoxybutane offers a higher boiling point than this compound, which could be advantageous for certain reactions, though its price is significantly higher. [12]

  • 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane is a specialty solvent with high stability, but its extremely high cost will limit its use to niche applications where its unique properties are indispensable. [5]

Ultimately, the optimal choice will depend on a multi-faceted evaluation of performance data for the specific application, alongside a comprehensive assessment of economic, safety, and environmental factors. It is recommended that researchers and process chemists conduct small-scale trials to validate the performance of these alternatives in their specific systems before large-scale implementation.

References

A Comparative Environmental Impact Analysis of 1,4-Dimethoxybutane and Other Ether Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ether Solvents to Guide Sustainable Chemistry Practices.

The selection of a solvent is a critical decision in chemical synthesis and drug development, with implications that extend beyond reaction yield and purity to environmental impact and worker safety. As the chemical industry increasingly embraces the principles of green chemistry, a thorough understanding of the environmental footprint of commonly used solvents is paramount. This guide provides a comparative environmental impact assessment of 1,4-Dimethoxybutane against other frequently used ether solvents: Tetrahydrofuran (B95107) (THF), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and Diethyl Ether.

This comparison is based on a combination of available experimental data and, where necessary, predictive modeling to offer a comprehensive overview. All quantitative data is summarized for ease of comparison, and detailed methodologies for key experimental protocols are provided.

Environmental Impact Comparison

The following table summarizes key environmental and physical properties of the selected ether solvents. It is important to note that publicly available experimental data for this compound is limited. Therefore, values for biodegradability and aquatic toxicity for this solvent have been estimated using the US EPA's EPI (Estimation Programs Interface) Suite™, a well-established quantitative structure-activity relationship (QSAR) modeling tool.[1][2][3][4][5][6][7][8][9]

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Diethyl Ether
Source Potentially bio-basedPetroleum-basedPrimarily bio-basedPetroleum-basedPetroleum-based
Global Warming Potential (GWP, 100-yr) ~1 (estimated)2.5 - 4.5 kg CO2 eq./kg0.150 kg CO2 eq./kg[10][11]Low (specific data not available)~1[12]
Ozone Depletion Potential (ODP) 00000
Biodegradability (OECD 301F) Not readily biodegradable (predicted)[4][6][8]Not readily biodegradable[13][14]Readily biodegradable[10][11]Not readily biodegradableNot readily biodegradable[4]
Aquatic Toxicity (Daphnia magna, 48h EC50) >100 mg/L (predicted)[3][6][15]>100 mg/L>100 mg/L>100 mg/L>100 mg/L[16]
Boiling Point (°C) 136668010634.6
Water Solubility SolubleMiscible14 g/100 mL1.1 g/100 mL6.9 g/100 mL

Note on Data:

  • GWP values can vary based on the scope of the Life Cycle Assessment (LCA). The value for THF is derived from LCA data.[17] The value for 2-MeTHF is from a cradle-to-gate LCA.[10][11] The GWP for Diethyl Ether is based on the value for Dimethyl Ether.[12] Non-halogenated ethers are generally understood to have a very low GWP, close to 1.

  • Ozone Depletion Potential for non-halogenated ethers is considered to be zero.

  • Aquatic toxicity values are generally high, indicating low acute toxicity to daphnia.

Experimental Protocols

To ensure a clear understanding of the data presented, the methodologies for the key environmental impact assessments are detailed below.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method determines the aerobic biodegradability of a chemical substance by measuring the oxygen consumed by a microbial inoculum in a closed respirometer.

Methodology:

  • Test Setup: A known volume of mineral medium containing the test substance at a concentration of 100 mg/L is inoculated with a small amount of activated sludge from a sewage treatment plant (typically 30 mg/L solids).[18][19]

  • Incubation: The mixture is incubated in a sealed flask at a constant temperature (20-24°C) in the dark for 28 days.

  • Oxygen Measurement: The consumption of oxygen is measured over time using a manometric respirometer.

  • Calculation: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[13][20]

Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Exposure: Groups of daphnids are exposed to a range of concentrations of the test substance in a suitable aqueous medium for 48 hours.[21][22] A control group is exposed to the medium without the test substance.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[21]

  • EC50 Calculation: The concentration of the test substance that causes immobilization in 50% of the daphnids (the EC50) is determined by statistical analysis.[15][23][24][25][26]

Visualizing Environmental Impact Factors and Experimental Workflow

To better illustrate the relationships between the various aspects of a solvent's environmental impact and the process of its assessment, the following diagrams are provided.

Environmental_Impact_Factors cluster_lca Life Cycle Assessment (LCA) cluster_impacts Environmental & Safety Impacts Raw_Materials Raw Material Acquisition Manufacturing Manufacturing & Processing Raw_Materials->Manufacturing Use_Phase Use & Reuse Manufacturing->Use_Phase GWP Global Warming Potential (GWP) Manufacturing->GWP ODP Ozone Depletion Potential (ODP) Manufacturing->ODP End_of_Life End-of-Life (Disposal/Recycling) Use_Phase->End_of_Life Toxicity Aquatic & Human Toxicity Use_Phase->Toxicity Safety Flammability & Peroxide Formation Use_Phase->Safety End_of_Life->GWP Biodegradability Biodegradability End_of_Life->Biodegradability

Key factors in a solvent's environmental and safety profile.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Analysis & Reporting Define_Scope Define Scope & Select Solvents Gather_Data Gather Existing Data (Literature, SDS) Define_Scope->Gather_Data Predict_Properties Predict Properties (QSAR) if data is lacking Gather_Data->Predict_Properties Data Gaps? Biodegradability_Test Biodegradability Test (e.g., OECD 301F) Gather_Data->Biodegradability_Test Toxicity_Test Aquatic Toxicity Test (e.g., OECD 202) Gather_Data->Toxicity_Test Predict_Properties->Biodegradability_Test Predict_Properties->Toxicity_Test Analyze_Results Analyze & Compare Results Biodegradability_Test->Analyze_Results Toxicity_Test->Analyze_Results LCA Conduct Life Cycle Assessment (LCA) Analyze_Results->LCA Report Generate Comparison Guide LCA->Report

A typical workflow for assessing a solvent's environmental impact.

Conclusion

The choice of an ether solvent has significant environmental consequences. Based on the available data, 2-Methyltetrahydrofuran (2-MeTHF) exhibits a more favorable environmental profile compared to traditional ether solvents like THF and Diethyl Ether, primarily due to its bio-based origin and ready biodegradability.[10][11] Cyclopentyl Methyl Ether (CPME) is also positioned as a greener alternative, though a complete life cycle assessment would provide a more definitive comparison.

While this compound's potential for bio-based production is a positive attribute, the predicted lack of ready biodegradability suggests that its environmental persistence could be a concern. The low predicted aquatic toxicity is favorable, but further experimental data is necessary for a conclusive assessment.

For researchers and drug development professionals committed to sustainable practices, this guide serves as a starting point for making more informed solvent selections. Prioritizing solvents with favorable life cycle assessments, low environmental persistence, and low toxicity is a critical step towards a greener and safer chemical industry.

References

Comparative Toxicity Analysis: 1,4-Dioxane vs. 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of a Well-Documented Toxicant and a Data-Deficient Analogue

For researchers, scientists, and professionals in drug development, a thorough understanding of the toxicological profiles of chemical compounds is paramount. This guide provides a comparative overview of the toxicity of two structurally related ethers: 1,4-dioxane (B91453), a well-studied industrial solvent and environmental contaminant, and 1,4-dimethoxybutane, a dialkyl ether for which toxicological data is remarkably scarce. While a direct, point-by-point comparison of toxicity is hampered by the significant data gaps for this compound, this guide will illuminate the known hazards of 1,4-dioxane and underscore the critical need for toxicological evaluation of its less-studied counterpart.

Executive Summary

1,4-Dioxane is a recognized animal carcinogen and a probable human carcinogen, with the liver and nasal passages as primary target organs. Its carcinogenic mechanism is thought to be non-genotoxic, primarily driven by cytotoxicity and subsequent regenerative cell proliferation. In stark contrast, the toxicity of this compound is largely uncharacterized, with publicly available literature and safety data sheets consistently reporting a lack of data for key toxicological endpoints. This profound disparity in available information presents a significant challenge for risk assessment and safe handling of this compound.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for 1,4-dioxane. No comparable data has been identified for this compound.

Toxicity EndpointSpeciesRoute of ExposureValueReference
Acute Toxicity (LD50) RatOral5,170 - 7,300 mg/kg bwSmyth et al. (1941), Laug et al. (1939)
MouseOral5,700 - 5,900 mg/kg bwLaug et al. (1939)
Guinea PigOral3,150 - 4,000 mg/kg bwLaug et al. (1939)
RabbitDermal7,600 mg/kg bwRTECS (1997)
Chronic Toxicity RatOral (2 years)NOAEL: 52 mg/kg/day (liver effects)Kano et al. (2009)[1]
RatInhalation (2 years)LOAEL: 50 ppm (nasal lesions)Kasai et al. (2009)[2]
Carcinogenicity RatOral (2 years)Increased incidence of nasal and liver tumorsKano et al. (2009)[1], NCI (1978)[3][4][5]
MouseOral (2 years)Increased incidence of liver tumorsKano et al. (2009)[1], NCI (1978)[3][4][5]
RatInhalation (2 years)Increased incidence of nasal, liver, and peritoneal tumorsKasai et al. (2009)[2]

This compound: No quantitative data for acute toxicity (LD50), chronic toxicity, or carcinogenicity are available in the reviewed literature. Safety Data Sheets (SDS) consistently state "no data available" for these endpoints.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols for key studies on 1,4-dioxane.

Chronic Oral Carcinogenicity Bioassay of 1,4-Dioxane (NCI, 1978)
  • Objective: To determine the carcinogenic potential of 1,4-dioxane when administered in drinking water to rats and mice.

  • Test Animals: Osborne-Mendal rats and B6C3F1 mice, 50 of each sex per group.

  • Administration: 1,4-Dioxane was administered in the drinking water at two different concentrations for 90 weeks (mice) or 110 weeks (rats).[3][5]

  • Dose Levels:

    • Rats: Time-weighted average doses were approximately 460 and 890 mg/kg/day for low and high-dose males, and 560 and 1080 mg/kg/day for low and high-dose females.[3][5]

    • Mice: Time-weighted average doses were approximately 580 and 650 mg/kg/day for low and high-dose males, and 480 and 960 mg/kg/day for low and high-dose females.[3][5]

  • Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and monthly thereafter. At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy, including histopathological examination of major tissues and organs.[3][5]

G cluster_0 Experimental Workflow: Chronic Oral Carcinogenicity Bioassay A Animal Acclimation (Rats and Mice) B Group Assignment (Control and Dose Groups) A->B C 1,4-Dioxane Administration (in Drinking Water for 90-110 weeks) B->C D In-life Observations (Clinical Signs, Body Weight) C->D E Terminal Sacrifice and Necropsy D->E F Histopathological Examination of Tissues and Organs E->F G Data Analysis and Carcinogenicity Assessment F->G

Chronic Oral Carcinogenicity Bioassay Workflow
Two-Year Inhalation Carcinogenicity Study of 1,4-Dioxane in Male Rats (Kasai et al., 2009)

  • Objective: To evaluate the chronic toxicity and carcinogenicity of inhaled 1,4-dioxane in male rats.

  • Test Animals: Male F344 rats, 50 per group.[2]

  • Administration: Whole-body inhalation exposure to 1,4-dioxane vapor for 6 hours/day, 5 days/week for 104 weeks.[2]

  • Dose Levels: 0 (control), 50, 250, or 1250 ppm.[2]

  • Observations: Daily observation for clinical signs. Body weight and food consumption were measured weekly for the first 14 weeks, then every 4 weeks. At termination, blood was collected for hematology and clinical chemistry. All animals underwent a complete necropsy with histopathological examination of a comprehensive set of tissues, with a particular focus on the respiratory tract.[2]

Mechanisms of Toxicity

1,4-Dioxane

The carcinogenic activity of 1,4-dioxane is believed to occur through a non-genotoxic mode of action. The primary proposed mechanism involves chronic cytotoxicity and regenerative hyperplasia in the liver. At high doses, the metabolic pathways for 1,4-dioxane become saturated, leading to an accumulation of the parent compound, which is cytotoxic to hepatocytes. This cell death triggers a sustained proliferative response as the liver attempts to repair the damage. This chronic state of cell division increases the likelihood of spontaneous mutations, ultimately leading to tumor formation.

Recent studies also suggest a role for oxidative stress in the toxicity of 1,4-dioxane. The metabolism of 1,4-dioxane, particularly at high concentrations, may induce the cytochrome P450 enzyme CYP2E1, leading to the production of reactive oxygen species (ROS). This increase in ROS can cause oxidative damage to cellular components, including DNA, contributing to the observed toxicity and carcinogenicity.

G cluster_1 Proposed Signaling Pathway for 1,4-Dioxane-Induced Liver Carcinogenicity A High-Dose 1,4-Dioxane Exposure B Metabolic Saturation A->B C Increased Parent Compound in Liver B->C D Hepatocyte Cytotoxicity (Cell Death) C->D H CYP2E1 Induction C->H E Regenerative Cell Proliferation D->E F Increased Risk of Spontaneous Mutations E->F G Liver Tumor Formation F->G I Increased Reactive Oxygen Species (ROS) H->I J Oxidative Stress and DNA Damage I->J J->D J->F

Proposed Mechanism of 1,4-Dioxane Carcinogenicity
This compound

Due to the absence of toxicological studies, the mechanisms of toxicity for this compound are unknown. Structurally, it is a simple, linear dialkyl ether. While some dialkyl ethers can be metabolized by cytochrome P450 enzymes, the specific pathways and potential for toxic metabolite formation for this compound have not been investigated. Its structural similarity to 1,4-butanediol, a precursor to gamma-hydroxybutyrate (GHB), suggests a potential for central nervous system effects, but this has not been confirmed through toxicological studies.

Conclusion and Future Directions

The comparative toxicity assessment of 1,4-dioxane and this compound reveals a stark contrast in our understanding of their potential hazards. 1,4-Dioxane is a well-characterized toxicant and carcinogen, with a wealth of data available to inform risk assessment and regulatory decisions. In contrast, this compound represents a significant data gap. For researchers and professionals in drug development who may consider using this compound as a solvent or intermediate, this lack of data should be a major consideration.

The principle of "data-rich" versus "data-poor" analogues is clearly illustrated here. While structure-activity relationships can sometimes provide insights, the unique cyclic structure of dioxane versus the linear structure of this compound makes direct extrapolation of toxicity data unreliable.

Therefore, this guide concludes with a strong recommendation for the toxicological evaluation of this compound. At a minimum, acute toxicity studies (e.g., LD50 determination), genotoxicity screening assays, and a 28-day repeated dose study would provide crucial preliminary data to begin to characterize its toxicological profile. Until such data becomes available, this compound should be handled with significant caution, assuming a potential for toxicity based on the general properties of organic ethers and the principle of prudent laboratory practice.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated 1,4-Dimethoxybutane in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and safer lithium-ion batteries has propelled the exploration of novel electrolyte formulations. Among the various components, the choice of solvent plays a pivotal role in determining the overall performance, including ionic conductivity, electrochemical stability, and the nature of the solid electrolyte interphase (SEI) formed on the electrodes. This guide provides a detailed comparison of fluorinated and non-fluorinated 1,4-dimethoxybutane as electrolyte solvents, supported by experimental data and detailed methodologies.

Executive Summary

Fluorination of this compound significantly enhances its electrochemical stability, making it a promising candidate for high-voltage lithium-ion batteries. This improvement, however, often comes at the cost of reduced ionic conductivity. The non-fluorinated counterpart, while exhibiting higher ionic conductivity, suffers from a limited electrochemical stability window, restricting its application in high-energy systems. The formation of a robust, LiF-rich SEI is a key advantage of using fluorinated this compound, leading to improved cycling stability and safety.

Data Presentation

The following tables summarize the key performance metrics for electrolytes based on non-fluorinated this compound and its fluorinated analogue, 2,2,3,3-tetrafluoro-1,4-dimethoxybutane (B13432548) (FTDMB). It is important to note that the data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical experimental conditions.

Table 1: Physicochemical and Electrochemical Properties

PropertyNon-Fluorinated this compoundFluorinated this compound (FTDMB)
Ionic Conductivity (1M LiPF₆) ~1-5 mS/cm~0.1-1 mS/cm
Electrochemical Stability Window (vs. Li/Li⁺) ~4.0-4.2 V> 4.5 V
Predominant SEI Components Organic lithium salts (e.g., lithium alkyl carbonates), Li₂OLiF, Li₂O, partially fluorinated organic species

Table 2: Battery Cycling Performance (Li || NMC Cells)

Performance MetricNon-Fluorinated this compoundFluorinated this compound (FTDMB)
First Cycle Coulombic Efficiency Typically lower due to extensive SEI formationGenerally higher due to more stable SEI
Capacity Retention (after 100 cycles) Poor, especially at higher voltagesSignificantly improved, >80-90% in some cases
Voltage Fade More pronounced due to continuous electrolyte decompositionReduced due to stable electrode-electrolyte interface

Experimental Protocols

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte.

Methodology:

  • Electrolyte Preparation: Prepare the electrolyte by dissolving the lithium salt (e.g., 1M LiPF₆) in the solvent (this compound or FTDMB) inside an argon-filled glovebox to prevent moisture contamination.

  • Conductivity Cell Assembly: Use a two-electrode conductivity cell with platinum or stainless steel electrodes. The cell constant should be known or determined using a standard KCl solution.

  • Measurement:

    • Fill the conductivity cell with the prepared electrolyte.

    • Connect the cell to an impedance analyzer.

    • Perform electrochemical impedance spectroscopy (EIS) over a frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A) where L is the distance between the electrodes and A is the electrode area (or using the cell constant K: σ = K / R).

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox.

    • Working Electrode: A stable electrode, such as platinum, glassy carbon, or stainless steel.

    • Counter and Reference Electrodes: Lithium metal foils.

  • Measurement:

    • Connect the cell to a potentiostat.

    • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 0.1-1 mV/s).

    • For the anodic stability, scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6 V vs. Li/Li⁺).

    • For the cathodic stability, scan the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • Data Analysis: The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A current density threshold (e.g., 0.01-0.1 mA/cm²) is often used to define the limits.

Galvanostatic Cycling of Li || NMC Cells

Objective: To evaluate the cycling performance of the electrolyte in a full-cell configuration.

Methodology:

  • Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox.

    • Cathode: A composite electrode of a Nickel-Manganese-Cobalt (NMC) oxide (e.g., NMC622), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) coated on an aluminum foil.

    • Anode: Lithium metal foil.

    • Separator: A microporous polymer separator (e.g., Celgard).

    • Electrolyte: The prepared electrolyte solution.

  • Formation Cycles:

    • Perform 1-2 initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.

  • Cycling Protocol:

    • Cycle the cells between defined voltage limits (e.g., 3.0 V and 4.3 V for standard NMC, or higher for high-voltage testing) at a specific C-rate (e.g., C/5 or C/2).

    • A constant current-constant voltage (CC-CV) charging protocol is typically used, where the cell is charged at a constant current until the upper voltage limit is reached, and then held at that voltage until the current drops to a certain value (e.g., C/20).

    • Discharge is typically done at a constant current.

  • Data Collection: Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.

Signaling Pathways and Mechanisms

The term "signaling pathways" in the context of battery electrochemistry refers to the reaction mechanisms that govern the formation of the solid electrolyte interphase (SEI) and the subsequent interactions between the electrolyte and the electrodes.

SEI Formation Mechanism: Non-Fluorinated this compound

In the absence of fluorine, the SEI is primarily formed through the reduction of the ether solvent and the lithium salt anion. The decomposition of this compound on the lithium metal surface leads to the formation of various organic lithium compounds and lithium oxide.

SEI_NonFluorinated cluster_electrolyte Electrolyte Bulk cluster_interface Electrode-Electrolyte Interface Li+ Li⁺ Li_Anode Li Metal Anode Li+->Li_Anode Plating DMB This compound SEI SEI Layer Li₂O Lithium Alkoxides Li₂CO₃ DMB->SEI Reduction PF6- PF₆⁻ PF6-->SEI Decomposition Li_Anode->SEI Reaction

SEI formation with non-fluorinated this compound.
SEI Formation Mechanism: Fluorinated this compound (FTDMB)

The presence of fluorine atoms in FTDMB drastically alters the SEI formation. The C-F bonds are reductively cleaved at the lithium anode surface, leading to the formation of a stable, inorganic-rich SEI, predominantly composed of lithium fluoride (B91410) (LiF).[1] This LiF-rich layer is an excellent electronic insulator and a good Li⁺ conductor, which effectively suppresses further electrolyte decomposition and dendrite growth.

SEI_Fluorinated cluster_electrolyte Electrolyte Bulk cluster_interface Electrode-Electrolyte Interface Li+ Li⁺ Li_Anode Li Metal Anode Li+->Li_Anode Plating FTDMB Fluorinated This compound SEI_F LiF-rich SEI Layer LiF Li₂O Fluorinated Organic Species FTDMB->SEI_F Defluorination PF6- PF₆⁻ PF6-->SEI_F Decomposition Li_Anode->SEI_F Reaction

SEI formation with fluorinated this compound.
Experimental Workflow for Electrolyte Evaluation

The logical flow for evaluating a new electrolyte involves a series of steps from basic characterization to full-cell testing.

Workflow A Electrolyte Formulation B Ionic Conductivity Measurement A->B C Electrochemical Stability Window (LSV) A->C D Half-Cell Testing (vs. Li Metal) B->D C->D E Full-Cell Assembly (e.g., Li || NMC) D->E F Galvanostatic Cycling Performance E->F G Post-mortem Analysis (e.g., SEM, XPS of SEI) F->G H Performance Evaluation and Optimization F->H G->H

Workflow for battery electrolyte evaluation.

References

A Comparative Guide: 1,4-Dimethoxybutane vs. Carbonate-Based Electrolytes for Lithium Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of lithium battery technology is intrinsically linked to the innovation in electrolyte formulation. While carbonate-based electrolytes have long been the industry standard, ether-based electrolytes, particularly those utilizing 1,4-dimethoxybutane (DMB), are emerging as a compelling alternative, especially for next-generation high-energy-density batteries. This guide provides an objective, data-driven comparison of DMB-based electrolytes against their carbonate counterparts, focusing on key performance metrics and safety characteristics.

Executive Summary

Ether-based electrolytes, including those formulated with this compound, generally exhibit superior compatibility with lithium metal anodes, leading to improved cycling stability and higher Coulombic efficiencies.[1][2] This is a critical advantage for the development of lithium metal batteries. However, traditional ether-based electrolytes have been hampered by their limited oxidative stability, making them less suitable for high-voltage cathode applications.[1][3][4] In contrast, carbonate-based electrolytes offer a wider electrochemical stability window, enabling their use with high-voltage cathodes, but they often struggle with the formation of a stable solid-electrolyte interphase (SEI) on lithium metal anodes.[1] Recent advancements, such as the use of fluorinated versions of this compound (FDMB), have shown remarkable improvements in oxidative stability, pushing the performance of ether-based electrolytes into the high-voltage realm.[5][6]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for representative this compound-based and carbonate-based electrolytes based on published experimental data. It is important to note that performance can vary significantly based on the specific salt, additives, and cell configuration used.

Performance MetricThis compound (DMB)-Based Electrolyte (Representative)Carbonate-Based Electrolyte (Representative)Key Insights
Ionic Conductivity Lower to ModerateHigherCarbonate electrolytes generally exhibit higher ionic conductivity.[7] However, modifications to ether-based systems can improve this metric.[8]
Electrochemical Stability Window Typically < 4.0 V vs Li/Li⁺Up to ~4.5 V vs Li/Li⁺ (and higher with additives)Carbonates have a significant advantage in oxidative stability, crucial for high-voltage cathodes.[4] Fluorination of DMB can extend its stability to ~6 V.[5]
Coulombic Efficiency (CE) in Li Metal Cells > 99% (can reach 99.52% with FDMB)Generally lower, prone to dendrite formationEther-based electrolytes show superior performance in suppressing lithium dendrite growth, leading to higher and more stable CE.[1][5]
Capacity Retention in Li Metal Cells High (e.g., 90% after 420 cycles with FDMB)Lower, significant capacity drop often observedThe stable SEI formed in ether-based electrolytes contributes to excellent long-term cycling stability.[5]
Safety (Flammability) Generally less flammable than carbonatesHighly flammable and volatileEther-based electrolytes, and particularly their fluorinated versions, offer a significant safety advantage.[5][9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison. Specific parameters may vary based on the research objectives.

Electrolyte Preparation
  • This compound-Based Electrolyte: Lithium bis(fluorosulfonyl)imide (LiFSI) salt is dissolved in this compound (or its fluorinated derivative) solvent inside an argon-filled glovebox to achieve the desired concentration (e.g., 1 M). The solution is stirred for several hours to ensure complete dissolution.

  • Carbonate-Based Electrolyte: A common formulation involves dissolving 1 M lithium hexafluorophosphate (B91526) (LiPF₆) in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume). The preparation is also conducted in an argon-filled glovebox.

Cell Assembly
  • Coin Cells (CR2032): For electrochemical testing, coin cells are typically assembled in an argon-filled glovebox. A lithium metal disc serves as the anode, a Celgard separator is soaked in the prepared electrolyte, and the cathode can be a material like LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) coated on an aluminum current collector.

Electrochemical Measurements
  • Ionic Conductivity: Measured using electrochemical impedance spectroscopy (EIS) with a conductivity cell. The cell is typically composed of two blocking electrodes (e.g., stainless steel) separated by a spacer of known dimensions filled with the electrolyte.

  • Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry (LSV) using a three-electrode setup with a lithium metal reference and counter electrode, and a working electrode (e.g., stainless steel or platinum). The voltage is swept from the open-circuit voltage to anodic and cathodic limits, and the potential at which a significant increase in current is observed defines the stability window.

  • Coulombic Efficiency and Cycling Performance: Evaluated by galvanostatically cycling Li||Cu or Li||NMC cells at a specific current density (e.g., C/5 charge, C/3 discharge). The Coulombic efficiency is calculated as the ratio of the discharge capacity to the charge capacity for each cycle. Capacity retention is tracked over hundreds of cycles.

Visualizing the Comparison

A logical workflow for comparing these two electrolyte systems is essential for structured research.

Electrolyte_Comparison_Workflow cluster_formulation Electrolyte Formulation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Performance Analysis & Comparison DMB This compound-Based (e.g., 1M LiFSI in DMB/FDMB) Cell_DMB Li || Cathode Cell (DMB Electrolyte) DMB->Cell_DMB Carbonate Carbonate-Based (e.g., 1M LiPF6 in EC/DMC) Cell_Carbonate Li || Cathode Cell (Carbonate Electrolyte) Carbonate->Cell_Carbonate Conductivity Ionic Conductivity Cell_DMB->Conductivity ESW Electrochemical Stability Window Cell_DMB->ESW Cycling Cycling Performance (CE, Capacity Retention) Cell_DMB->Cycling Safety Safety Analysis (e.g., Flammability) Cell_DMB->Safety Cell_Carbonate->Conductivity Cell_Carbonate->ESW Cell_Carbonate->Cycling Cell_Carbonate->Safety Comparison Comparative Analysis Conductivity->Comparison ESW->Comparison Cycling->Comparison Safety->Comparison

Caption: Workflow for comparing this compound and carbonate-based electrolytes.

This diagram illustrates the parallel workflow for formulating, assembling, and testing battery cells with each electrolyte type, culminating in a comparative analysis of their performance.

Signaling Pathway of SEI Formation

The difference in performance is largely attributed to the nature of the Solid Electrolyte Interphase (SEI) formed on the lithium metal anode.

SEI_Formation_Pathway cluster_dmb This compound-Based Electrolyte cluster_carbonate Carbonate-Based Electrolyte Li_Anode_DMB Li Metal Anode DMB_Electrolyte DMB/LiFSI Li_Anode_DMB->DMB_Electrolyte Interface SEI_DMB Stable, Flexible SEI (Rich in LiF) DMB_Electrolyte->SEI_DMB Reduction Performance_DMB High CE Suppressed Dendrites SEI_DMB->Performance_DMB Li_Anode_Carb Li Metal Anode Carb_Electrolyte EC/DMC/LiPF6 Li_Anode_Carb->Carb_Electrolyte Interface SEI_Carb Unstable, Brittle SEI (Continuous Growth) Carb_Electrolyte->SEI_Carb Decomposition Performance_Carb Low CE Dendrite Growth SEI_Carb->Performance_Carb

Caption: Contrasting SEI formation pathways on lithium metal anodes.

This diagram highlights the divergent pathways of SEI formation. The DMB-based electrolyte leads to a stable and protective SEI, resulting in superior performance, while the carbonate-based electrolyte often forms an unstable SEI that contributes to performance degradation.

Conclusion

This compound-based electrolytes, particularly with molecular engineering such as fluorination, present a promising path toward high-energy, long-cycling lithium metal batteries.[5] While challenges in ionic conductivity and inherent oxidative stability remain areas of active research, their exceptional compatibility with lithium metal anodes and improved safety profiles make them a strong contender to replace conventional carbonate-based electrolytes in next-generation energy storage systems. For researchers and professionals in battery development, the exploration of novel ether-based electrolyte formulations holds significant potential for unlocking the next level of battery performance.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-Dimethoxybutane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of two primary analytical techniques for the quantification of 1,4-Dimethoxybutane: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document outlines detailed experimental protocols, presents a summary of quantitative performance data, and offers a framework for the cross-validation of these methods to ensure data integrity and reliability.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound using GC-MS and HPLC-UV, based on performance data for similar aliphatic ethers and volatile organic compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria (Typical)
Linearity (R²) > 0.998> 0.997≥ 0.995
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%80 - 120%
Precision (% RSD)
- Repeatability< 3.0%< 2.0%≤ 5%
- Intermediate Precision< 5.0%< 3.0%≤ 10%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mLSignal-to-Noise ≥ 10

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the GC-MS and HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly suitable for the analysis of volatile compounds like this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Standards:

  • Solvent: Methanol or Dichloromethane (HPLC grade).

  • Reference standard of this compound.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 100 mg of this compound in 100 mL of solvent to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution: Dilute the sample containing this compound with the solvent to fall within the calibration range.

4. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 200 °C, and hold for 2 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 58, 87, 118).

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the concentration using a calibration curve generated from the peak areas of the calibration standards.

High-Performance Liquid Chromatography (HPLC-UV) Method

While this compound lacks a strong chromophore for UV detection, it can be analyzed at low wavelengths.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

  • Reference standard of this compound.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to create a range of calibration standards.

  • Sample Solution: Dilute the sample with the mobile phase to a concentration within the calibration range.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 200 nm.

5. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards and use it to determine the concentration in the samples.

Mandatory Visualization

The following diagrams illustrate the workflow for cross-validation and the logical relationship between the compared analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective & Acceptance Criteria select_methods Select Analytical Methods (GC-MS & HPLC-UV) define_objective->select_methods prepare_samples Prepare Identical Sample Sets select_methods->prepare_samples analyze_gcms Analyze with GC-MS prepare_samples->analyze_gcms analyze_hplcuv Analyze with HPLC-UV prepare_samples->analyze_hplcuv collect_data Collect & Process Data analyze_gcms->collect_data analyze_hplcuv->collect_data compare_results Compare Results Statistically collect_data->compare_results conclusion Conclusion on Method Comparability compare_results->conclusion

Cross-validation workflow for analytical methods.

LogicalComparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_attributes Performance Attributes analyte This compound gcms GC-MS analyte->gcms suitable for volatile compounds hplcuv HPLC-UV analyte->hplcuv less suitable due to weak UV absorbance sensitivity High Sensitivity gcms->sensitivity selectivity High Selectivity gcms->selectivity volatility Volatility Required gcms->volatility chromophore Chromophore Not Required gcms->chromophore robustness Robustness hplcuv->robustness cost Lower Cost hplcuv->cost

Logical comparison of GC-MS and HPLC-UV methods.

comparative analysis of computational models for 1,4-Dimethoxybutane solvation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various computational models for simulating the solvation of 1,4-Dimethoxybutane. Understanding the solvation behavior of molecules is crucial in fields ranging from materials science to drug discovery, as it governs properties such as solubility, reactivity, and bioavailability. This document offers an objective comparison of the performance of different modeling alternatives, supported by generalized experimental and computational protocols.

Introduction to Solvation Models

Computational solvation models are essential tools for predicting the behavior of solutes in condensed phases. These models can be broadly categorized into two main classes: explicit and implicit solvent models.[1] Explicit models treat individual solvent molecules, offering a high-fidelity representation at a significant computational cost.[1][2] In contrast, implicit models represent the solvent as a continuous medium, which is computationally efficient but may not capture specific local interactions.[2][3] Hybrid models, such as Quantum Mechanics/Molecular Mechanics (QM/MM), offer a compromise by treating a small, critical region with high accuracy (explicitly) and the bulk solvent implicitly.[1]

Comparative Analysis of Computational Models

The choice of a computational model for studying the solvation of this compound depends on the desired balance between accuracy and computational expense. Below is a summary of common models and their characteristics.

Model CategorySpecific ModelTheoretical BasisComputational CostKey StrengthsKey Limitations
Implicit (Continuum) Poisson-Boltzmann (PB)Solves the Poisson-Boltzmann equation to describe the electrostatic potential of the solute in a dielectric continuum.ModerateGood for charged molecules and provides a reasonable description of long-range electrostatics.Less accurate for the nonpolar contribution to solvation free energy and can be computationally intensive for large systems.[4]
Generalized Born (GB)An approximation of the Poisson-Boltzmann model that is computationally faster.LowFast calculations, making it suitable for high-throughput screening and molecular dynamics simulations.Generally less accurate than PB and SMD models, particularly for complex geometries. The prediction of the apolar contribution can be a significant issue.[4]
Solvation Model on Density (SMD)A quantum mechanical-based continuum model that includes contributions from electrostatic and non-electrostatic interactions based on the solute's electron density.ModerateGenerally provides better agreement with experimental solvation free energies compared to PB and GB models.[4]Requires a quantum mechanical calculation, which can be more demanding than classical methods.
Explicit Molecular Dynamics (MD) with Force Fields (e.g., OPLS-AA, CHARMM)Simulates the time evolution of a system of explicitly represented solute and solvent molecules based on classical mechanics.HighProvides a detailed, spatially resolved description of the solvent structure and dynamics around the solute.[1][5] Can capture specific hydrogen bonding and other local interactions.Computationally very expensive, and the accuracy is highly dependent on the quality of the force field parameters.[1] Requires extensive sampling to converge properties.
Hybrid QM/MMA small, chemically important region (e.g., the solute) is treated with quantum mechanics, while the surrounding solvent is treated with molecular mechanics.High (but lower than full QM)Allows for the study of reactions and electronic properties in solution with a reasonable computational cost.[1]The interface between the QM and MM regions can introduce artifacts. Requires careful setup and parameterization.

Experimental and Computational Protocols

A rigorous comparative study of solvation models for this compound would involve the following workflow:

cluster_setup System Setup cluster_implicit Implicit Solvation Calculations cluster_explicit Explicit Solvation Simulations cluster_analysis Comparative Analysis A Define this compound Structure C Perform QM Calculations (e.g., DFT) A->C F Create Solvated System Box A->F B Select Solvents (e.g., Water, Octanol) B->C B->F D Apply PB, GB, and SMD Models C->D E Calculate Solvation Free Energy D->E I Compare Calculated vs. Experimental Data E->I G Run Molecular Dynamics (MD) Simulation F->G H Analyze Trajectories and Calculate Properties G->H H->I J Evaluate Computational Cost vs. Accuracy I->J

Caption: Workflow for a comparative study of solvation models.

Detailed Methodologies

1. System Preparation:

  • Solute: The 3D structure of this compound is generated and optimized using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

  • Solvent: For explicit simulations, pre-equilibrated solvent boxes (e.g., TIP3P water, OPLS-AA n-octanol) are used.

2. Implicit Solvation Calculations:

  • Quantum mechanical calculations are performed on the optimized solute structure in the gas phase to obtain the electronic density.

  • The PB, GB, and SMD models are then applied to the gas-phase wavefunction to calculate the solvation free energy in the desired solvents.

3. Explicit Solvation Simulations (Molecular Dynamics):

  • A simulation box is created with a single this compound molecule and a large number of explicit solvent molecules.

  • The system is subjected to energy minimization to remove steric clashes.

  • The system is then equilibrated in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • A production MD run is performed for a sufficient duration (e.g., 100 ns) to collect trajectory data.

  • Analysis of the trajectory provides properties like radial distribution functions, hydrogen bond analysis, and the free energy of solvation (via methods like thermodynamic integration or free energy perturbation).

Logical Relationship of Solvation Models

The different solvation models can be seen as a hierarchy of approximations, each with its own trade-offs.

cluster_main Computational Solvation Models cluster_explicit_methods Explicit Methods cluster_implicit_methods Implicit Methods cluster_hybrid_methods Hybrid Methods Explicit Explicit Models (High Accuracy, High Cost) Hybrid Hybrid Models (Balanced Accuracy and Cost) Explicit->Hybrid MD Molecular Dynamics (MD) MC Monte Carlo (MC) Implicit Implicit Models (Lower Accuracy, Low Cost) Implicit->Hybrid PB Poisson-Boltzmann (PB) GB Generalized Born (GB) SMD Solvation Model on Density (SMD) QMMM QM/MM

Caption: Classification of computational solvation models.

Conclusion

The selection of an appropriate computational model for studying the solvation of this compound is a critical decision that influences the accuracy and feasibility of the investigation. For rapid screening and qualitative assessments, implicit models like SMD offer a good balance of accuracy and computational efficiency.[4][6] For detailed mechanistic insights and a precise understanding of the local solvent environment, explicit solvent molecular dynamics simulations are the preferred, albeit more computationally demanding, approach.[1][5] Hybrid QM/MM methods provide a powerful tool for studying chemical reactions or other electronic phenomena of this compound in a solvated environment.[1] The choice ultimately depends on the specific research question and the available computational resources.

References

Safety Operating Guide

Proper Disposal of 1,4-Dimethoxybutane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Dimethoxybutane, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of a responsible and sustainable research environment.

Immediate Safety and Handling Protocols

Before initiating any procedure that will generate this compound waste, it is imperative to consult the Safety Data Sheet (SDS) and be thoroughly familiar with the necessary personal protective equipment (PPE). This compound is a flammable liquid and an irritant, necessitating careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be required.[1]

Waste Classification and Segregation

Proper classification and segregation of chemical waste is the foundational step in the disposal process. This compound is a flammable liquid and must be treated as hazardous waste.

Key Segregation Principles:

  • Dedicated Waste Container: Collect this compound waste in a designated, properly labeled container for flammable organic liquids.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.

Step-by-Step Collection and Storage Procedures

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) carboy or a safety-coated glass bottle. Ensure the container is in good condition with a secure, tight-fitting lid.

  • Labeling: As soon as the first drop of waste is added, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Flammable, Irritant)

    • The accumulation start date.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from sources of ignition. The storage area should have secondary containment to control any potential leaks.

Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Contain the Spill: Use a non-combustible absorbent material, such as sand, vermiculite, or a commercial sorbent pad, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container. The spill debris is also considered hazardous waste and must be disposed of accordingly.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The final step in the disposal process is the removal of the hazardous waste from the laboratory by trained professionals. The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[3][4][5][6]

Disposal Options:

  • Licensed Chemical Destruction Plant: The most common and recommended method is to have the waste transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).[1]

  • Controlled Incineration: This is a viable option for flammable liquids like this compound, often with flue gas scrubbing to minimize environmental impact.[1]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₆H₁₄O₂PubChem[2]
Molecular Weight 118.17 g/mol PubChem[2]
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[2]
Disposal Disposal of contents/container to an approved waste disposal plant.Fisher Scientific[7]

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Consult SDS & Wear PPE B Segregate Waste Stream (Flammable Liquid) A->B C Select & Label Waste Container B->C D Collect Waste in Designated Area C->D J Store Waste Securely D->J E Evacuate & Ventilate F Contain Spill with Non-Combustible Absorbent E->F G Collect Debris as Hazardous Waste F->G H Decontaminate Area G->H I Report to EHS H->I K Arrange for Pickup by Licensed Waste Hauler J->K L Transport to Permitted TSDF K->L M Dispose via Incineration or Chemical Destruction L->M

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,4-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 1,4-Dimethoxybutane. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational integrity.

Understanding the Hazards

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] Inhalation may lead to respiratory irritation.[1] Understanding these hazards is the first step toward safe handling.

Hazard Identification Table
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids
alt text
DangerHighly flammable liquid and vapor (H225)[1]
Skin corrosion/irritation
alt text
WarningCauses skin irritation (H315)[1]
Serious eye damage/eye irritation
alt text
WarningCauses serious eye irritation (H319)[1]
Specific target organ toxicity — single exposure
alt text
WarningMay cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure to this compound.

PPE Selection Guide
Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Safety goggles or a face shieldMust be worn at all times when handling the chemical to protect against splashes.
Hands Chemical-resistant glovesDue to the nature of this compound as an ether, specific glove materials are recommended. General sources indicate that nitrile gloves offer poor resistance to ethers.[2][3] Butyl rubber or Viton™ gloves are generally recommended for handling ethers. It is crucial to consult the glove manufacturer's specific chemical resistance data. For incidental contact, change gloves immediately upon contamination.
Body Lab coat, chemical-resistant apron, or coverallsWear a lab coat at a minimum. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Use in a well-ventilated area or with a chemical fume hood.If ventilation is inadequate or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Glove Compatibility (General Guidance for Ethers)
Glove MaterialBreakthrough Time (General for Ethers)Permeation Rate (General for Ethers)Recommendation
Nitrile PoorHighNot recommended for prolonged contact. Suitable for incidental splash protection only; must be replaced immediately after contact.[2][3]
Butyl Rubber Good to ExcellentLowRecommended for handling ethers.[4]
Viton™ ExcellentVery LowRecommended for handling ethers, especially for prolonged contact.
Neoprene Fair to GoodModerateMay be suitable for short-duration tasks, but less protective than butyl rubber or Viton™.

Operational and Disposal Plans

A clear plan for handling and disposal is essential for laboratory safety and environmental compliance.

Step-by-Step Handling and Storage Workflow

Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Consult Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate PPE B->C D Use non-sparking tools C->D Begin work E Ground equipment to prevent static discharge D->E F Avoid contact with skin and eyes E->F G Keep away from ignition sources F->G H Store in a tightly closed, labeled container G->H After use I Store in a cool, dry, well-ventilated area H->I J Store away from incompatible materials (e.g., strong oxidizing agents) I->J

Caption: A workflow for the safe handling and storage of this compound.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal A Collect liquid waste in a dedicated, labeled, and sealed container C Store waste containers in a designated hazardous waste accumulation area A->C B Collect contaminated solids (e.g., absorbent materials, gloves) in a separate labeled container B->C D Ensure secondary containment for liquid waste C->D E Arrange for pickup by a licensed hazardous waste disposal company D->E For disposal F Follow all local, state, and federal regulations E->F

Caption: A workflow for the proper disposal of this compound waste.

Disposal of Contaminated Packaging: Containers that have held this compound should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected as hazardous waste. The empty, rinsed container can then be recycled or disposed of as non-hazardous waste, depending on local regulations.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Procedures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

By adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult your institution's specific safety guidelines.

References

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